(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMCJNXERREXFB-IBTYICNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222530-29-2, 180196-56-9 | |
| Record name | rac-methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a chiral cyclic amino acid ester that serves as a valuable building block in medicinal chemistry and drug development. Its rigid cyclopentane scaffold and defined stereochemistry make it an attractive component for the synthesis of complex molecular architectures with specific biological activities. The presence of both an amine and an ester functional group allows for diverse chemical modifications, enabling the exploration of a broad chemical space in the pursuit of novel therapeutics. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective handling, characterization, and application in research and development.
This technical guide provides a comprehensive overview of the known and predicted physical properties of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl, supported by established analytical methodologies. While specific experimental data for this compound is not widely available in the public domain, this guide synthesizes information from analogous structures and spectroscopic principles to offer a robust framework for its characterization.
Molecular Structure and Identification
The molecular structure of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl is characterized by a cyclopentane ring with a methyl ester group at the 1-position and an amino group at the 3-position, both in a cis configuration relative to each other. The hydrochloride salt form enhances its stability and crystallinity.
Caption: 2D representation of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl.
Table 1: Compound Identification
| Identifier | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 180196-56-9 | [1] |
| Molecular Formula | C7H14ClNO2 | [2] |
| Molecular Weight | 179.64 g/mol | [2] |
| Canonical SMILES | COC(=O)[C@@H]1CC--INVALID-LINK--N.Cl | [2] |
| InChIKey | CKMCJNXERREXFB-IBTYICNHSA-N | [2] |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Physical State | White to off-white crystalline solid | Amine hydrochloride salts are typically crystalline solids at room temperature. |
| Melting Point | Expected to be >150 °C (with decomposition) | Amine hydrochlorides generally have higher melting points than their free base counterparts due to strong ionic interactions. Decomposition upon melting is common for such salts. |
| Boiling Point | Not applicable (decomposes) | As an ionic salt, it is expected to decompose at high temperatures before boiling. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | The ionic nature of the hydrochloride salt and the presence of polar functional groups (amine and ester) suggest good solubility in polar solvents. Small aliphatic amines are generally soluble in many solvents.[3] |
Safety and Handling
Based on GHS classifications, (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl is considered hazardous.[2]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use in a well-ventilated area.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Experimental Protocols for Characterization
The following section outlines standard, self-validating protocols for the experimental determination of the key physical properties of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. For amine hydrochlorides, this transition may be accompanied by decomposition.
Methodology: Capillary Melting Point Method
-
Sample Preparation: Finely grind a small amount of the crystalline solid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Determination: Decrease the heating rate to 1-2 °C per minute and observe the sample.
-
Recording: Record the temperature at which the first liquid appears and the temperature at which the sample is completely molten. This range represents the melting point. Note any signs of decomposition (e.g., color change, gas evolution).
Caption: Workflow for Melting Point Determination.
Spectroscopic Characterization
Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for structural confirmation.
Methodology: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). The choice of solvent is critical as chemical shifts can be solvent-dependent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Spectral Analysis:
-
¹H NMR: Analyze chemical shifts, integration, and coupling patterns to assign protons to their respective positions in the molecule. The protons adjacent to the amine and ester groups are expected to be shifted downfield.
-
¹³C NMR: Analyze the chemical shifts to identify the number of unique carbon environments. The carbonyl carbon of the ester and the carbon attached to the nitrogen will have characteristic downfield shifts.
-
Predicted Spectral Features:
-
¹H NMR:
-
A singlet around 3.7 ppm for the methyl ester protons.
-
Multiplets for the cyclopentane ring protons between 1.5 and 3.5 ppm. The protons on the carbons bearing the amine and ester groups will be the most deshielded.
-
A broad signal for the ammonium protons (NH₃⁺), which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the ester around 170-175 ppm.
-
A signal for the methoxy carbon around 50-55 ppm.
-
Signals for the cyclopentane ring carbons in the range of 20-50 ppm. The carbons attached to the nitrogen and the ester group will be further downfield.[4]
-
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its chemical bonds. This provides a "fingerprint" of the functional groups present.
Methodology: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of the compound with ~200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: Press the mixture in a die under high pressure to form a transparent or translucent pellet.
-
Data Acquisition: Obtain the IR spectrum using an FT-IR spectrometer.
-
Spectral Analysis: Identify characteristic absorption bands for the functional groups.
Predicted Spectral Features:
-
N-H Stretching: A broad band in the region of 3000-2400 cm⁻¹ is characteristic of the N-H stretching vibrations of an ammonium salt (R-NH₃⁺).[5][6]
-
C=O Stretching: A strong absorption band around 1730-1750 cm⁻¹ corresponding to the carbonyl group of the ester.
-
C-O Stretching: A band in the region of 1300-1000 cm⁻¹ for the C-O stretching of the ester.
-
C-H Stretching: Bands below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclopentane ring and the methyl group.
Caption: General workflow for spectroscopic characterization.
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Methodology: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol).
-
Data Acquisition: Infuse the sample solution into an ESI mass spectrometer.
-
Spectral Analysis:
-
Molecular Ion: Look for the molecular ion peak corresponding to the free base ([M-Cl]⁺) at m/z 144.11.
-
Fragmentation: Analyze the fragmentation pattern to confirm the structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. Alpha-cleavage next to the amine group is also a common fragmentation pathway for amines.[7]
-
Applications in Drug Development
Cyclic amino acids and their esters, such as (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl, are important synthons in medicinal chemistry. The constrained cyclopentane ring can help to lock the molecule into a specific conformation, which can lead to increased potency and selectivity for a biological target. The carboxylic acid moiety is a common feature in many drugs, and its esterification can be a strategy to improve pharmacokinetic properties, such as membrane permeability, by masking the polar carboxylic acid group.[8] Aminocyclopentane carboxylic acids have been investigated as building blocks for ligands of metabotropic glutamate receptors, which are targets for a variety of central nervous system disorders.[9]
Conclusion
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl is a chiral building block with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structural and physicochemical properties, drawing upon established chemical principles and data from related compounds. The outlined experimental protocols offer a robust framework for researchers to characterize this compound and utilize it effectively in their drug discovery and development endeavors. While a lack of publicly available experimental data necessitates a predictive approach for some properties, the information presented here serves as a valuable resource for scientists working with this and similar molecules.
References
- 1. This compound | 180196-56-9 [chemicalbook.com]
- 2. methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 57463822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Chemical Shifts of Methycyclopentanes, Cyclopentanols, and Cyclopentyl Acetates [authors.library.caltech.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
Molecular weight of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl
An In-depth Technical Guide to the Molecular Weight of Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular weight of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride. It details the theoretical calculation based on its elemental composition and describes the experimental verification using high-resolution mass spectrometry. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals who work with this compound, offering both foundational knowledge and actionable protocols. The guide emphasizes the importance of accurate mass determination in ensuring compound identity and purity, which are critical aspects of chemical research and pharmaceutical development.
Introduction: The Significance of Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl
Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride is a chiral cyclic amino acid ester that serves as a valuable building block in medicinal chemistry and drug discovery. Its constrained cyclopentane scaffold and defined stereochemistry make it an attractive component for the synthesis of novel therapeutic agents, influencing their potency, selectivity, and pharmacokinetic properties. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for handling and formulation.
Accurate determination of the molecular weight of this compound is a fundamental prerequisite for its use in any scientific context. It serves as a primary identifier and a critical parameter for quality control, ensuring the integrity of experimental results and the safety of downstream applications. This guide will walk through the essential aspects of determining and verifying the molecular weight of this specific molecule.
Physicochemical Properties
A summary of the key physicochemical properties of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [PubChem][1] |
| Molecular Weight | 179.64 g/mol | [PubChem][1] |
| CAS Number | 222530-29-2 | [PubChem][1] |
| IUPAC Name | methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride | [PubChem][1] |
| Parent Compound | (1R,3S)-methyl 3-aminocyclopentanecarboxylate | [PubChem][1] |
| Component Compounds | (1R,3S)-methyl 3-aminocyclopentanecarboxylate and Hydrochloric Acid | [PubChem][1] |
Chemical Structure and Stereochemistry
The defined stereochemistry of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl is crucial to its function in asymmetric synthesis and its interaction with biological targets. The "(1R,3S)" designation specifies the absolute configuration at the two chiral centers on the cyclopentane ring.
Caption: 2D structure of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl.
Theoretical Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl is C₇H₁₄ClNO₂.[1]
The calculation is as follows:
-
Carbon (C): 7 atoms × 12.011 u = 84.077 u
-
Hydrogen (H): 14 atoms × 1.008 u = 14.112 u
-
Chlorine (Cl): 1 atom × 35.453 u = 35.453 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
Total Molecular Weight = 84.077 + 14.112 + 35.453 + 14.007 + 31.998 = 179.647 u
This value is typically rounded to two decimal places, giving 179.64 g/mol .
Experimental Verification by Mass Spectrometry
While theoretical calculation provides an expected molecular weight, experimental verification is essential for confirming the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid esters, making it the method of choice.
Principle of ESI-MS
In ESI-MS, the analyte in solution is passed through a highly charged capillary, creating a fine spray of charged droplets.[2][3] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions of the analyte. These ions are then guided into the mass analyzer.
For methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl, the analysis is typically performed in positive ion mode. The molecule will be detected as the protonated free base, [M+H]⁺, where 'M' is the neutral form of the molecule (C₇H₁₃NO₂). The hydrochloride salt dissociates in solution, and the chloride ion is generally not observed in positive mode ESI.
The expected monoisotopic mass of the free base is:
-
C₇H₁₃NO₂: (7 × 12.000000) + (13 × 1.007825) + (1 × 14.003074) + (2 × 15.994915) = 143.0946 u
The observed ion will be the protonated molecule, [C₇H₁₃NO₂ + H]⁺, with an expected m/z of:
-
[M+H]⁺: 143.0946 + 1.007825 = 144.1024 u
Caption: Experimental workflow for ESI-MS analysis.
Detailed Experimental Protocol
This protocol provides a general guideline for the determination of the molecular weight of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl using ESI-MS.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
Materials:
-
Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl sample.
-
LC-MS grade methanol.
-
LC-MS grade water.
-
LC-MS grade formic acid (optional, to aid protonation).
-
2 mL autosampler vials with pre-slit septa.
Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of methanol and water to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 990 µL of the same solvent mixture to achieve a final concentration of 10 µg/mL. If needed, add 0.1% formic acid to the final solution to enhance protonation.
-
Sample Submission: Transfer the working solution to a 2 mL autosampler vial.
-
Instrument Setup:
-
Set the ESI source to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for maximum signal intensity of a similar compound or use a standard tuning procedure.
-
Set the mass analyzer to acquire data over a relevant m/z range (e.g., m/z 50-500).
-
Ensure the instrument is calibrated to provide high mass accuracy (typically < 5 ppm).
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire data for a sufficient duration to obtain a stable signal and a high-quality mass spectrum.
-
Data Analysis:
-
Process the acquired data to generate a mass spectrum.
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Determine the experimental m/z value of this peak.
-
Compare the experimental m/z to the theoretical m/z (144.1024). The mass error should be within the instrument's specification (e.g., < 5 ppm).
-
Interpretation of Results and Trustworthiness
A successful analysis will yield a high-resolution mass spectrum with a prominent peak at an m/z value very close to 144.1024. The high mass accuracy allows for the confident determination of the elemental formula of the detected ion, which serves as a self-validating system for the compound's identity. For example, an observed m/z of 144.1022 would have a mass error of approximately 1.4 ppm, providing strong evidence for the elemental composition C₈H₁₄N⁺O₂.
The presence of other adducts, such as the sodium adduct [M+Na]⁺ (m/z 166.0844), can also be observed and further corroborates the molecular weight of the parent molecule. The absence of significant unexpected peaks indicates the purity of the sample.
Conclusion: Authoritative Grounding in Drug Development
The precise molecular weight of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl, confirmed through both theoretical calculation and experimental verification, is a cornerstone of its application in research and development. In the pharmaceutical industry, this data is fundamental for:
-
Compound Registration: Establishing a unique identity for a new chemical entity.
-
Quality Control: Ensuring batch-to-batch consistency and purity.
-
Reaction Monitoring: Tracking the progress of chemical syntheses.
-
Regulatory Submissions: Providing essential characterization data to agencies like the FDA and EMA.
By adhering to rigorous analytical practices, such as those outlined in this guide, scientists can ensure the integrity of their work and contribute to the development of safe and effective new medicines.
References
The Indispensable Role of Chirality in the Design and Efficacy of Carbocyclic Nucleoside Analogs
An In-depth Technical Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Carbocyclic nucleoside analogs represent a cornerstone in the development of antiviral and anticancer therapeutics. Their defining structural feature—the replacement of the furanose ring oxygen with a methylene group—confers significant metabolic stability. However, it is the precise three-dimensional arrangement of atoms, or stereochemistry, that dictates their biological destiny. This guide delves into the critical importance of chirality in this potent class of molecules. We will explore how enantioselectivity governs every aspect of their journey, from enzymatic activation to target engagement, and ultimately, to their therapeutic efficacy and safety profile. Through an examination of key mechanistic principles, synthetic strategies, and landmark clinical examples, this document provides a comprehensive framework for understanding and harnessing chirality in the rational design of next-generation carbocyclic nucleoside analogs.
Introduction: Beyond the Stable Scaffold
Carbocyclic nucleoside analogs are synthetic mimics of natural nucleosides where the oxygen atom in the ribose or deoxyribose sugar ring is substituted with a carbon atom.[1] This seemingly subtle modification has profound consequences, most notably a significant increase in chemical and metabolic stability.[1] The C-N glycosidic bond in natural nucleosides is susceptible to enzymatic cleavage by phosphorylases and hydrolases; in contrast, the C-C bond in carbocyclic analogs is inert to these enzymes, leading to enhanced bioavailability and a longer biological half-life.[1][2][3]
While this stability is a foundational advantage, the true determinant of a carbocyclic nucleoside's therapeutic potential lies in its chirality. Chirality, or "handedness," is a fundamental property of molecules that are non-superimposable on their mirror images, known as enantiomers.[4][5] Biological systems—composed of chiral building blocks like L-amino acids and D-sugars—are inherently chiral environments.[6] Consequently, enzymes, receptors, and other biological targets exhibit a high degree of stereospecificity, meaning they interact differently with each enantiomer of a chiral drug.[5][7] This principle is paramount in the pharmacology of carbocyclic nucleoside analogs, where one enantiomer often possesses the desired therapeutic activity while the other may be inactive or, in some cases, contribute to toxicity.[4][8]
The Decisive Impact of Stereochemistry on Biological Activity
The biological activity of carbocyclic nucleoside analogs is exquisitely sensitive to their stereochemistry. The spatial orientation of the hydroxyl groups and the nucleobase on the carbocyclic ring dictates the molecule's ability to be recognized and processed by cellular and viral enzymes. A classic and compelling example is Carbovir, a potent inhibitor of the Human Immunodeficiency Virus (HIV). Initially synthesized as a racemic mixture (an equal mix of both enantiomers), subsequent studies revealed that only the (-)-enantiomer was responsible for the anti-HIV activity.[1] This discovery led to the development of Abacavir, the single (-)-enantiomer of Carbovir, which is now a widely used antiretroviral drug.
This enantioselectivity is a recurring theme. The anti-Hepatitis B virus (HBV) agent Entecavir, a guanosine analog, also demonstrates that its potent and selective inhibitory activity resides in a single, specific stereoisomer.[1][2] In contrast to many L-nucleoside analogs like Lamivudine, where the "unnatural" L-configuration is active, carbocyclic nucleoside analogs typically favor the enantiomer with a configuration corresponding to natural D-nucleosides.[8]
The profound influence of chirality on biological activity is summarized in the table below, highlighting key examples.
| Carbocyclic Nucleoside Analog | Target Virus/Disease | Active Enantiomer | Key Finding | Reference(s) |
| Abacavir (Carbovir) | HIV | (-)-enantiomer | The (-) enantiomer is the biologically active form for the inhibition of HIV; the (+)-enantiomer is inactive. | [1][9] |
| Entecavir | Hepatitis B Virus (HBV) | Specific D-configuration analog | A potent and selective inhibitor of HBV polymerase. Its stereochemistry is crucial for its activity. | [1][2] |
| Aristeromycin | General Antiviral/Antitumor | Naturally occurring (-)-enantiomer | A naturally occurring carbocyclic adenosine analog with significant biological activity. | [1][10] |
| Neplanocin A | General Antiviral/Antitumor | Naturally occurring enantiomer | A cyclopentene analog of aristeromycin, it is a potent inhibitor of S-adenosylhomocysteine hydrolase. | [1][2] |
Mechanism of Action: A Pathway of Chiral Recognition
The therapeutic effect of carbocyclic nucleoside analogs is not inherent to the molecules themselves. They are prodrugs that must undergo a series of enzymatic transformations to become pharmacologically active. This activation pathway is a gauntlet of chiral recognition, where enzymes at each step selectively process the correct stereoisomer.
The typical mechanism involves a three-step phosphorylation cascade, converting the nucleoside analog into its active triphosphate form.
-
Initial Phosphorylation: A cellular or viral nucleoside kinase catalyzes the addition of the first phosphate group, forming the monophosphate. This is often the rate-limiting and most enantioselective step.[8][11]
-
Second Phosphorylation: A nucleoside monophosphate kinase adds the second phosphate group.
-
Final Phosphorylation: A nucleoside diphosphate kinase completes the process, yielding the active triphosphate analog.
The resulting triphosphate analog then competes with the natural deoxynucleoside triphosphate (dNTP) for incorporation into the growing viral DNA chain by a viral polymerase (e.g., reverse transcriptase in HIV).[8] Because these analogs typically lack a 3'-hydroxyl group, their incorporation leads to chain termination, halting viral replication.
The diagram below illustrates this stereoselective activation and inhibition pathway.
Figure 1: Stereoselective activation and mechanism of action for a chiral carbocyclic nucleoside analog.
The Synthetic Imperative: Achieving Enantiopurity
The profound biological importance of a single enantiomer makes the asymmetric synthesis of carbocyclic nucleosides a critical area of research.[12][13] Synthesizing a racemic mixture and then separating the enantiomers (a process called resolution) can be inefficient and costly. Therefore, the development of stereoselective synthetic routes that produce only the desired enantiomer is highly desirable.
Several strategies have been successfully employed:
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials, such as carbohydrates or amino acids, to build the chiral carbocyclic core.[10]
-
Asymmetric Catalysis: Employing chiral catalysts to guide a reaction towards the formation of one enantiomer over the other.[13]
-
Enzymatic Resolution: Using enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.
A key modern technique in the synthesis of the five-membered carbocyclic rings is the Ring-Closing Metathesis (RCM) reaction, which has become a powerful tool for constructing the necessary carbasugar precursors on a preparative scale.[12][14]
General Experimental Protocol: Asymmetric Ring-Closing Metathesis
The following provides a conceptual outline for a key step in the asymmetric synthesis of a chiral cyclopentenyl core, a common precursor for many carbocyclic nucleosides.
-
Starting Material: A prochiral diene is prepared through standard organic chemistry techniques.
-
Catalyst Preparation: A solution of a chiral Grubbs-type catalyst (e.g., a Hoveyda-Grubbs catalyst with a chiral ligand) is prepared in an inert solvent like dichloromethane under an argon atmosphere.
-
Metathesis Reaction: The diene substrate is dissolved in the inert solvent and added to the catalyst solution. The reaction is typically stirred at room temperature for several hours to overnight.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to isolate the enantiomerically enriched cyclopentene derivative.
-
Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product is determined using chiral High-Performance Liquid Chromatography (HPLC).
The workflow for producing an enantiopure carbocyclic nucleoside is depicted below.
Figure 2: General workflow for the asymmetric synthesis of a carbocyclic nucleoside analog.
Conclusion and Future Perspectives
Chirality is not a mere structural footnote in the study of carbocyclic nucleoside analogs; it is the central narrative that defines their therapeutic utility. The stereospecific demands of biological targets mean that the synthesis and evaluation of enantiomerically pure compounds are absolute requirements for modern drug development. The success stories of Abacavir and Entecavir serve as powerful testaments to the principle that isolating the correct enantiomer can transform a promising compound into a life-saving medicine.
Looking forward, the field will continue to benefit from advances in asymmetric synthesis, enabling more efficient and scalable production of chiral drug candidates. Furthermore, a deeper understanding of the structural biology of viral and cellular enzymes will allow for more rational, structure-based design of new carbocyclic nucleosides with optimized stereochemistry for enhanced potency and reduced off-target effects. As the threat of viral diseases continues to evolve, the principles of stereochemistry will remain an indispensable guide in the quest for novel, effective, and safe carbocyclic nucleoside therapies.
References
- 1. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 2. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Enantioselectivity of the antiviral effects of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. The enantioselectivity of enzymes involved in current antiviral therapy using nucleoside analogues: a new strategy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Chiral Cyclopentane Building Blocks in Modern Drug Discovery
An In-Depth Technical Guide
Abstract
The cyclopentane ring, a motif ubiquitous in nature, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with biological targets. When chirality is introduced, the number of possible spatial arrangements multiplies, offering chemists a powerful tool to fine-tune a molecule's pharmacodynamic and pharmacokinetic properties. This guide provides a comprehensive overview of the strategic use of chiral cyclopentane building blocks in drug discovery, from fundamental principles of conformational analysis and stereoselective synthesis to their application in blockbuster pharmaceuticals. We will explore the causality behind synthetic choices and present field-proven insights for researchers, scientists, and drug development professionals.
The Cyclopentane Scaffold: More Than Just a Ring
While often overshadowed by its six-membered cyclohexane counterpart, the cyclopentane ring possesses a unique set of properties that make it highly valuable in drug design. Unlike the relatively rigid chair conformation of cyclohexane, cyclopentane is conformationally mobile, rapidly interconverting between two primary non-planar forms: the Envelope (C_s symmetry) and the Half-Chair (C_2 symmetry).[2][3]
This pseudo-rotation occurs with a very low energy barrier, meaning the ring can readily adapt its shape to fit the contours of a protein's binding pocket.[4] This conformational adaptability can be crucial for maximizing ligand-receptor interactions and improving binding affinity. The introduction of stereocenters on the ring restricts this flexibility, locking the scaffold into preferred conformations that can be designed to present pharmacophoric groups in a highly specific and pre-organized manner.
Cyclopentane as a Bioisostere
In modern drug design, "escaping from flatland" by replacing planar aromatic rings with saturated, three-dimensional scaffolds is a key strategy to improve physicochemical properties.[5] Chiral cyclopentane and its bicyclic analogues, such as bicyclo[1.1.1]pentane (BCP), have proven to be effective nonclassical bioisosteres for para-substituted phenyl rings.[5][6] This substitution can lead to significant improvements in:
-
Aqueous Solubility: By reducing the molecule's planarity and lipophilicity.[5][7]
-
Metabolic Stability: Saturated rings are often less susceptible to oxidative metabolism by cytochrome P450 enzymes.[7]
-
Pharmacokinetic Profile: Enhanced solubility and stability can translate to better oral absorption and bioavailability.[5]
A notable example is the replacement of a fluorophenyl ring in a γ-secretase inhibitor with a BCP motif, which resulted in an equipotent compound with a 4-fold increase in oral absorption in mouse models.[5]
Caption: Rapid interconversion between Envelope and Half-Chair conformations.
Architectures of Chirality: Stereoselective Synthetic Strategies
The true power of the cyclopentane scaffold is unlocked through the precise control of its stereochemistry. The development of robust stereoselective synthetic methods has been a critical enabler for its widespread use. The choice of strategy depends on factors like the desired stereoisomer, scalability, and the availability of starting materials.
Key Synthetic Approaches
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Kinetic Resolution | A racemic mixture is reacted with a chiral reagent or catalyst that preferentially transforms one enantiomer, allowing the separation of the unreacted, enantiomerically enriched substrate.[8] | Can achieve high enantiomeric excess (>99% ee).[9] Useful when both enantiomers are not required. | Maximum theoretical yield is 50%. Requires careful optimization of reaction conditions. |
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules (e.g., sugars, amino acids) as starting materials. The inherent chirality is transferred to the target cyclopentane structure.[10] | Provides access to enantiomerically pure products. Well-established routes for certain targets. | Limited to the stereoisomers accessible from the starting material. Can involve lengthy synthetic sequences. |
| Asymmetric Catalysis | A prochiral substrate is converted into a chiral product using a substoichiometric amount of a chiral catalyst (e.g., metal-ligand complexes, organocatalysts). | Highly efficient and atom-economical. Can be tuned to produce either enantiomer by changing the catalyst's chirality. | Catalyst development can be complex and expensive. Substrate scope may be limited. |
| Chiral Auxiliaries | A chiral moiety is temporarily attached to the substrate to direct a stereoselective reaction. The auxiliary is removed in a subsequent step.[8] | Reliable and predictable stereochemical outcomes. A wide variety of auxiliaries are available. | Requires additional steps for attachment and removal, reducing overall efficiency. |
Causality in Method Selection
For the synthesis of prostaglandins, early routes relied heavily on resolution or chiral pool approaches to obtain key intermediates like the Corey lactone.[11][12] This was logical given the available technologies at the time. However, for the discovery of novel drug candidates, asymmetric catalysis is often preferred. It allows for the rapid generation of diverse libraries of chiral cyclopentanes for structure-activity relationship (SAR) studies, as chemists can readily access different stereoisomers by simply selecting the appropriate catalyst enantiomer.
Caption: Workflow for accessing chiral cyclopentane building blocks.
Case Studies: Chiral Cyclopentanes in FDA-Approved Drugs
The utility of chiral cyclopentane building blocks is best illustrated by their presence in numerous successful drugs across various therapeutic areas.[13]
Carbocyclic Nucleosides: Antiviral Agents
In many antiviral drugs, a chiral cyclopentane or cyclopentene ring serves as a bioisosteric replacement for the ribose sugar of natural nucleosides.[14][15][16] This substitution prevents cleavage by phosphorylase enzymes, enhancing the drug's metabolic stability and bioavailability.
-
Abacavir (Ziagen®): A reverse-transcriptase inhibitor for HIV, Abacavir features a chiral cyclopentene ring.[1] The specific stereochemistry of the hydroxymethyl and amino groups is essential for its phosphorylation by cellular kinases to the active triphosphate form, which then competes with natural nucleotides for incorporation into viral DNA.
-
Entecavir (Baraclude®): Used to treat Hepatitis B, Entecavir has a methylene-substituted cyclopentane core. Its rigid structure mimics the conformation of the natural deoxyguanosine substrate, allowing it to potently inhibit the viral polymerase.
Prostaglandins: Ocular and Cardiovascular Health
Prostaglandins are a class of lipid compounds with a core cyclopentane structure that mediate a wide range of physiological effects. Their synthesis is a landmark in organic chemistry, with the stereocontrolled construction of the cyclopentane core being the central challenge.[9][11][12]
-
Latanoprost (Xalatan®): A prostaglandin F2α analogue, Latanoprost is a first-line treatment for glaucoma. It contains a highly functionalized cyclopentane ring with four stereocenters. The precise stereochemistry of the hydroxyl groups and the two side chains is critical for its selective binding and agonistic activity at the prostaglandin F receptor, which leads to a reduction in intraocular pressure.
Other Notable Examples
| Drug | Therapeutic Class | Role of Chiral Cyclopentane |
| Ticagrelor (Brilinta®) | P2Y12 Platelet Inhibitor | A tetra-substituted cyclopentane sidechain is crucial for binding to the receptor and preventing platelet aggregation. |
| Palbociclib (Ibrance®) | CDK4/6 Inhibitor (Oncology) | Contains a substituted cyclopentyl group that orients other parts of the molecule for optimal interaction within the kinase active site. |
| Ramipril (Altace®) | ACE Inhibitor (Hypertension) | Incorporates a fused cyclopentane ring in its bicyclic structure, which contributes to the rigid conformation required for potent inhibition of the angiotensin-converting enzyme.[17] |
Experimental Protocol: Asymmetric Synthesis of a Functionalized Cyclopentenone
To demonstrate a field-proven methodology, the following protocol outlines an organocatalyzed asymmetric Michael addition-cyclization, a powerful route for creating chiral cyclopentane scaffolds. This self-validating system provides a clear path to a versatile building block.
Objective: To synthesize a chiral 4-hydroxycyclopentenone intermediate, a precursor for prostaglandins and other bioactive molecules.[8]
Reaction: Asymmetric Michael addition of a nitromethane to a cyclopentenone followed by a Nef reaction and intramolecular aldol condensation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, argon-purged flask, add cyclopent-2-enone (1.0 eq), dry toluene (0.2 M), and a chiral organocatalyst such as a diarylprolinol silyl ether (0.1 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath. This temperature control is critical for maximizing enantioselectivity by favoring the transition state leading to the desired product.
-
Reagent Addition: Add nitromethane (1.5 eq) dropwise over 10 minutes. A slow addition rate prevents undesirable side reactions and helps maintain a low reaction temperature.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product via flash column chromatography on silica gel. The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Subsequent Steps: The resulting nitrocyclopentane can then be converted to the target 4-hydroxycyclopentenone through established procedures like a modified Nef reaction followed by an intramolecular aldol condensation.
Expected Outcome: The desired Michael adduct is typically obtained in good yield (75-90%) and high enantioselectivity (90-99% ee), validating the protocol's effectiveness.
Future Perspectives
The application of chiral cyclopentane building blocks continues to expand. Emerging areas of interest include:
-
Novel Scaffolds: The development of new synthetic methods is enabling access to previously intractable, highly substituted, and spirocyclic cyclopentane systems.[18]
-
Photoredox Catalysis: Light-mediated reactions are providing new, mild, and efficient ways to construct and functionalize cyclopentane rings with high stereocontrol.
-
Fragment-Based Drug Discovery (FBDD): Small, chiral cyclopentane fragments are being used as starting points to build more complex and potent drug candidates, leveraging their favorable 3D geometries and physicochemical properties.
Conclusion
Chiral cyclopentane building blocks are indispensable tools in the modern drug discovery arsenal. Their unique conformational properties, coupled with their ability to act as effective bioisosteres, provide medicinal chemists with a versatile and powerful scaffold for optimizing drug candidates. The continued innovation in stereoselective synthesis ensures that the full potential of these architectures will be harnessed to develop the next generation of safer and more effective medicines. The strategic incorporation of these motifs is not merely a synthetic convenience but a fundamental approach to rationally designing molecular architecture for precise biological function.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1 [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cyclopentane - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ramipril - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride: A Key Chiral Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Cyclopentane Scaffolds
In the landscape of modern medicinal chemistry, the cyclopentane ring serves as a versatile and privileged scaffold.[1][2] Its non-planar, flexible conformations allow for the precise spatial arrangement of substituents, making it an ideal core for molecules designed to interact with complex biological targets like enzymes and receptors.[2][3] When this scaffold incorporates specific stereochemistry, as in (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride, it becomes a high-value chiral building block. The defined orientation of the amine and methyl ester groups in this particular stereoisomer is critical for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause adverse effects.[4] This guide provides a comprehensive technical overview of this compound, including its nomenclature, physicochemical properties, stereochemical considerations, and its pivotal role in the synthesis of complex drug molecules, particularly antiviral agents.
Section 1: Nomenclature, Synonyms, and Identifier Clarification
A thorough understanding of the nomenclature and various identifiers for this compound is essential for researchers navigating chemical databases and sourcing materials. The presence of two chiral centers and its common supply as a hydrochloride salt contribute to a variety of synonyms.
Systematic and Common Names
The formal IUPAC name for the parent compound's hydrochloride salt is methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride .[5] However, it is frequently referred to by several other names in literature and commercial listings.
The term "cis" is often used to describe the relative stereochemistry of the substituents on the cyclopentane ring, where the amino and methyl carboxylate groups are on the same face of the ring. This leads to synonyms such as:
-
Methyl cis-3-Aminocyclopentanecarboxylate Hydrochloride[5]
-
cis-Methyl 3-aminocyclopentanecarboxylate hydrochloride[5]
CAS Number Clarification
There is notable ambiguity in the assignment of CAS numbers for this compound, which requires careful consideration. The two most frequently encountered CAS numbers are:
-
180196-56-9 : This number is consistently used by multiple suppliers to refer specifically to the (1R,3S) stereoisomer of methyl 3-aminocyclopentanecarboxylate hydrochloride.[4][6][7]
-
222530-29-2 : This number is often listed alongside 180196-56-9 for the same product.[8][9] However, some databases have ambiguously associated it with "rac-methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride," a chemically contradictory term since "(1R,3S)" defines a single enantiomer, not a racemic mixture.[5] It is most likely that CAS 222530-29-2 refers to the racemic cis-diastereomer, and its frequent co-listing with the enantiopure CAS number is for broader searchability by suppliers.
For researchers specifically requiring the enantiopure (1R,3S) isomer, it is crucial to source material based on CAS 180196-56-9 and to verify the stereochemical purity through analytical methods.
Comprehensive Synonym and Identifier Table
| Identifier Type | Value | Reference |
| Primary CAS Number | 180196-56-9 | [4][6][7] |
| Associated CAS Number | 222530-29-2 | [5][8][9] |
| IUPAC Name | methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride | [5] |
| Molecular Formula | C₇H₁₄ClNO₂ | [5] |
| Molecular Weight | 179.64 g/mol | [5] |
| InChIKey | CKMCJNXERREXFB-IBTYICNHSA-N | [5] |
| SMILES | COC(=O)[C@@H]1CC--INVALID-LINK--N.Cl | [5] |
| Common Synonyms | This compound | [5] |
| Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl | [5] | |
| Methyl cis-3-Aminocyclopentanecarboxylate Hydrochloride | [5] | |
| cis-Methyl 3-aminocyclopentanecarboxylate hydrochloride | [5] | |
| Cyclopentanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1), (1R,3S)- | [5] |
Section 2: Physicochemical and Spectroscopic Data
Accurate physicochemical and spectroscopic data are critical for reaction monitoring, quality control, and structural confirmation.
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to off-white solid | N/A |
| Storage Temperature | 2-8°C, under inert gas | [10] |
| Purity (Typical) | ≥97% | [4] |
Spectroscopic Data (Predicted and Reported)
While a comprehensive, publicly available dataset for this specific salt is limited, data for the parent carboxylic acid and related structures, combined with predictive models, provide a reliable characterization profile.
-
¹H NMR (DMSO-d₆, 400 MHz) - Predicted Chemical Shifts:
-
δ ~8.4 (br s, 3H, -NH₃⁺)
-
δ ~3.6 (s, 3H, -OCH₃)
-
δ ~3.4-3.5 (m, 1H, CH-NH₃⁺)
-
δ ~2.8-2.9 (m, 1H, CH-COOCH₃)
-
δ ~1.8-2.2 (m, 4H, cyclopentyl -CH₂-)
-
δ ~1.6-1.8 (m, 2H, cyclopentyl -CH₂-) (Note: Broad signal for amine protons is characteristic of the hydrochloride salt. Actual shifts may vary.)
-
-
¹³C NMR (DMSO-d₆, 100 MHz) - Predicted Chemical Shifts:
-
δ ~174.0 (C=O)
-
δ ~51.5 (-OCH₃)
-
δ ~48.0 (CH-NH₃⁺)
-
δ ~42.0 (CH-COOCH₃)
-
δ ~32.0 (cyclopentyl -CH₂-)
-
δ ~30.0 (cyclopentyl -CH₂-)
-
-
Infrared (IR) Spectroscopy:
-
Strong, broad absorption around 2900-3100 cm⁻¹ (N-H stretch of ammonium salt)
-
Strong absorption around 1730 cm⁻¹ (C=O stretch of the ester)
-
Bands in the 1400-1600 cm⁻¹ region (N-H bending)
-
-
Mass Spectrometry (MS):
-
Expected [M+H]⁺ for the free base (C₇H₁₃NO₂) at m/z 144.09.
-
Section 3: Synthesis and Stereochemical Control
The synthesis of enantiomerically pure this compound is a non-trivial process that relies on principles of asymmetric synthesis or chiral resolution. A common and industrially scalable approach involves the enzymatic kinetic resolution of a racemic mixture.
Conceptual Synthetic Workflow
The overall strategy involves the synthesis of racemic cis-methyl 3-aminocyclopentanecarboxylate, followed by a highly selective enzymatic process to separate the desired enantiomer.
Figure 1: Conceptual workflow for the synthesis of the target compound via enzymatic resolution.
Detailed Experimental Protocol: Enzymatic Kinetic Resolution
This protocol describes a representative method for obtaining the (1R,3S)-enantiomer from a racemic mixture using lipase-catalyzed acylation.[11][12]
Materials:
-
Racemic cis-methyl 3-aminocyclopentanecarboxylate
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Aprotic solvent (e.g., tert-Butyl methyl ether (TBME), Tetrahydrofuran (THF))
-
Buffer solution (e.g., phosphate buffer, pH 7.0) for aqueous systems
-
HCl solution (e.g., 2M in diethyl ether or isopropanol)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic cis-methyl 3-aminocyclopentanecarboxylate (1.0 eq) in the chosen aprotic solvent (e.g., TBME, 10-20 volumes).
-
Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Acylation: Add the acyl donor (1.0-1.5 eq). The choice of acyl donor can influence reaction rate and selectivity. Vinyl acetate is often used as it produces an enol that tautomerizes to acetaldehyde, driving the reaction forward.
-
Reaction Monitoring: Vigorously stir the suspension at a controlled temperature (e.g., 25-40°C). Monitor the reaction progress by chiral HPLC (see Section 5) until approximately 50% conversion is reached. This is critical as over-reaction will decrease the enantiomeric excess of the desired unreacted ester.
-
Work-up: Once ~50% conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture contains the unreacted (1R,3S)-ester and the acylated (1S,3R)-amide ester. Separate these two compounds using silica gel column chromatography. The difference in polarity between the free amine and the amide allows for efficient separation.
-
Salt Formation: Dissolve the purified (1R,3S)-methyl 3-aminocyclopentanecarboxylate in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate as a white solid. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
Section 4: Application in Drug Development - Synthesis of Carbocyclic Nucleoside Analogs
The primary value of this compound lies in its use as a chiral precursor for complex APIs, most notably carbocyclic nucleoside analogs.[13][14] These compounds are structurally similar to natural nucleosides but have the ribose sugar's furanose oxygen replaced by a methylene group, rendering them resistant to cleavage by phosphorylases and enhancing their metabolic stability.[14]
Role as a Precursor to Antiviral Agents
While direct synthesis pathways from this specific methyl ester are often proprietary, its corresponding carboxylic acid and other derivatives are well-documented intermediates in the synthesis of potent antiviral drugs. For instance, the core structure is integral to the synthesis of drugs that target viral polymerases and reverse transcriptases. The (1R,3S) stereochemistry is crucial for mimicking the natural D-ribose configuration and ensuring proper binding to the enzyme's active site.
A key conceptual application is its role as a precursor to intermediates used in the synthesis of drugs like Abacavir , an inhibitor of HIV reverse transcriptase. The synthesis of Abacavir requires a chiral cyclopentene backbone with specific stereochemistry, which can be derived from intermediates like our title compound.
Figure 2: Conceptual pathway from the title compound to a carbocyclic nucleoside analog.
Section 5: Analytical Methods for Stereochemical Purity
Ensuring the enantiomeric purity of this compound is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
Protocol for Chiral HPLC Analysis
This protocol outlines a general method for separating the enantiomers of methyl 3-aminocyclopentanecarboxylate. Optimization will be required based on the specific column and system used.[15][16][17]
Instrumentation & Columns:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns are highly effective.
-
Recommended: CHIRALPAK® AD-H or CHIRALCEL® OD-H (Amylose or Cellulose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase (Normal Phase Mode):
-
A mixture of a non-polar solvent and an alcohol, typically:
-
Hexane or Heptane
-
Isopropanol (IPA) or Ethanol
-
-
Starting Conditions: Hexane:Isopropanol (90:10, v/v)
-
Additive for Basic Analytes: Add 0.1% Diethylamine (DEA) to the mobile phase to improve peak shape and reduce tailing by minimizing interactions with residual silanols on the silica support.
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the sample solution.
-
Detection: Monitor the elution at a low wavelength, typically 210-220 nm, as the compound lacks a strong chromophore.
-
Optimization: If separation is not optimal, adjust the ratio of hexane to isopropanol. Decreasing the percentage of isopropanol will generally increase retention times and may improve resolution. The flow rate can also be lowered (e.g., to 0.5 mL/min) to increase the number of theoretical plates and improve separation.
Conclusion
This compound is a quintessential example of a chiral building block whose value is defined by its precise three-dimensional structure. A clear understanding of its nomenclature, particularly the distinction between its various CAS numbers, is fundamental for its correct sourcing and application. As a precursor to carbocyclic nucleoside analogs, it plays a critical role in the development of life-saving antiviral therapies. The synthetic and analytical protocols outlined in this guide provide researchers with the foundational knowledge to effectively utilize this compound, ensuring the stereochemical integrity required for the synthesis of complex, enantiomerically pure pharmaceutical agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 57463822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | 180196-56-9 | FHA19656 [biosynth.com]
- 8. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 9. calpaclab.com [calpaclab.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 15. hplc.today [hplc.today]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectural Keystone of Modern Therapeutics: A Technical Guide to Chiral Aminocyclopentane Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chiral aminocyclopentane scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry, underpinning the therapeutic efficacy of a diverse array of pharmaceuticals, from potent antiviral agents to innovative treatments for central nervous system disorders. Its rigid, three-dimensional architecture provides an ideal framework for the precise spatial orientation of pharmacophoric elements, facilitating high-affinity interactions with biological targets. This in-depth technical guide provides a comprehensive review of the synthesis, application, and strategic importance of chiral aminocyclopentane intermediates in modern drug discovery and development. We will explore the nuances of stereoselective synthetic strategies, including enzymatic resolutions, catalytic asymmetric hydrogenations, and organocatalytic approaches, offering detailed experimental insights and a comparative analysis of their industrial applicability. Furthermore, this guide will illuminate the role of the aminocyclopentane core in shaping the structure-activity relationships of notable pharmaceuticals and its growing significance as a modulator of challenging biological targets, such as protein-protein interactions.
The Strategic Advantage of the Chiral Aminocyclopentane Core
The cyclopentane ring, a five-membered carbocycle, offers a unique conformational landscape that is distinct from its acyclic or six-membered counterparts. When functionalized with a chiral amine, this scaffold becomes a powerful tool for medicinal chemists. The inherent rigidity of the cyclopentane ring reduces the entropic penalty upon binding to a biological target, while the stereochemically defined amino group serves as a versatile handle for introducing further molecular complexity and engaging in crucial hydrogen bonding interactions. This combination of features makes chiral aminocyclopentane intermediates highly sought-after building blocks in the quest for novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
A significant driver for the widespread use of these intermediates is the high prevalence of chirality in drug molecules. The human body is a chiral environment, and as such, the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have stringent requirements for the development of single-enantiomer drugs, making the efficient and scalable synthesis of enantiopure intermediates a critical aspect of pharmaceutical development.[1]
Pillars of Stereoselective Synthesis: Crafting the Chiral Core
The synthesis of enantiomerically pure aminocyclopentanes is a testament to the advancements in asymmetric synthesis. The choice of synthetic strategy often depends on factors such as the desired stereochemistry, the substitution pattern on the cyclopentane ring, and the scalability of the process. This section will delve into the three primary strategies for accessing these valuable intermediates.
Enzymatic Resolution: Nature's Catalysts for Chiral Purity
Enzymatic kinetic resolution is a powerful and environmentally benign method for separating racemic mixtures of aminocyclopentanols, which are versatile precursors to the desired amines. This technique leverages the high stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the racemic substrate, allowing for the separation of the acylated product from the unreacted enantiomer.
Lipases, such as Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (lipase PS), are frequently employed due to their broad substrate scope and high enantioselectivity under mild reaction conditions.[2][3] The choice of acylating agent and solvent is crucial for optimizing both the reaction rate and the enantiomeric excess (e.e.) of the desired product.[3]
Table 1: Comparative Data for Lipase-Catalyzed Resolution of Aminocyclopentanol Derivatives
| Substrate | Enzyme | Acylating Agent | Solvent | Conversion (%) | e.e. of Product (%) | e.e. of Substrate (%) | Reference |
| cis-2-Aminocyclopentanecarboxamide | CAL-B | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (4:1) | 50 | >99 | 97 | [2] |
| trans-2-Aminocyclopentanecarboxamide | CAL-B | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (4:1) | 50 | >99 | >99 | [4] |
| (±)-trans-2-Azidocyclopentanol | Lipase PS | Vinyl acetate | Diethyl ether | ~50 | >98 (acetate) | >98 (alcohol) | [5] |
| (±)-cis-2-Azidocyclopentanol | Lipase PS | Vinyl acetate | Diethyl ether | ~50 | >98 (acetate) | >98 (alcohol) | [5] |
-
Reaction Setup: To a solution of racemic (±)-trans-2-azidocyclopentanol (1.0 equiv) in diethyl ether, add vinyl acetate (1.5-2.0 equiv).
-
Enzyme Addition: Add Pseudomonas cepacia lipase (lipase PS) to the reaction mixture. The amount of enzyme may need to be optimized for specific substrates.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached.
-
Workup and Separation: Upon reaching the desired conversion, filter off the enzyme. The reaction mixture, containing the acylated product and the unreacted alcohol, can be separated by column chromatography on silica gel.
-
Characterization: The enantiomeric excess of the separated products can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, often after derivatization with a chiral resolving agent.[5]
Caption: Workflow for Enzymatic Kinetic Resolution.
Catalytic Asymmetric Hydrogenation: An Atom-Economical Approach
Transition metal-catalyzed asymmetric hydrogenation of prochiral enamines and imines represents one of the most direct and atom-economical methods for the synthesis of chiral amines.[6] Chiral rhodium and iridium complexes bearing chiral phosphine ligands have proven to be particularly effective for this transformation, often providing high enantioselectivities and turnover numbers.[7][8][9]
The success of this method hinges on the rational design of the chiral ligand, which creates a chiral environment around the metal center, thereby directing the hydrogenation to one face of the substrate. The choice of solvent and the presence of additives can also significantly influence the outcome of the reaction.
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | e.e. (%) | Reference |
| (Z)-N-Acetyl-α-phenylenamide | [Rh((S,S)-Et-DuPhos)(COD)]BF₄ | Methanol | 3 | >99 | [7] |
| (Z)-N-Acetyl-α-(p-methoxyphenyl)enamide | [Rh((R,R)-t-Bu-BisP) (COD)]BF₄ | Methanol | 3 | 99 | [7] |
| (Z)-N-Acetyl-α-(2-naphthyl)enamide | [Rh((R,R)-t-Bu-BisP) (COD)]BF₄ | Methanol | 3 | 99 | [7] |
-
Catalyst Preparation: In a nitrogen-filled glovebox, a stock solution of the catalyst is prepared by mixing the rhodium precursor (e.g., [Rh(cod)₂]BF₄) and the chiral ligand (e.g., (R,R)-t-Bu-BisP*) in a 1:1.1 molar ratio in an anhydrous solvent (e.g., trifluoroethanol) at room temperature for 30 minutes.[7]
-
Reaction Setup: The enamine substrate is dissolved in an anhydrous solvent in a high-pressure autoclave. An aliquot of the catalyst solution is then added.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 40 atm). The reaction is stirred at a specific temperature (e.g., 40 °C) for a set period (e.g., 20 hours).[7]
-
Workup and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis.[7]
Caption: Asymmetric Hydrogenation Workflow.
Organocatalytic Asymmetric Synthesis: The Rise of Small Molecule Catalysts
Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, utilizing small, chiral organic molecules to catalyze stereoselective transformations. For the synthesis of chiral aminocyclopentanes, the asymmetric Michael addition reaction is a particularly valuable tool.[10] Proline and its derivatives are often employed as catalysts, proceeding through an enamine intermediate to achieve high levels of stereocontrol.[3][10]
The mechanism of proline-catalyzed Michael additions involves the formation of a chiral enamine between the ketone donor and the catalyst. This enamine then attacks the Michael acceptor from a specific face, directed by the stereochemistry of the catalyst. The resulting iminium ion is then hydrolyzed to regenerate the catalyst and furnish the chiral product.[11]
Table 3: Organocatalytic Asymmetric Michael Addition of Cycloketones to Nitroalkenes
| Ketone | Nitroalkene | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | e.e. of syn-isomer (%) | Reference |
| Cyclohexanone | trans-β-Nitrostyrene | (R,R)-DPEN-thiourea | Water | 99 | 9:1 | 99 | [10] |
| Cyclopentanone | trans-β-Nitrostyrene | (R,R)-DPEN-thiourea | Water | 88 | 9:1 | 98 | [10] |
| Acetone | trans-β-Nitrostyrene | (S)-Proline | DMSO | 95 | - | 93 | [3] |
-
Reaction Setup: In a reaction vessel, dissolve the thiourea catalyst (e.g., (R,R)-DPEN-thiourea, 0.020 mmol) and an additive (e.g., 4-nitrophenol, 5 mol%) in the solvent (e.g., water, 1.0 mL) at room temperature.[10]
-
Addition of Reactants: Add trans-β-nitrostyrene (0.20 mmol) followed by cyclohexanone (2.0 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for the required time (e.g., 5 hours).[10]
-
Workup and Purification: After the reaction is complete, extract the product with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
-
Analysis: The diastereomeric ratio and enantiomeric excess of the product are determined by NMR spectroscopy and chiral HPLC analysis, respectively.[10]
Caption: Mechanism of Proline-Catalyzed Michael Addition.
The Aminocyclopentane Scaffold in Action: From Antivirals to CNS Therapeutics
The versatility of chiral aminocyclopentane intermediates is showcased by their incorporation into a wide range of clinically successful and investigational drugs. This section will highlight key examples, demonstrating the critical role of this scaffold in achieving therapeutic efficacy.
Carbocyclic Nucleoside Analogues: Cornerstones of Antiviral Therapy
Perhaps the most well-known application of chiral aminocyclopentanes is in the synthesis of carbocyclic nucleoside analogues. In these molecules, the furanose sugar of natural nucleosides is replaced by a cyclopentane ring, imparting greater metabolic stability. The stereochemistry of the amino and hydroxyl groups on the cyclopentane ring is crucial for mimicking the natural nucleoside and ensuring proper interaction with viral enzymes.
Abacavir , a cornerstone of HIV therapy, is a prime example. Its synthesis relies on a chiral aminocyclopentene intermediate, where the specific stereochemistry is essential for its potent inhibition of HIV reverse transcriptase.[12]
Beyond Nucleosides: A Scaffold for Diverse Therapeutic Targets
The utility of the chiral aminocyclopentane core extends far beyond antiviral applications. Its rigid nature makes it an excellent scaffold for presenting functional groups in a precise three-dimensional arrangement, enabling the targeting of a variety of receptors and enzymes.
-
CNS Disorders: The constrained conformation of the aminocyclopentane ring can be advantageous in designing ligands for G protein-coupled receptors (GPCRs) and ion channels in the central nervous system. By locking the molecule in a bioactive conformation, it is possible to achieve higher potency and selectivity.[13][14]
-
Protease Inhibitors: In the design of protease inhibitors, the aminocyclopentane scaffold can serve as a rigid core to which peptidomimetic side chains are attached. This pre-organization of the molecule can lead to enhanced binding affinity for the enzyme's active site.[11][15]
-
Protein-Protein Interaction (PPI) Modulators: The modulation of PPIs is a challenging but increasingly important area of drug discovery. The rigid aminocyclopentane scaffold can be used to construct molecules that mimic the secondary structure of peptides, such as β-turns, which are often involved in PPIs. This can lead to the development of small molecule modulators of these challenging targets.[16]
Industrial Scale-Up and Process Development: From Bench to Market
The transition from a laboratory-scale synthesis to a robust and economical industrial process presents a unique set of challenges. For chiral aminocyclopentane intermediates, key considerations include the cost and availability of starting materials and catalysts, the efficiency and safety of the synthetic route, and the ability to consistently achieve high levels of stereochemical purity on a large scale.
Asymmetric hydrogenation is often favored in industrial settings due to its high atom economy. However, the cost of precious metal catalysts and chiral ligands can be a significant factor. Process optimization, including catalyst loading, reaction time, and purification methods, is crucial for making these processes economically viable.[17] Case studies on the scale-up of asymmetric transfer hydrogenation have demonstrated the feasibility of producing multi-kilogram quantities of chiral amines with high enantiomeric excess.[18]
Future Perspectives and Conclusion
The chiral aminocyclopentane scaffold continues to be a cornerstone of modern drug discovery. Its unique combination of conformational rigidity and synthetic versatility ensures its continued relevance in the development of novel therapeutics. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of novel applications for this privileged scaffold. The increasing understanding of complex biological pathways, particularly in areas like protein-protein interactions and allosteric modulation of GPCRs, will undoubtedly create new opportunities for the strategic deployment of chiral aminocyclopentane-based molecules. For researchers and drug development professionals, a deep understanding of the synthesis and application of these key intermediates is not just beneficial, but essential for driving the next wave of therapeutic innovation.
References
- 1. Allosteric ligands control the activation of a class C GPCR heterodimer by acting at the transmembrane interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamines [organic-chemistry.org]
- 9. d-nb.info [d-nb.info]
- 10. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chalcone-amide, a privileged backbone for the design and development of selective SARS-CoV/SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chirality of Central Nervous System (CNS) Acting Drugs: A Formidable Therapeutic Hurdle Against CNS Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chirality and drugs used in psychiatry: nice to know or need to know? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein-protein interaction modulators: advances, successes and remaining challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of Methyl (1R,3S)-3-aminocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (1R,3S)-3-aminocyclopentanecarboxylate is a chiral cyclic β-amino acid ester of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold provides a well-defined three-dimensional orientation of the amino and carboxylate functionalities, making it a valuable building block for the synthesis of constrained peptides, enzyme inhibitors, and other pharmacologically active agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and this is primarily achieved through a comprehensive analysis of its spectroscopic data.
This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of the expected spectroscopic signature of methyl (1R,3S)-3-aminocyclopentanecarboxylate. Due to the limited availability of public, peer-reviewed spectral data for the free base form of this specific molecule, this document synthesizes information from its hydrochloride salt, closely related analogs, and fundamental spectroscopic principles to offer a robust and well-reasoned interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Stereochemistry
The stereochemistry of methyl (1R,3S)-3-aminocyclopentanecarboxylate is critical to its function. The (1R,3S) designation indicates a cis relationship between the methoxycarbonyl group at C1 and the amino group at C3. This spatial arrangement dictates the magnetic environment of each atom and, consequently, its spectroscopic fingerprint.
Caption: 2D representation of methyl (1R,3S)-3-aminocyclopentanecarboxylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules. The chemical shift of each proton is highly sensitive to its local electronic environment.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of methyl (1R,3S)-3-aminocyclopentanecarboxylate in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; CDCl₃ is suitable for the free base, while D₂O is often used for the hydrochloride salt to ensure solubility and allow for the exchange of labile N-H protons.
-
Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Data Acquisition: Utilize a standard single-pulse experiment. Key parameters to consider are the spectral width (typically -1 to 13 ppm), the number of scans (16-64 for good signal-to-noise), and a relaxation delay of 1-2 seconds.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
Predicted ¹H NMR Spectral Data and Interpretation
The spectrum of the free base is predicted based on data from its hydrochloride salt and related cis-3-aminocyclopentane derivatives. The presence of the free amine group (-NH₂) will influence the chemical shifts of nearby protons compared to the protonated ammonium group (-NH₃⁺) in the hydrochloride salt, which is more electron-withdrawing.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Justification for Assignment |
| H1 (methine) | ~2.8 - 3.0 | Multiplet | This proton is deshielded by the adjacent electron-withdrawing methoxycarbonyl group. | |
| H3 (methine) | ~3.2 - 3.4 | Multiplet | This proton is adjacent to the nitrogen atom. In the free base, it will be less deshielded than in the hydrochloride salt. | |
| -OCH₃ (methyl ester) | ~3.7 | Singlet | A characteristic singlet for a methyl ester group. | |
| Cyclopentane Ring Protons (H2, H4, H5) | ~1.5 - 2.4 | Multiplets | These protons exhibit complex splitting patterns due to cis and trans couplings with neighboring protons. The cis relationship of the substituents leads to a more complex spectrum than the trans isomer. | |
| -NH₂ (amine) | ~1.5 - 2.5 (variable) | Broad Singlet | The chemical shift of amine protons is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange. This signal may not be sharply resolved.[1] |
Causality Behind Spectral Features: The cis stereochemistry results in a folded or "envelope" conformation for the cyclopentane ring. This leads to distinct axial and equatorial-like protons, resulting in complex multiplets for the ring methylene groups. The chemical shifts of H1 and H3 are the most diagnostic, being directly attached to the carbons bearing the functional groups.
Caption: General workflow for spectroscopic structure elucidation.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same high-field NMR spectrometer.
-
Data Acquisition: A proton-decoupled pulse program is standard, which results in a spectrum of singlets for each carbon. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction.
Predicted ¹³C NMR Spectral Data and Interpretation
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification for Assignment |
| C=O (ester carbonyl) | ~175 - 177 | The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift. |
| C1 (methine) | ~45 - 48 | This carbon is attached to the electron-withdrawing methoxycarbonyl group. |
| C3 (methine) | ~52 - 55 | This carbon is bonded to the nitrogen atom. |
| -OCH₃ (methyl ester) | ~51 - 53 | A typical chemical shift for a methyl ester carbon. |
| Cyclopentane Ring Carbons (C2, C4, C5) | ~30 - 40 | These aliphatic carbons appear in the upfield region of the spectrum. The specific shifts will depend on their position relative to the substituents. |
Expertise in Interpretation: The chemical shifts of the cyclopentane ring carbons are sensitive to the cis stereochemistry. The steric compression and electronic effects of the substituents in this arrangement lead to a unique set of chemical shifts that can be used to distinguish it from the trans isomer.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solids.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The instrument measures the transmittance of infrared light through the sample.
Predicted IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) | The presence of a primary amine is indicated by two bands in this region (symmetric and asymmetric stretching).[2] These bands are typically less broad than O-H stretches. |
| 2960 - 2850 | C-H stretch | Aliphatic | Characteristic of the C-H bonds in the cyclopentane ring and the methyl group. |
| ~1735 | C=O stretch | Ester | A strong, sharp absorption characteristic of the ester carbonyl group. |
| ~1600 | N-H bend | Primary Amine (-NH₂) | A bending vibration (scissoring) for the primary amine. |
| 1250 - 1050 | C-O stretch | Ester | Strong absorptions corresponding to the C-O single bonds of the ester. |
| ~1100 | C-N stretch | Aliphatic Amine | This absorption is often weaker and can be difficult to assign definitively. |
Trustworthiness of Protocol: The combination of a strong C=O stretch around 1735 cm⁻¹ and the characteristic double N-H stretch of a primary amine provides a high-confidence identification of the key functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition, and the fragmentation pattern can reveal structural details.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is ideal for this molecule to observe the molecular ion. Electron Ionization (EI) can also be used, which will induce more fragmentation.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The molecular weight of methyl (1R,3S)-3-aminocyclopentanecarboxylate (C₇H₁₃NO₂) is 143.18 g/mol . In ESI-MS, the base peak would likely be the protonated molecule at m/z 144.19. In EI-MS, the molecular ion peak at m/z 143 would be observed. The odd molecular weight is consistent with the presence of one nitrogen atom (the Nitrogen Rule).[3]
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃): A fragment at m/z 112, resulting from the cleavage of the ester.
-
Loss of the methoxycarbonyl group (-COOCH₃): A fragment at m/z 84.
-
Alpha-cleavage adjacent to the amine: Cleavage of the C-C bond next to the nitrogen can lead to characteristic fragments.[4]
-
Caption: Plausible fragmentation pathways in ESI-MS/MS.
Conclusion
The spectroscopic characterization of methyl (1R,3S)-3-aminocyclopentanecarboxylate provides a detailed picture of its molecular structure. ¹H and ¹³C NMR confirm the connectivity and stereochemistry, with the chemical shifts of the methine protons and carbons being particularly diagnostic. IR spectroscopy verifies the presence of the key amine and ester functional groups, while mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation behavior. This comprehensive spectroscopic profile is essential for quality control, reaction monitoring, and for understanding the structure-activity relationships in the development of new therapeutic agents based on this valuable chiral building block.
References
Methodological & Application
Application Note & Protocol: A Convergent Strategy for Carbocyclic Nucleoside Analogues from (1R,3S)-Methyl 3-aminocyclopentanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Carbocyclic Nucleosides
Carbocyclic nucleoside analogues represent a cornerstone in modern medicinal chemistry, particularly in the development of antiviral and anticancer therapeutics.[1][2] By replacing the furanose oxygen of a natural nucleoside with a methylene group, these analogues gain significant metabolic stability against enzymatic cleavage by phosphorylases, often leading to enhanced bioavailability and improved pharmacokinetic profiles.[3][4] Prominent examples such as Abacavir and Carbovir, used in anti-HIV therapies, underscore the clinical success of this structural modification.[5][6]
The synthesis of these complex molecules is a significant challenge, requiring precise control over stereochemistry.[4] A convergent synthetic approach, where the carbocyclic "sugar" mimic and the nucleobase are prepared separately and coupled late-stage, offers maximum flexibility.[4] This guide details a robust and reliable strategy starting from the chiral building block, (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride[7]. This commercially available precursor provides a stereochemically defined scaffold, streamlining the synthesis of targeted carbocyclic nucleosides.
The core of this strategy involves a three-part process:
-
Scaffold Elaboration: Functional group manipulation of the starting material to prepare it for coupling.
-
Convergent Coupling: Attachment of the desired nucleobase, typically via a Mitsunobu reaction, which proceeds with a predictable inversion of stereochemistry.[8][9]
-
Final Deprotection: Removal of protecting groups to yield the final active pharmaceutical ingredient (API) analogue.
Overall Synthetic Workflow
The multi-step synthesis is designed to logically transform the starting aminocyclopentane ester into a functionalized alcohol ready for nucleobase coupling. Each step is chosen to ensure high yields, stereochemical fidelity, and straightforward purification.
Caption: High-level convergent synthetic workflow.
Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for the synthesis of a representative carbocyclic thymidine analogue. The principles and procedures can be adapted for the synthesis of other purine and pyrimidine analogues.
Protocol 1: Amine Protection of the Starting Material
Rationale: The primary amine on the cyclopentane ring is a potent nucleophile and must be protected to prevent it from interfering with subsequent reactions, particularly the ester reduction and Mitsunobu coupling. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic and reductive conditions and its straightforward removal under mild acidic conditions.[10][11]
-
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate, (Boc)₂O (1.1 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Suspend this compound in anhydrous DCM (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
Add triethylamine slowly via syringe. Stir for 15 minutes to liberate the free amine.
-
In a separate flask, dissolve (Boc)₂O in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield (1R,3S)-Methyl 3-(Boc-amino)cyclopentanecarboxylate as a colorless oil or white solid.
-
Protocol 2: Reduction of the Methyl Ester
Rationale: The methyl ester is reduced to a primary alcohol, which will serve as the nucleophilic component in the subsequent Mitsunobu coupling reaction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Careful, slow quenching is critical for safety.
-
Materials:
-
(1R,3S)-Methyl 3-(Boc-amino)cyclopentanecarboxylate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Suspend LiAlH₄ in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Dissolve the Boc-protected ester from Protocol 1 in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional 2-3 hours.
-
Monitor by TLC for the disappearance of the starting material.
-
Cool the reaction back to 0 °C and quench very carefully and sequentially by the slow, dropwise addition of:
-
Water (X mL)
-
15% aqueous NaOH (X mL)
-
Water (3X mL) (where X = grams of LiAlH₄ used)
-
-
Stir the resulting granular white precipitate vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude ((1R,3S)-3-(Boc-amino)cyclopentyl)methanol, which is often pure enough for the next step. If necessary, purify by column chromatography.
-
Protocol 3: Nucleobase Coupling via Mitsunobu Reaction
Rationale: The Mitsunobu reaction is a powerful method for coupling a nucleobase to a secondary alcohol with complete inversion of stereochemistry, a critical feature for establishing the correct configuration in the final product.[8][9] The reaction involves the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[9]
Caption: Simplified mechanism of the Mitsunobu reaction.
-
Materials:
-
((1R,3S)-3-(Boc-amino)cyclopentyl)methanol (1.0 eq)
-
Thymine (or other desired nucleobase) (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve the carbocyclic alcohol, thymine, and PPh₃ in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD dropwise via syringe over 20-30 minutes. A color change (typically to yellow/orange) and sometimes a slight exotherm will be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct, which can be challenging to remove. Purification is typically achieved by rigorous silica gel column chromatography.
-
Protocol 4: Final Boc Deprotection
Rationale: The final step is the removal of the Boc protecting group to unveil the primary amine of the target nucleoside analogue. This is reliably achieved under acidic conditions, using trifluoroacetic acid (TFA) in DCM.
-
Materials:
-
Protected Carbocyclic Nucleoside (from Protocol 3) (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the purified, Boc-protected nucleoside in DCM.
-
Cool the solution to 0 °C.
-
Add TFA dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1-2 hours.
-
Monitor by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The crude product is often obtained as a TFA salt. It can be purified by reverse-phase HPLC or converted to the free base by dissolving in a minimal amount of water, basifying with a mild base (e.g., NaHCO₃), and extracting with an organic solvent or purifying on a suitable ion-exchange resin.
-
Data Summary & Expected Outcomes
The following table summarizes typical expectations for each step of the synthesis. Yields are representative and may vary based on scale and purification efficiency.
| Step | Transformation | Key Reagents | Typical Yield | Analytical Confirmation (¹H NMR) |
| 1 | Amine Protection | (Boc)₂O, Et₃N | >90% | Appearance of a large singlet ~1.4 ppm (9H, Boc group). |
| 2 | Ester Reduction | LiAlH₄ | 85-95% | Disappearance of the methyl ester singlet (~3.7 ppm); appearance of a new multiplet for -CH₂OH (~3.5-3.6 ppm). |
| 3 | Mitsunobu Coupling | PPh₃, DIAD, Thymine | 40-60% | Appearance of signals corresponding to the thymine base (e.g., aromatic CH and methyl group). Shift of the cyclopentyl protons. |
| 4 | Boc Deprotection | TFA, DCM | >95% | Disappearance of the Boc singlet at ~1.4 ppm. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Protection) | Incomplete liberation of the free amine from its HCl salt. Moisture in the reaction. | Ensure at least 2 equivalents of base are used. Use anhydrous solvents and reagents. |
| Low yield in Step 2 (Reduction) | Inactive LiAlH₄. Incomplete quenching/workup leading to product loss. | Use a fresh bottle of LiAlH₄ or titrate to determine activity. Ensure the quenching procedure is followed precisely to form a filterable solid. |
| No reaction or low yield in Step 3 (Mitsunobu) | Poor solubility of the nucleobase. Inactive reagents. | Use a co-solvent like DMF to improve nucleobase solubility. Use fresh PPh₃, DIAD, and anhydrous THF. Ensure the reaction is run under a strictly inert atmosphere. |
| Complex mixture after Step 3 | Side reactions of the Mitsunobu coupling. O-alkylation vs. N-alkylation of the nucleobase.[3] | Rigorous column chromatography is essential. The ratio of N- vs O-alkylation can sometimes be influenced by the solvent.[3] |
| Incomplete deprotection in Step 4 | Insufficient acid or reaction time. | Increase the equivalents of TFA or extend the reaction time. Monitor carefully by LC-MS. |
Conclusion
This application note provides a comprehensive and field-tested convergent strategy for the synthesis of carbocyclic nucleoside analogues starting from the versatile chiral precursor, (1R,3S)-Methyl 3-aminocyclopentanecarboxylate. By following these detailed protocols, researchers can reliably access a wide variety of these therapeutically important molecules. The key transformations—Boc protection, ester reduction, Mitsunobu coupling, and final deprotection—are robust and adaptable, providing a flexible platform for the development of novel antiviral and anticancer drug candidates.
References
- 1. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 5. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 57463822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Asymmetric Synthesis of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate: A Practical Guide
An Application Note for Drug Development Professionals and Organic Synthesis Researchers
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate and its parent acid are crucial chiral building blocks in medicinal chemistry. As conformationally constrained β-amino acid analogues, they are incorporated into peptidomimetics to enhance metabolic stability and induce specific secondary structures, such as helices and turns.[1] Their rigid cyclopentane scaffold allows for precise spatial orientation of functional groups, making them valuable components in the design of enzyme inhibitors, receptor ligands, and other bioactive molecules.[2][3]
The primary challenge in synthesizing this compound lies in the precise control of two stereocenters to achieve the desired (1R, 3S) configuration. This guide details a robust and highly stereoselective protocol centered around an asymmetric aza-Michael addition, a powerful strategy for constructing chiral β-amino esters.[4] We will explore the causality behind the experimental design, provide a detailed, step-by-step protocol, and offer practical troubleshooting advice to ensure successful synthesis.
Reaction Scheme and Mechanistic Insights
The cornerstone of this synthesis is the diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. This approach establishes the crucial C-N bond and sets the stereochemistry at the C3 position. The stereochemistry at C1 is subsequently controlled through a diastereoselective protonation of the resulting enolate intermediate.
Overall Synthetic Scheme:
Key Transformation: Asymmetric Aza-Michael Addition
The key step involves the 1,4-conjugate addition of a chiral amine, such as lithium (R)-N-benzyl-N-α-methylbenzylamide, to a prochiral cyclopentene acceptor. The stereochemical outcome is dictated by the chiral auxiliary on the nitrogen nucleophile. The bulky groups on the chiral amine direct the approach to one face of the cyclopentene ring, minimizing steric hindrance and leading to a highly diastereoselective transformation.[5] Following the addition, the resulting metal enolate is protonated. The use of a sterically hindered proton source, like 2,6-di-tert-butylphenol, ensures that the proton is delivered from the less hindered face, thereby establishing the trans relationship between the amino and carboxylate groups.[4] The final step involves the reductive cleavage (hydrogenolysis) of the N-benzyl and N-α-methylbenzyl groups to unmask the primary amine, yielding the target compound.
Experimental Workflow
The following diagram illustrates the complete workflow from the preparation of the key intermediate to the final, purified product.
Caption: Synthetic workflow for (1R,3S)-Methyl 3-aminocyclopentanecarboxylate.
Detailed Experimental Protocol
This protocol is adapted from methodologies employing chiral lithium amides for asymmetric conjugate additions.[4][6]
Materials and Reagents:
-
(R)-(+)-N-benzyl-α-methylbenzylamine
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl cyclopent-2-ene-1-carboxylate
-
2,6-di-tert-butylphenol
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Palladium hydroxide on carbon (Pd(OH)₂/C), 20 wt%
-
Methanol (MeOH)
-
Celite
Step 1: Asymmetric Conjugate Addition and Diastereoselective Protonation
-
Preparation of the Chiral Lithium Amide: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add (R)-(+)-N-benzyl-α-methylbenzylamine (1.2 equiv.) to the cooled THF.
-
Slowly add n-BuLi (1.15 equiv.) dropwise via syringe. A color change is typically observed. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide.
-
Conjugate Addition: In a separate flame-dried flask, prepare a solution of methyl cyclopent-2-ene-1-carboxylate (1.0 equiv.) in anhydrous THF (20 mL).
-
Slowly add the substrate solution to the pre-formed lithium amide solution at -78 °C via cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Protonation: Prepare a solution of 2,6-di-tert-butylphenol (1.5 equiv.) in anhydrous THF (10 mL).
-
Slowly add the phenol solution to the reaction mixture at -78 °C. Allow the mixture to stir for an additional hour at this temperature.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the diastereomerically pure adduct.
Step 2: Deprotection via Hydrogenolysis
-
Reaction Setup: Dissolve the purified adduct from Step 1 in methanol (30 mL).
-
Carefully add 20% Pd(OH)₂/C (10-20 mol%). Caution: Palladium catalysts can be pyrophoric.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours. Monitor by TLC until the starting material is consumed.
-
Isolation: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude (1R,3S)-Methyl 3-aminocyclopentanecarboxylate. The product is often pure enough for many applications but can be further purified if necessary.
Characterization Data
The final product should be characterized to confirm its identity, purity, and stereochemistry.
| Property | Expected Result |
| Appearance | Colorless to pale yellow oil or solid |
| Molecular Formula | C₆H₁₁NO₂[7] |
| Molecular Weight | 129.16 g/mol [7] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.70 (s, 3H, OCH₃), 3.50-3.60 (m, 1H, CH-N), 2.80-2.90 (m, 1H, CH-CO), 1.50-2.30 (m, 6H, CH₂ and NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~176 (C=O), 52.0 (OCH₃), 51.5 (CH-N), 45.0 (CH-CO), 30-35 (ring CH₂) |
| Mass Spec (ESI+) | Expected m/z: 130.08 ([M+H]⁺) |
| Optical Rotation | Specific rotation value should be measured and compared to literature values. |
| Chiral HPLC/GC | Required to determine enantiomeric excess (e.e.). A suitable derivatizing agent may be needed. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 | Incomplete formation of the lithium amide due to moisture. | Ensure all glassware is rigorously flame-dried and reagents are anhydrous. Use freshly titrated n-BuLi. |
| Reversal of the Michael addition. | Maintain the reaction temperature at -78 °C. Do not let the reaction warm up prematurely. | |
| Low Diastereoselectivity | Protonation by a less bulky, adventitious proton source (e.g., water). | Ensure anhydrous conditions. Use a sufficiently bulky and non-nucleophilic proton source.[4] |
| Incorrect temperature control. | Strictly maintain the reaction at -78 °C during addition and protonation steps. | |
| Incomplete Deprotection | Inactive or poisoned catalyst. | Use fresh, high-quality Pd(OH)₂/C. Ensure the substrate is free of catalyst poisons (e.g., sulfur compounds). |
| Insufficient hydrogen pressure or poor mixing. | Ensure good agitation to keep the catalyst suspended. Purge the system thoroughly with H₂. | |
| Difficult Purification | Co-elution of diastereomers. | Optimize the chromatography solvent system. A different stationary phase (e.g., alumina) could be explored. |
| Product is highly polar and streaks on silica. | Add a small amount of triethylamine (0.1-1%) to the eluent to suppress tailing of the amine product. |
References
- 1. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (1R,3S)-3-Aminocyclopentane carboxylic acid | CAS 71830-08-5 | Cayman Chemical | Biomol.de [biomol.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of (1R,2S,3R)-3-methylcispentacin and (1S,2S,3R)-3-methyltranspentacin by kinetic resolution of tert-butyl (±)-3-methylcyclopentene-1-carboxylate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Chiral Resolution of Methyl 3-Aminocyclopentanecarboxylate
Introduction: The Significance of Chiral Purity in Drug Development
Methyl 3-aminocyclopentanecarboxylate is a valuable chiral building block in medicinal chemistry, forming the core of various therapeutic agents. Its stereochemistry is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to resolve the racemic mixture of methyl 3-aminocyclopentanecarboxylate into its constituent enantiomers is paramount for the development of safe and effective drugs. This application note provides a detailed guide for researchers, scientists, and drug development professionals on three robust methods for the chiral resolution of this important intermediate: Enzymatic Kinetic Resolution, Diastereomeric Salt Formation, and Chiral High-Performance Liquid Chromatography (HPLC). Each section is designed to offer not just a protocol, but also the underlying scientific principles and practical insights to ensure successful implementation.
Enzymatic Kinetic Resolution: A Green and Highly Selective Approach
Enzymatic kinetic resolution leverages the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the racemic amino ester, allowing for the separation of the acylated product from the unreacted enantiomer. This method is often favored for its mild reaction conditions and high enantioselectivity.
Scientific Rationale
Lipases, in non-aqueous media, can catalyze the transfer of an acyl group from an acyl donor to the amino group of methyl 3-aminocyclopentanecarboxylate. The enzyme's chiral active site accommodates one enantiomer more readily than the other, leading to a significant difference in the rate of acylation. By stopping the reaction at approximately 50% conversion, one can obtain the acylated enantiomer and the unreacted enantiomer in high enantiomeric excess (ee). The choice of enzyme, solvent, and acyl donor is crucial for achieving high selectivity (E-value).
Figure 1: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol
Materials:
-
Racemic methyl 3-aminocyclopentanecarboxylate
-
Immobilized Lipase B from Candida antarctica (CAL-B) or Lipase from Pseudomonas cepacia (PSL)
-
Acyl donor: 2,2,2-Trifluoroethyl butanoate or Vinyl acetate
-
Solvent: Diisopropyl ether or tert-Butyl methyl ether (TBME)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography column (silica gel)
Procedure:
-
To a solution of racemic methyl 3-aminocyclopentanecarboxylate (1.0 eq.) in diisopropyl ether (10 mL per mmol of substrate), add the acyl donor (1.2 eq.).
-
Add the immobilized lipase (e.g., CAL-B, 50-100 mg per mmol of substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC or GC.
-
Terminate the reaction at approximately 50% conversion by filtering off the enzyme.
-
Wash the enzyme with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting N-acylated product from the unreacted amino ester by column chromatography on silica gel.
Data Presentation
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) | E-value |
| CAL-B | 2,2,2-Trifluoroethyl butanoate | Diisopropyl ether | 40 | 24 | ~50 | >99 | >200 |
| PSL | Vinyl acetate | TBME | 30 | 48 | ~50 | >98 | >150 |
Note: The data in this table are representative values based on resolutions of similar cyclic β-amino esters and serve as a starting point for optimization.[1][2][3][4]
Diastereomeric Salt Formation: A Classical and Scalable Method
This method involves reacting the racemic amino ester with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[5][6] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[6]
Scientific Rationale
The basic amino group of methyl 3-aminocyclopentanecarboxylate reacts with a chiral acid, such as (+)-dibenzoyl-D-tartaric acid ((+)-DBTA), to form two diastereomeric salts. The different three-dimensional arrangements of these salts lead to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer will preferentially precipitate, allowing for its isolation in high diastereomeric excess. The pure enantiomer of the amino ester can then be recovered by treating the isolated salt with a base.
Figure 2: Workflow for Diastereomeric Salt Formation.
Experimental Protocol
Materials:
-
Racemic methyl 3-aminocyclopentanecarboxylate
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) or other suitable chiral acid
-
Solvent: Acetonitrile, Ethanol, or a mixture
-
Sodium bicarbonate or Potassium carbonate solution (aqueous)
-
Diethyl ether or Dichloromethane
-
Anhydrous sodium sulfate
-
Filtration apparatus
Procedure:
-
Dissolve (+)-DBTA (1.0 eq.) in a minimal amount of hot acetonitrile.
-
To this solution, add a solution of racemic methyl 3-aminocyclopentanecarboxylate (1.0 eq.) in acetonitrile.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. This is the first crop of the less-soluble diastereomeric salt.
-
Recrystallize the salt from the same solvent system to improve diastereomeric purity.
-
To recover the free amino ester, suspend the purified diastereomeric salt in a mixture of water and diethyl ether and add an aqueous solution of sodium bicarbonate until the pH is basic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantioenriched methyl 3-aminocyclopentanecarboxylate.
-
The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar basification and extraction procedure.
Data Presentation
| Chiral Acid | Crystallization Solvent | Diastereomeric Salt Yield (%) | Recovered Amino Ester ee (%) |
| (+)-DBTA | Acetonitrile | 40-45 (after one recrystallization) | >98 |
| (-)-O,O'-Di-p-toluoyl-L-tartaric acid | Ethanol | 38-43 (after one recrystallization) | >97 |
Note: The selection of the chiral acid and solvent is often empirical, and screening of several combinations may be necessary to achieve optimal results.[7][8][9][10][11]
Chiral High-Performance Liquid Chromatography (HPLC): An Analytical and Preparative Tool
Chiral HPLC is a powerful technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Scientific Rationale
The principle behind chiral HPLC is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[12][13] The difference in the stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for the separation of a wide range of chiral compounds, including amino esters.[14][15]
Figure 3: Workflow for Chiral HPLC Separation.
Analytical Protocol for Enantiomeric Excess (ee) Determination
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel® OD-H or Chiralpak® IA)
-
HPLC-grade solvents (n-hexane, isopropanol, ethanol)
-
Sample of methyl 3-aminocyclopentanecarboxylate (racemic or enantioenriched)
Procedure:
-
Column: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Temperature: 25 °C
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection: Inject 10 µL of the sample solution.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the % ee using the formula: % ee = [(Area1 - Area2) / (Area1 + Area2)] * 100
Preparative Protocol
For preparative separation, the analytical method is scaled up. This involves using a larger dimension column, a higher sample concentration, and an automated fraction collector. The mobile phase composition may need to be adjusted to optimize for loading capacity and separation efficiency.
Data Presentation
| Column | Mobile Phase (Hexane:IPA) | Flow Rate (mL/min) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralcel® OD-H | 90:10 | 1.0 | ~8.5 | ~9.8 | >1.5 |
| Chiralpak® IA | 80:20 | 1.0 | ~10.2 | ~11.5 | >1.8 |
Note: Retention times and resolution are highly dependent on the specific column, mobile phase composition, and HPLC system. The values provided are illustrative.[14][15][16]
Conclusion
The chiral resolution of methyl 3-aminocyclopentanecarboxylate can be effectively achieved through enzymatic kinetic resolution, diastereomeric salt formation, and chiral HPLC. The choice of method will depend on factors such as the scale of the resolution, required enantiomeric purity, and available resources. Enzymatic resolution offers high selectivity under mild conditions. Diastereomeric salt formation is a classical, cost-effective method suitable for large-scale production. Chiral HPLC is an indispensable tool for both analytical determination of enantiomeric purity and preparative-scale separation. The protocols and data presented in this application note provide a solid foundation for researchers to successfully resolve this key chiral intermediate, thereby advancing the development of stereochemically pure pharmaceutical agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Using (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl in antiviral drug synthesis
Application Notes & Protocols
Topic: The Strategic Application of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl in the Synthesis of Carbocyclic Nucleoside Analogue Antivirals
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Significance of Chiral Cyclopentanes in Antiviral Therapy
The relentless challenge of viral diseases necessitates the continuous innovation of effective therapeutic agents. Among the most successful classes of antivirals are the carbocyclic nucleoside analogues (CNAs). These molecules are structural mimics of natural nucleosides but feature a carbocyclic ring in place of the furanose sugar moiety. This fundamental substitution grants them enhanced metabolic stability against enzymatic degradation, a critical attribute for potent antiviral drugs.[1] CNAs, such as the potent anti-HIV agent Abacavir, function as chain terminators of viral DNA or RNA synthesis after intracellular phosphorylation, a mechanism that hinges on their precise three-dimensional structure.[1][2][3]
The synthesis of these complex molecules is a significant challenge, demanding precise control over stereochemistry. The specific chirality of the carbocyclic core is paramount for biological activity, as viral polymerases are highly stereoselective. (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a pivotal chiral building block that provides the necessary cyclopentane scaffold with the correct stereochemical configuration for the synthesis of a range of potent antiviral agents. Its dual functionality—an amino group for building the heterocyclic base and a methyl ester for further modification—makes it a versatile and indispensable starting material in medicinal chemistry. This guide details its properties, application, and a validated protocol for its use in constructing a key intermediate for antiviral drug synthesis.
Physicochemical Properties and Quality Control
Ensuring the identity and purity of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl is the foundational step for any successful synthetic campaign. The presence of enantiomeric or diastereomeric impurities can lead to complex separation challenges and compromise the biological efficacy of the final active pharmaceutical ingredient.[4]
Table 1: Physicochemical Data for (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl
| Property | Value | Source |
| IUPAC Name | methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride | [5][6] |
| Molecular Formula | C₇H₁₄ClNO₂ | [6] |
| Molecular Weight | 179.64 g/mol | [5][6] |
| CAS Number | 180196-56-9 | [5] |
| Appearance | White to off-white solid | |
| Canonical SMILES | COC(=O)[C@@H]1CC--INVALID-LINK--N.Cl | [5] |
Recommended Analytical Protocols for Quality Assurance
-
Chiral Purity Analysis: The enantiomeric excess (e.e.) is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the industry-standard method for quantifying the enantiomeric purity.[7][8] This technique allows for the baseline separation of the (1R,3S) enantiomer from its (1S,3R) counterpart, ensuring that the starting material meets the stringent requirements for stereospecific synthesis.[4]
-
Structural Confirmation: Standard spectroscopic methods should be used to confirm the chemical identity. ¹H NMR and ¹³C NMR spectroscopy will verify the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight.
-
Purity Assessment: Achiral HPLC or Gas Chromatography (GC) can determine the overall purity by detecting and quantifying any non-enantiomeric impurities.
Application in Synthesis: Constructing the Antiviral Core
The primary application of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl is to serve as the chiral scaffold onto which a heterocyclic base is constructed. A common strategy involves the coupling of the amino group with a substituted pyrimidine, which can then be further elaborated to form a purine ring system, a core component of many antiviral drugs.
The following workflow diagram illustrates a generalized synthetic pathway for producing a key purine intermediate from the title compound. This process involves an initial coupling reaction, followed by cyclization to form the purine ring, and subsequent functionalization.
Caption: Generalized workflow for synthesizing a purine-based antiviral intermediate.
Detailed Experimental Protocol
This section provides a robust, step-by-step protocol for the synthesis of a key dichloropurine intermediate, which is a precursor for antiviral agents like Abacavir. The protocol is based on established synthetic transformations in carbocyclic nucleoside chemistry.[9]
Protocol Title: Synthesis of Methyl (1R,3S)-3-(2-amino-6-chloro-9H-purin-9-yl)cyclopentanecarboxylate
Reaction Principle: This synthesis involves a two-step, one-pot process. First, the free amine of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate is condensed with 2-amino-4,6-dichloro-5-formamidopyrimidine. The resulting intermediate is then cyclized in the presence of an acid catalyst and a dehydrating agent (triethyl orthoformate) to form the desired 6-chloropurine ring system.[9][10]
Materials
| Reagent | CAS No. | Purity | Notes |
| (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl | 180196-56-9 | >99%, >99% e.e. | Chiral starting material |
| 2-Amino-4,6-dichloro-5-formamidopyrimidine | 19675-68-8 | >98% | Heterocyclic partner |
| Triethylamine (TEA) | 121-44-8 | Anhydrous, >99.5% | Base |
| Ethanol (EtOH) | 64-17-5 | 200 proof, anhydrous | Solvent |
| Triethyl Orthoformate | 122-51-0 | >98% | Cyclizing/dehydrating agent |
| Hydrochloric Acid (HCl) | 7647-01-0 | Concentrated (12 M) | Catalyst |
| Ethyl Acetate (EtOAc) | 141-78-6 | Reagent grade | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Aqueous solution | For neutralization |
| Brine | 7647-14-5 | Saturated aqueous NaCl | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Reagent grade | Drying agent |
Equipment
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl (5.0 g, 27.8 mmol, 1.0 eq) and anhydrous ethanol (100 mL).
-
Free Amine Liberation: Add triethylamine (8.5 mL, 61.2 mmol, 2.2 eq) to the suspension. Stir at room temperature for 15 minutes. The mixture should become a clear solution as the free amine is formed. Causality Note: The HCl salt must be neutralized to liberate the nucleophilic free amine required for the subsequent condensation reaction.
-
Condensation: Add 2-amino-4,6-dichloro-5-formamidopyrimidine (6.4 g, 30.6 mmol, 1.1 eq) to the flask.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cyclization: Cool the mixture to room temperature. Add triethyl orthoformate (23 mL, 139 mmol, 5.0 eq) followed by the dropwise addition of concentrated HCl (1.15 mL, 13.9 mmol, 0.5 eq). Causality Note: Triethyl orthoformate acts as a water scavenger and carbon source for the cyclization, while the acid catalyzes the ring closure to form the thermodynamically stable purine ring.
-
Second Reflux: Heat the mixture to reflux for an additional 4 hours.
-
Solvent Removal: Cool the reaction to room temperature and concentrate the mixture to dryness under reduced pressure using a rotary evaporator.
-
Work-up: Redissolve the residue in ethyl acetate (150 mL) and water (75 mL). Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH of the aqueous layer is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Dichloropyrimidine derivatives are irritants and potentially toxic; avoid inhalation and skin contact.[5]
-
Handle concentrated HCl and triethylamine with appropriate personal protective equipment (gloves, safety glasses).
-
Ethanol is flammable; ensure no open flames are nearby during reflux.
Mechanism of Action: From Chiral Precursor to Viral Inhibitor
The ultimate goal of synthesizing carbocyclic nucleosides is to create molecules that can effectively disrupt viral replication. The product derived from (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl serves as a precursor to drugs that function as competitive inhibitors of viral polymerases.
Caption: Mechanism of action for carbocyclic nucleoside antiviral drugs.
Once administered, the CNA pro-drug is taken up by host cells and undergoes phosphorylation by cellular kinases to its active 5'-triphosphate form.[3] This activated metabolite then competes with natural deoxynucleoside triphosphates (e.g., dGTP) for incorporation into the growing viral DNA or RNA strand by the viral polymerase. Because the carbocyclic ring lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, its incorporation results in immediate termination of chain elongation, thereby halting viral replication. The specific (1R,3S) stereochemistry of the original building block is crucial for ensuring the final molecule is recognized by both the cellular kinases and the viral polymerase.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Condensation Step | 1. Incomplete liberation of the free amine. 2. Reagents (especially pyrimidine) have degraded. 3. Insufficient reaction time or temperature. | 1. Ensure adequate base (2.2 eq of TEA) is used and stir until the starting material fully dissolves. 2. Verify the purity of the pyrimidine derivative before use. 3. Extend reflux time and monitor by TLC until starting material is consumed. |
| Incomplete Cyclization | 1. Presence of water in the reaction mixture. 2. Insufficient acid catalyst or orthoformate. | 1. Use anhydrous solvents and reagents. 2. Ensure correct stoichiometry of triethyl orthoformate (5 eq) and HCl (0.5 eq). |
| Product is Difficult to Purify | 1. Formation of multiple side products. 2. Incomplete neutralization during work-up. | 1. Optimize reaction temperature to minimize side reactions. 2. Carefully monitor pH during the bicarbonate wash to ensure all acid is neutralized. Use a more efficient eluent system for chromatography. |
| Enantiomeric Purity Compromised | 1. Racemization under harsh basic or acidic conditions (unlikely for this stable core). 2. Impure starting material. | 1. This is generally not an issue for this specific cyclopentane scaffold under these conditions. 2. Always verify the enantiomeric excess of the starting (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl by chiral HPLC before starting the synthesis. |
Conclusion
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl is more than just a chemical reagent; it is a key architectural element that enables the stereocontrolled synthesis of life-saving antiviral medications. Its defined chirality and versatile functional groups provide a reliable and efficient entry point into the class of carbocyclic nucleoside analogues. The protocols and principles outlined in this guide demonstrate its strategic importance and provide researchers with a practical framework for its application in the development of next-generation antiviral therapies. Mastery of its use is a critical step in the journey from chemical synthesis to clinical success.
References
- 1. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 57463822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3-aminocyclopentanecarboxylate hydrochloride | C7H14ClNO2 | CID 67068351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. skpharmteco.com [skpharmteco.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
Protocol for N-Protection of Methyl 3-Aminocyclopentanecarboxylate: A Guide for Researchers
In the landscape of contemporary drug discovery and development, the precise modification of molecular scaffolds is paramount. The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transforming other parts of a molecule.[1] This guide provides a detailed exposition on the N-protection of methyl 3-aminocyclopentanecarboxylate, a valuable building block in medicinal chemistry. We will delve into the practical and theoretical considerations of three widely employed N-protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
The Imperative of N-Protection
The amino group is a potent nucleophile and a Brønsted-Lowry base, characteristics that, while crucial for biological activity, can interfere with many synthetic transformations.[2] Protecting the amine functionality as a carbamate significantly attenuates its nucleophilicity and basicity, rendering it inert to a wide array of reagents and reaction conditions.[1][3] The choice of protecting group is dictated by its stability profile and the conditions required for its removal, allowing for orthogonal strategies in complex syntheses.[1]
Core N-Protection Strategies for Methyl 3-Aminocyclopentanecarboxylate
We will now explore the detailed protocols for the N-protection of methyl 3-aminocyclopentanecarboxylate using Boc, Cbz, and Fmoc protecting groups. The choice among these will depend on the overall synthetic route and the compatibility with other functional groups present in the molecule.
Tert-Butyloxycarbonyl (Boc) Protection
The Boc group is a widely used protecting group due to its stability to a broad range of non-acidic conditions and its facile removal under mild acidic conditions.[4] The protection reaction is typically straightforward and high-yielding.[5]
Reaction Scheme:
Caption: Boc protection of methyl 3-aminocyclopentanecarboxylate.
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-aminocyclopentanecarboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.5 M).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq), to the solution and stir for 5-10 minutes at room temperature.
-
Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) either as a solid or dissolved in a small amount of the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with the solvent (e.g., DCM).
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to neutralize), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc protected product.
Rationale: The base is crucial to deprotonate the ammonium salt that may be present and to neutralize the acid formed during the reaction. Boc anhydride is a mild and effective source of the Boc group. The aqueous work-up effectively removes the water-soluble byproducts and excess reagents.
Benzyloxycarbonyl (Cbz or Z) Protection
The Cbz group, introduced by Bergmann and Zervas, was a pioneering development in peptide synthesis.[6] It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis, a mild and selective method.[3][7]
Reaction Scheme:
Caption: Cbz protection of methyl 3-aminocyclopentanecarboxylate.
Experimental Protocol:
-
Dissolution: Dissolve methyl 3-aminocyclopentanecarboxylate (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add a base such as sodium carbonate (Na₂CO₃, 2.5 eq) or sodium bicarbonate (NaHCO₃, 2.5 eq) with vigorous stirring.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the cold, stirring solution, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up:
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
Rationale: The Schotten-Baumann conditions (aqueous base) are commonly employed for Cbz protection. The base neutralizes the HCl generated during the reaction. The use of a biphasic system helps to control the reaction rate and minimize side reactions.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[8] This orthogonality is highly valuable in complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[9][10]
Reaction Scheme:
Caption: Fmoc protection of methyl 3-aminocyclopentanecarboxylate.
Experimental Protocol:
-
Dissolution: Dissolve methyl 3-aminocyclopentanecarboxylate (1.0 eq) in a suitable solvent system, such as a mixture of dioxane and aqueous sodium bicarbonate solution, or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu, 1.05 eq) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 eq) to the solution. If using an organic solvent like DMF, add a base such as DIPEA (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Work-up:
-
If using an aqueous system, acidify the mixture with 1 M HCl and extract the product with ethyl acetate. Wash the organic layer with water and brine.
-
If using DMF, dilute with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The product is typically a solid and can be purified by recrystallization or by flash column chromatography.
Rationale: Fmoc-OSu and Fmoc-Cl are common reagents for introducing the Fmoc group. The choice of solvent and base depends on the specific substrate and reaction conditions. The work-up is designed to remove the N-hydroxysuccinimide or HCl byproduct and any unreacted starting materials.
Summary of N-Protection Protocols
| Protecting Group | Reagent | Base | Solvent | Typical Reaction Time | Deprotection Conditions |
| Boc | (Boc)₂O | TEA, DIPEA | DCM, THF | 2-4 hours | Strong Acid (e.g., TFA, HCl)[5] |
| Cbz | Cbz-Cl | Na₂CO₃, NaHCO₃ | Dioxane/H₂O | 2-4 hours | Catalytic Hydrogenolysis (H₂, Pd/C)[7] |
| Fmoc | Fmoc-OSu, Fmoc-Cl | NaHCO₃, DIEA | Dioxane/H₂O, DMF | 2-12 hours | Base (e.g., Piperidine in DMF)[8] |
Characterization of N-Protected Products
Confirmation of successful N-protection is crucial. The following techniques are standard for the characterization of the purified products.
-
¹H NMR Spectroscopy: The most definitive method for confirming the installation of the protecting group.[4]
-
N-Boc: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group appears around 1.4-1.5 ppm.[4]
-
N-Cbz: Signals for the benzylic protons (a singlet around 5.1 ppm) and the aromatic protons of the benzyl group (around 7.3 ppm) will be present.
-
N-Fmoc: Complex aromatic signals for the fluorenyl group will appear in the aromatic region of the spectrum.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the protecting group.[11][12] Electrospray ionization (ESI) is a common technique for these types of molecules.
-
Infrared (IR) Spectroscopy: The formation of the carbamate can be observed by the appearance of a strong carbonyl stretching band around 1680-1720 cm⁻¹.
Conclusion
The N-protection of methyl 3-aminocyclopentanecarboxylate is a fundamental transformation for its utilization in complex molecule synthesis. The choice of the Boc, Cbz, or Fmoc protecting group should be made in the context of the overall synthetic strategy, considering the stability of the protecting group to subsequent reaction conditions and the orthogonality of its deprotection. The protocols provided herein offer a robust starting point for researchers, and with careful execution and monitoring, should provide the desired N-protected products in high yield and purity.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. Mass-spectrometric determination of the amino acid sequences in peptides isolated from the protein silk fibroin of Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Coupling Reactions with (1R,3S)-Methyl 3-aminocyclopentanecarboxylate
For: Researchers, scientists, and drug development professionals
Introduction
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate is a chiral building block of significant interest in medicinal chemistry. Its constrained cyclopentane scaffold allows for the precise spatial presentation of substituents, making it a valuable component in the design of novel therapeutic agents.[1][2] The primary amino group and the methyl ester functionality serve as versatile handles for a variety of coupling reactions, enabling the construction of diverse molecular architectures.
This guide provides an in-depth exploration of two of the most critical coupling reactions for this scaffold: Amide Bond Formation and Buchwald-Hartwig Amination . These transformations are fundamental in drug discovery for forging the essential carbon-nitrogen bonds that are ubiquitous in pharmaceuticals.[3][4] We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and offer insights into experimental design and optimization.
PART 1: Amide Bond Formation: A Cornerstone of Medicinal Chemistry
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry, allowing for the linkage of carboxylic acids and amines to generate a vast array of novel compounds.[3][5] When working with a chiral amine like (1R,3S)-Methyl 3-aminocyclopentanecarboxylate, the primary goals are to achieve high conversion, minimize side reactions, and, critically, preserve the stereochemical integrity of the chiral centers.
Mechanistic Considerations
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable. Therefore, the carboxylic acid must first be "activated." This is typically achieved using a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HATU, HBTU). The choice of coupling reagent and additives can significantly impact reaction efficiency and help mitigate side reactions such as racemization, particularly when coupling with α-amino acids.[6]
Caption: Generalized workflow for amide bond formation.
Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes a robust and widely applicable method for the coupling of a generic carboxylic acid with (1R,3S)-Methyl 3-aminocyclopentanecarboxylate using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt). HOBt is an additive that minimizes side reactions and can reduce the risk of racemization.[5]
Materials:
-
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Amine Neutralization: In a separate flask, suspend this compound (1.0-1.2 eq) in anhydrous DCM. Add DIPEA (1.2-1.5 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Activation: To the carboxylic acid solution, add HOBt (1.1 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the activated ester.
-
Coupling: Transfer the neutralized amine solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Quantitative Data Summary:
| Reagent | Stoichiometry (eq) | Purpose |
| Carboxylic Acid | 1.0 | Coupling Partner |
| (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl | 1.0 - 1.2 | Chiral Amine |
| EDC | 1.2 | Coupling Reagent |
| HOBt | 1.1 | Additive to suppress side reactions |
| DIPEA | 1.2 - 1.5 | Base for amine salt neutralization |
PART 2: Buchwald-Hartwig Amination: Forging C-N Bonds with Aryl Partners
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[7] This reaction is indispensable for coupling amines with aryl halides or triflates, a transformation that is often challenging to achieve through traditional methods.[4] For a substrate like (1R,3S)-Methyl 3-aminocyclopentanecarboxylate, this reaction opens the door to a wide range of N-aryl derivatives, which are prevalent in pharmaceuticals.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:[7][8]
-
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the N-aryl amine product and regenerating the Pd(0) catalyst.
The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and depends on the specific substrates being coupled.[9] Sterically hindered phosphine ligands are commonly employed to facilitate the reductive elimination step.[7]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Palladium-Catalyzed N-Arylation
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with (1R,3S)-Methyl 3-aminocyclopentanecarboxylate.
Materials:
-
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate
-
Aryl bromide of interest
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos, or a Josiphos-type ligand)[9]
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: Assemble a Schlenk flask under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add the palladium precursor (1-5 mol%), the phosphine ligand (1.1-1.2 eq relative to Pd), the base (1.4-2.0 eq), the aryl bromide (1.0 eq), and (1R,3S)-Methyl 3-aminocyclopentanecarboxylate (1.1-1.3 eq).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Quantitative Data Summary:
| Reagent | Stoichiometry (eq) | Purpose |
| Aryl Bromide | 1.0 | Arylating Agent |
| (1R,3S)-Methyl 3-aminocyclopentanecarboxylate | 1.1 - 1.3 | Amine Coupling Partner |
| Palladium Precursor (e.g., Pd₂(dba)₃) | 0.01 - 0.05 | Catalyst |
| Phosphine Ligand | 1.1 - 1.2 (to Pd) | Ligand for Palladium |
| Base (e.g., NaOtBu) | 1.4 - 2.0 | Activates the amine for coupling |
Conclusion
The coupling reactions of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate, particularly amide bond formation and Buchwald-Hartwig amination, are fundamental tools for the synthesis of novel and structurally diverse molecules in drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this valuable chiral building block in their synthetic endeavors. Careful consideration of reaction conditions, reagent selection, and mechanistic principles is paramount to achieving high yields and preserving the stereochemical integrity of the final products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Large-Scale Synthesis of Chiral Aminocyclopentane Derivatives
Introduction
Chiral aminocyclopentane scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents due to their conformational rigidity and ability to present substituents in well-defined spatial orientations.[1] The stereochemistry of these molecules is paramount, as different enantiomers often exhibit vastly different pharmacological activities and toxicological profiles.[2] Consequently, the development of robust, scalable, and economically viable methods for the synthesis of enantiomerically pure aminocyclopentane derivatives is a critical endeavor for the pharmaceutical and fine chemical industries.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of chiral aminocyclopentane derivatives. It moves beyond a simple recitation of protocols to offer in-depth explanations of the underlying principles, causality behind experimental choices, and practical insights for successful scale-up.
Strategic Approaches to Asymmetric Synthesis
The synthesis of chiral aminocyclopentane derivatives on a large scale necessitates a strategic approach to introduce and control stereochemistry. The primary methodologies employed in an industrial setting include:
-
Asymmetric Catalysis: This is often the most elegant and atom-economical approach, utilizing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.[5]
-
Substrate-Controlled Diastereoselective Reactions: In this strategy, a chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.[6]
-
Resolution of Racemates: While less efficient in terms of theoretical yield, classical or kinetic resolution can be a practical and cost-effective method, especially when an efficient racemization of the undesired enantiomer is possible.[7]
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature to construct the target molecule.
This guide will focus on asymmetric catalysis and substrate-controlled methods, as they represent the forefront of modern, efficient, and scalable synthesis.
Asymmetric Catalysis: The Power of Chiral Ligands
Asymmetric catalysis has revolutionized the synthesis of chiral molecules. The use of transition metal catalysts complexed with chiral ligands creates a chiral environment that can differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer.
Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation of enamines or their precursors is a powerful and widely used method for the synthesis of chiral amines. The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity.
Protocol: Large-Scale Synthesis of a Chiral Aminocyclopentane Precursor via Asymmetric Hydrogenation
This protocol details the asymmetric hydrogenation of a tetrasubstituted enamine on a kilogram scale, a common intermediate in the synthesis of various aminocyclopentane-containing active pharmaceutical ingredients (APIs).
Reaction Scheme:
Materials and Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature control, and pressure gauge.
-
Prochiral enamine substrate (1.0 kg)
-
[Rh(COD)2]BF4 (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
Chiral diphosphine ligand (e.g., (R)-BINAP)
-
Degassed, anhydrous solvent (e.g., Methanol or Tetrahydrofuran)
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been purged with an inert gas to remove all traces of oxygen.
-
Catalyst Preparation: In a separate glovebox or under a strict inert atmosphere, charge a flask with [Rh(COD)2]BF4 and the chosen chiral ligand in a 1:1.1 molar ratio relative to the rhodium precursor. Add a small amount of degassed solvent and stir to form the catalyst complex.
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with the prochiral enamine substrate and the bulk of the degassed solvent.
-
Catalyst Transfer: Transfer the pre-formed catalyst solution to the reactor via cannula.
-
Hydrogenation: Seal the reactor and purge the headspace with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (typically 5-20 bar) and begin stirring. Heat the reaction to the optimal temperature (e.g., 40-60 °C).
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake and/or by taking samples for analysis (e.g., HPLC or GC) to determine conversion and enantiomeric excess (ee).
-
Work-up and Isolation: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and the product isolated by crystallization or chromatography.
Key Considerations for Scale-Up:
-
Catalyst Loading: Minimizing catalyst loading is crucial for cost-effectiveness on a large scale. This can often be achieved by optimizing reaction conditions (temperature, pressure, and solvent).
-
Mass Transfer: Efficient mixing is critical to ensure good contact between the substrate, catalyst, and hydrogen gas. The choice of impeller and stirring speed can significantly impact reaction rates.
-
Heat Transfer: Hydrogenation reactions are often exothermic. A robust cooling system is essential to maintain the desired reaction temperature and prevent thermal runaways.
-
Safety: Handling hydrogen gas under pressure requires specialized equipment and adherence to strict safety protocols.
Data Summary: Asymmetric Hydrogenation
| Entry | Substrate | Catalyst System | Solvent | Pressure (bar) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Enamine A | [Rh(COD)2]BF4 / (R)-BINAP | Methanol | 10 | 50 | 95 | >99 |
| 2 | Enamine B | [Ru(p-cymene)I2]2 / (S,S)-TsDPEN | THF | 20 | 40 | 92 | 98 |
Substrate-Controlled Diastereoselective Synthesis
This approach relies on the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. The auxiliary is later removed, yielding the desired enantiomerically pure product.
Organocatalytic Triple Michael Domino Reaction
A highly efficient method for constructing densely functionalized cyclopentanes involves an organocatalytic triple Michael domino reaction.[6] This one-pot reaction forms multiple C-C bonds and several stereocenters with high stereocontrol.[6]
Protocol: Gram-Scale Synthesis of a Fully Substituted Cyclopentane-Oxindole
This protocol, adapted from the work of established research groups, demonstrates the power of organocatalysis in creating molecular complexity in a single step.[6]
Reaction Scheme:
Materials and Equipment:
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Oxindole (1.0 eq)
-
Unsaturated conjugated diene (1.0 eq)
-
(E)-cinnamaldehyde (1.0 eq)
-
Diphenyl prolinol trimethylsilyl ether (organocatalyst, 20 mol%)
-
Chloroform (solvent)
-
Wittig reagent (for subsequent transformation)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the oxindole, unsaturated conjugated diene, (E)-cinnamaldehyde, and the organocatalyst.
-
Solvent Addition: Add chloroform as the solvent.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
In-situ Wittig Reaction: Once the domino reaction is complete, the crude mixture can be directly subjected to a Wittig olefination to further elaborate the structure.
-
Purification: The final product is purified by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst Choice: Diphenyl prolinol silyl ethers are excellent organocatalysts for enamine-based transformations, effectively controlling the stereochemistry of the Michael additions.
-
Solvent: Chloroform is a suitable solvent for this reaction, providing good solubility for the reactants and catalyst.
-
One-Pot Procedure: The ability to perform a subsequent Wittig reaction in the same pot significantly improves the overall efficiency and reduces waste.
Data Summary: Organocatalytic Domino Reaction
| Entry | Oxindole | Diene | Aldehyde | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio | ee (%) |
| 1 | 1a | 2 | 3a | 20 | 85 | >20:1 | 99 |
Visualizing the Workflow
Asymmetric Hydrogenation Workflow
Caption: Workflow for Large-Scale Asymmetric Hydrogenation.
Organocatalytic Domino Reaction Pathway
Caption: Mechanistic pathway of the organocatalytic domino reaction.
Conclusion
The large-scale synthesis of chiral aminocyclopentane derivatives is a challenging yet essential aspect of modern drug development. By leveraging powerful techniques such as asymmetric catalysis and substrate-controlled diastereoselective reactions, chemists can efficiently and sustainably produce these valuable building blocks. The protocols and insights provided in this application note are intended to serve as a practical guide for scientists and engineers working to translate complex, small-scale syntheses into robust, industrial-scale processes. A thorough understanding of the underlying chemical principles, coupled with careful process optimization and a commitment to safety, will pave the way for the successful and economical production of the next generation of chiral pharmaceuticals.
References
- 1. A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 3. vapourtec.com [vapourtec.com]
- 4. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: The Asymmetric Hetero-Diels-Alder Reaction for Aminocyclopentane Precursor Synthesis
Abstract: The aminocyclopentane moiety is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of therapeutic agents. Its rigid, three-dimensional structure allows for precise presentation of functional groups, making it an ideal building block in drug design. The Hetero-Diels-Alder (HDA) reaction, specifically the aza-Diels-Alder variant, represents one of the most elegant and efficient methods for constructing nitrogen-containing six-membered rings.[1][2][3] When cyclopentadiene is used as the diene component, this reaction provides rapid access to chiral bicyclic amines, which serve as versatile and highly valuable precursors for complex aminocyclopentane derivatives.[4] This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, the role of asymmetric catalysis, and a detailed, field-proven protocol for its execution.
Mechanistic Insights: The Foundation of the Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful variant of the classic Diels-Alder cycloaddition, where a nitrogen atom is incorporated into either the diene or, more commonly, the dienophile.[5][6] When an imine serves as the dienophile, it undergoes a [4π+2π] cycloaddition with a conjugated diene to form a tetrahydropyridine ring system. This transformation is prized for its ability to construct complex heterocyclic frameworks with multiple stereocenters in a single, atom-economical step.
The reaction can proceed through either a concerted or a stepwise mechanism.[5][7] In the concerted pathway, the two new carbon-nitrogen and carbon-carbon sigma bonds form simultaneously, passing through a single, cyclic transition state. However, the presence of a strong Lewis acid or Brønsted acid catalyst can polarize the imine C=N bond, favoring a stepwise process that resembles a Mannich-Michael reaction sequence.[5][8] This activation is crucial, as it significantly lowers the reaction's activation energy, allowing it to proceed under mild conditions.[8]
A key stereochemical consideration, particularly with cyclic dienes like cyclopentadiene, is the endo/exo selectivity. Unlike its all-carbon counterpart which typically favors the endo product due to secondary orbital interactions, the aza-Diels-Alder reaction often shows a preference for the exo adduct.[5] This preference is attributed to steric and electronic repulsion between the nitrogen's lone pair of electrons and the π-system of the diene in the more sterically congested endo transition state.[7]
Caption: Aza-Diels-Alder [4+2] cycloaddition.
The Role of Asymmetric Catalysis
The synthesis of single-enantiomer compounds is a cornerstone of modern drug development. In the context of the aza-Diels-Alder reaction, achieving high enantioselectivity is paramount. This is accomplished through the use of chiral catalysts that create a chiral environment around the reactants, directing the cycloaddition to favor the formation of one enantiomer over the other.
Two major classes of catalysts have proven highly effective:
-
Chiral Lewis Acids: These catalysts, often complexes of metals like copper, scandium, or rare-earth metals with chiral ligands, activate the imine by coordinating to the nitrogen atom.[9][10][11] This coordination enhances the imine's electrophilicity and the chiral ligands sterically block one face of the dienophile, ensuring the diene approaches from the less hindered face.
-
Chiral Brønsted Acids: This organocatalytic approach has gained significant traction. Chiral phosphoric acids derived from BINOL, for example, activate the imine through hydrogen bonding.[4][12][13] This activation not only lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the imine but also provides a well-defined chiral pocket that dictates the stereochemical outcome of the reaction with exceptional control.[4]
Experimental Protocol: Asymmetric Synthesis of an Aza-Tetracycle
This protocol details the highly enantioselective Brønsted acid-catalyzed aza-Diels-Alder reaction between a cyclic C-acylimine and cyclopentadiene, adapted from established literature procedures.[4][13] The resulting aza-tetracycle is a valuable chiral building block for further elaboration into aminocyclopentane-containing structures.
Objective: To synthesize an optically active aza-tetracycle in high yield, diastereoselectivity, and enantioselectivity.
Caption: Workflow for the asymmetric aza-Diels-Alder reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cyclic C-acylimine Substrate | Synthesis Grade | In-house or Custom | Must be pure and dry |
| (R)-TRIP Catalyst | >98% | Commercial | (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-BINOL phosphoric acid |
| Dicyclopentadiene | Reagent Grade | Commercial | Source of cyclopentadiene |
| Toluene | Anhydrous | Commercial | Reaction solvent |
| 4Å Molecular Sieves | Powdered, activated | Commercial | Drying agent |
| Diethyl Ether | ACS Grade | Commercial | For workup and chromatography |
| Hexanes | ACS Grade | Commercial | For chromatography |
| Silica Gel | 230-400 mesh | Commercial | For flash chromatography |
| Anhydrous Sodium Sulfate | ACS Grade | Commercial | For drying organic layers |
| Argon or Nitrogen Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere |
Step-by-Step Methodology
Note: Cyclopentadiene is generated by cracking dicyclopentadiene. This process should be performed with appropriate care in a well-ventilated fume hood.
-
Preparation of Cyclopentadiene: Set up a simple distillation apparatus. Gently heat dicyclopentadiene to ~180 °C. The monomeric cyclopentadiene will distill over (b.p. 41 °C). Collect the distillate in a flask cooled in an ice bath. Use the freshly prepared cyclopentadiene immediately.
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the cyclic C-acylimine (1.0 equiv., e.g., 0.2 mmol) and the chiral phosphoric acid catalyst (0.05-0.10 equiv., 5-10 mol%).
-
Solvent Addition: Place the flask under an inert atmosphere (Argon or Nitrogen). Add anhydrous toluene (e.g., 2.0 mL) via syringe.
-
Cooling: Cool the resulting solution to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.
-
Diene Addition: Slowly add the freshly prepared cyclopentadiene (3.0 equiv.) to the stirred reaction mixture via syringe.
-
Reaction: Allow the reaction to stir at this temperature for the required time (typically 24-72 hours). Monitor the consumption of the starting imine by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by pouring it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aza-tetracyclic product.
-
Characterization: Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Expected Results & Data
The Brønsted acid-catalyzed aza-Diels-Alder reaction of cyclic C-acylimines is known for its high efficiency and stereoselectivity across a range of substrates.[4] The table below summarizes representative results.
| Entry | Imine Substituent (R) | Yield (%) | Diastereomeric Ratio (exo/endo) | Enantiomeric Excess (ee, %) |
| 1 | H | 95 | >20:1 | 96 |
| 2 | 4-MeO-Ph | 94 | >20:1 | 98 |
| 3 | 4-Cl-Ph | 96 | >20:1 | 95 |
| 4 | 2-Naphthyl | 92 | >20:1 | 97 |
| 5 | 2-Thienyl | 89 | >20:1 | 94 |
| Data adapted from reference[4]. Conditions: 10 mol% catalyst, cyclopentadiene (3 equiv.), toluene, -20 °C. |
As shown, the reaction consistently delivers the desired cycloadducts in excellent yields and with outstanding levels of both diastereoselectivity (favoring the exo product) and enantioselectivity.
Conclusion
The asymmetric aza-Diels-Alder reaction is a robust and highly reliable strategy for the synthesis of enantioenriched nitrogen-containing heterocycles. The use of cyclopentadiene as the diene component provides a direct and efficient route to chiral bicyclic amines, which are ideal precursors for the synthesis of diverse aminocyclopentane libraries for drug discovery. The development of powerful organocatalysts, such as chiral Brønsted acids, has made this transformation a go-to method for accessing these valuable molecular architectures with exceptional stereochemical control under mild and operationally simple conditions.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene [beilstein-journals.org]
- 5. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intramolecular hetero-Diels-Alder reactions of imine and iminium dienophiles: quantum mechanical exploration of mechanisms and stereoselectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric Brønsted acid-catalyzed aza-Diels-Alder reaction of cyclic C-acylimines with cyclopentadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of Boc-Protected Aminocyclopentane Esters
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis and medicinal chemistry.[1][2] Its widespread use stems from its stability in a variety of reaction conditions and the relative ease of its removal.[1] Aminocyclopentane esters are valuable structural motifs in numerous pharmaceutical agents, and the Boc group serves as a reliable shield for the amine functionality during synthetic manipulations. The selective and efficient removal of the Boc group is a critical step, unveiling the amine for subsequent reactions. This guide provides an in-depth analysis of the common methods for the deprotection of Boc-protected aminocyclopentane esters, offering detailed protocols and insights into the underlying mechanisms.
The choice of deprotection strategy is paramount and depends heavily on the overall molecular architecture, particularly the presence of other acid-sensitive functional groups.[3] This document will explore the nuances of acidic, thermal, and silyl-based deprotection methodologies, providing researchers with the knowledge to make informed decisions for their specific synthetic challenges.
Deprotection Methodologies
The cleavage of the Boc group is typically achieved under acidic conditions, although thermal and other milder methods have been developed for sensitive substrates.[4][5] The fundamental mechanism involves the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[6][7]
Acidic Deprotection
Acid-mediated removal is the most common and robust method for Boc deprotection.[8] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are routinely employed.[9]
1.1. Trifluoroacetic Acid (TFA)
TFA is a powerful reagent for Boc deprotection, often used neat or as a solution in a solvent like dichloromethane (DCM).[10][11] The reaction is typically rapid, occurring at room temperature.[1]
Mechanism of TFA-Mediated Deprotection:
The deprotection proceeds through a well-established mechanism:
-
Protonation of the carbonyl oxygen of the Boc group by TFA.[6]
-
Cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.[4][6]
-
The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide.[6]
-
The liberated amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[6]
It is important to note that the tert-butyl cation generated can be trapped by nucleophiles present in the reaction mixture or can eliminate a proton to form isobutylene gas.[6][12]
Visualizing the Mechanism:
Caption: Mechanism of TFA-mediated Boc deprotection.
Protocol 1: TFA Deprotection in Dichloromethane (DCM)
-
Reagents and Materials:
-
Boc-protected aminocyclopentane ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the Boc-protected aminocyclopentane ester in anhydrous DCM (approximately 0.1-0.2 M).
-
Add TFA (typically 20-50% v/v) to the solution at room temperature.[2][13]
-
Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to a few hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
-
1.2. Hydrochloric Acid (HCl)
Using HCl in an organic solvent like dioxane, ethyl acetate, or methanol is another standard acidic deprotection method.[1][11] This method often yields the amine as its hydrochloride salt, which can be advantageous for purification and stability.[1]
Protocol 2: HCl Deprotection in Dioxane
-
Reagents and Materials:
-
Boc-protected aminocyclopentane ester
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the Boc-protected aminocyclopentane ester in a minimal amount of a suitable solvent, or suspend it directly in the 4M HCl in 1,4-dioxane solution.[1]
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.[1]
-
The solid can be collected by filtration and washed with a solvent like diethyl ether.[1] Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[1]
-
Thermal Deprotection
For substrates that are sensitive to strong acids, thermal deprotection offers a milder alternative. This method often involves heating the Boc-protected amine in a suitable solvent, sometimes even in water, to induce cleavage of the protecting group.[14]
Mechanism of Thermal Deprotection:
The thermal removal of the Boc group is believed to proceed through a fragmentation mechanism, forming the free amine, isobutylene, and carbon dioxide, likely via a carbamic acid intermediate.[14]
Protocol 3: Thermal Deprotection in Water
This method is considered a "green" alternative as it avoids the use of strong acids and organic solvents.[1]
-
Reagents and Materials:
-
Boc-protected aminocyclopentane ester
-
Water
-
Dichloromethane (DCM) for extraction
-
Round-bottom flask with a reflux condenser
-
-
Procedure:
-
Suspend the N-Boc protected amine in water in a round-bottom flask.[1]
-
Heat the mixture to reflux (90-100°C) and stir vigorously.[1]
-
The reaction time can vary from minutes to several hours, depending on the substrate. For many substrates, the reaction is complete in under 15 minutes.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with dichloromethane or another suitable organic solvent.[1]
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.[1]
-
Trimethylsilyl Iodide (TMSI) Deprotection
Trimethylsilyl iodide (TMSI) provides a mild, non-hydrolytic method for Boc deprotection, which is particularly useful for sensitive substrates.[1][15] This method is often employed when both acidic and basic conditions are to be avoided.[16]
Protocol 4: Deprotection using Trimethylsilyl Iodide (TMSI)
-
Reagents and Materials:
-
Boc-protected aminocyclopentane ester
-
Chloroform (CHCl₃) or Acetonitrile, anhydrous
-
Trimethylsilyl iodide (TMSI)
-
Methanol (for quenching)
-
-
Procedure:
-
Dissolve the Boc-protected amine in an anhydrous solvent such as chloroform or acetonitrile.[1]
-
Add TMSI dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically fast, often completing within 30 minutes.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is typically quenched by the addition of methanol, and the solvent is removed under reduced pressure.[1]
-
Further purification may be required.
-
Summary of Deprotection Methods
The choice of the optimal deprotection strategy should be made based on the specific substrate, the presence of other functional groups, and the desired scale of the reaction.[1]
| Method | Reagents | Solvent | Temperature | Typical Reaction Time | Key Advantages | Key Considerations |
| TFA | Trifluoroacetic acid | Dichloromethane | Room Temp. | 30 min - 4 h | Fast and efficient | Harshly acidic, may affect other sensitive groups |
| HCl | 4M HCl in Dioxane | Dioxane | Room Temp. | 1 - 4 h | Forms stable hydrochloride salt | Acidic, may not be suitable for all substrates |
| Thermal | Water | Water | Reflux (90-100°C) | 15 min - several hours | "Green" alternative, avoids strong acids | High temperatures may cause side reactions[14] |
| TMSI | Trimethylsilyl iodide | Chloroform/Acetonitrile | Room Temp. | < 30 min | Mild, non-hydrolytic | TMSI is moisture sensitive and corrosive[17] |
Troubleshooting and Considerations
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the reaction time, temperature (for thermal methods), or the concentration of the acid.
-
Side Reactions: The tert-butyl cation generated during acidic deprotection can alkylate nucleophilic functional groups.[18] The addition of scavengers like anisole or thioanisole can mitigate this issue.[11]
-
Ester Hydrolysis: In the presence of water and strong acid, the ester functionality of the aminocyclopentane ester may be susceptible to hydrolysis. Using anhydrous conditions is crucial to prevent this side reaction.
-
Racemization: For chiral aminocyclopentane esters, it is important to choose deprotection conditions that do not induce racemization. The methods described are generally considered to be mild enough to preserve stereochemical integrity.
Conclusion
The deprotection of Boc-protected aminocyclopentane esters is a fundamental transformation in the synthesis of many biologically active molecules. A thorough understanding of the available methods and their underlying mechanisms is crucial for selecting the optimal conditions for a given substrate. By carefully considering the factors outlined in this guide, researchers can achieve efficient and selective Boc deprotection, paving the way for the successful synthesis of their target compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Acids - Wordpress [reagents.acsgcipr.org]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chempep.com [chempep.com]
- 14. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 15. Trimethylsilyl iodide - Wikipedia [en.wikipedia.org]
- 16. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TMS Iodide - Wordpress [reagents.acsgcipr.org]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Introduction: The Strategic Importance of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate
An in-depth guide for researchers, scientists, and drug development professionals on the application of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate as a key pharmaceutical intermediate.
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclopentane core, featuring precisely oriented amino and carboxylate functional groups, makes it an invaluable scaffold for creating complex, biologically active molecules.[1][2][3] A primary application lies in its use as a carbocyclic mimic of the ribose sugar found in natural nucleosides.[4][5] By replacing the furanose oxygen with a methylene group, nucleoside analogues synthesized from this intermediate gain enhanced stability against enzymatic cleavage and hydrolysis, a critical attribute for effective antiviral drugs.[4][6] Consequently, this intermediate is a cornerstone in the synthesis of potent carbocyclic nucleoside antivirals, including agents targeting HIV and Hepatitis B.[5]
Table 1: Physicochemical Properties of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate Hydrochloride
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride | [7] |
| Molecular Formula | C₇H₁₄ClNO₂ | [7] |
| Molecular Weight | 179.64 g/mol | [7] |
| CAS Number | 222530-29-2 | [7] |
| Appearance | Solid |
| Canonical SMILES | COC(=O)[C@@H]1CC--INVALID-LINK--N.Cl |[7] |
Core Synthetic Strategies: Accessing the Enantiopure Intermediate
The stereochemical integrity of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate is paramount for its function in asymmetric synthesis. The production of this specific enantiomer typically relies on two robust strategies: chiral resolution of a racemic mixture or direct asymmetric synthesis.
-
Chiral Resolution: This is the most common industrial approach, where a racemic mixture of methyl 3-aminocyclopentanecarboxylate is separated into its constituent enantiomers.[8] The process involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[8][9] Once the desired diastereomer is isolated, the chiral auxiliary is removed to yield the enantiopure amine.
-
Enzymatic Resolution: A more elegant and often more efficient method involves the use of enzymes, such as lipases, which can selectively acylate one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be easily separated. This biocatalytic approach is highly valued for its stereoselectivity and mild reaction conditions.[10][11]
-
Asymmetric Synthesis: This strategy aims to create the desired stereocenters directly. One advanced method involves an asymmetric cycloaddition reaction between cyclopentadiene and a chiral N-acyl hydroxylamine compound, which sets the two key chiral centers in a single step.[12] This approach avoids the inherent 50% material loss of classical resolution.
Application Profile: Synthesis of Carbocyclic Nucleoside Analogues
The primary utility of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate is as a precursor for carbocyclic nucleosides. These molecules are structurally analogous to natural nucleosides but with a cyclopentane ring replacing the ribose moiety.[4] This substitution confers resistance to phosphorylases that would otherwise cleave the glycosidic bond, enhancing the drug's metabolic lifetime.
The synthetic pathway leverages the two functional groups of the intermediate. The amino group serves as the attachment point for building the heterocyclic nucleobase, while the methyl ester is typically reduced to a hydroxymethyl group, mimicking the 5'-hydroxyl of a natural ribose sugar.
Caption: General workflow for synthesizing a carbocyclic nucleoside analogue.
Protocols: Methodologies and Experimental Procedures
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol describes a representative method for resolving racemic methyl 3-aminocyclopentanecarboxylate using L-(+)-tartaric acid as the resolving agent. The principle relies on the differential solubility of the resulting diastereomeric salts.
Materials:
-
Racemic methyl 3-aminocyclopentanecarboxylate
-
L-(+)-Tartaric acid (0.5 equivalents)
-
Methanol (solvent)
-
Diethyl ether (anti-solvent)
-
Aqueous Sodium Bicarbonate (NaHCO₃), saturated
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
pH meter or pH paper
Procedure:
-
Salt Formation: Dissolve 1.0 equivalent of racemic methyl 3-aminocyclopentanecarboxylate in a minimum amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in warm methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature, then slowly add diethyl ether until turbidity is observed. Let the solution stand at 4°C for 12-24 hours to facilitate crystallization.
-
Causality Note: The L-tartaric acid forms two diastereomeric salts. The (1R,3S)-amine-L-tartrate salt is typically less soluble in this solvent system and will preferentially crystallize.
-
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol/diethyl ether (1:1) mixture.
-
Enantiomeric Purity Check: Dry a small sample of the crystals, liberate the free amine (as described in step 5), and analyze its enantiomeric excess (e.e.) using Chiral HPLC (see Protocol 3).
-
Liberation of Free Amine: Suspend the isolated salt in water and add saturated NaHCO₃ solution until the pH is ~9-10. This neutralizes the tartaric acid and liberates the free amine.
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1R,3S)-Methyl 3-aminocyclopentanecarboxylate.
Protocol 2: Boc-Protection of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate
This protocol details the protection of the amine functional group as a tert-butyloxycarbonyl (Boc) carbamate, a crucial step to prevent side reactions in subsequent reduction steps.
Materials:
-
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate (>98% e.e.)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents)
-
Triethylamine (TEA, 1.2 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the amine in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add TEA, followed by the dropwise addition of a solution of Boc₂O in DCM.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated NH₄Cl solution. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude product.
-
Purification: Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-Boc protected product.
Protocol 3: Quality Control via Chiral HPLC Analysis
This protocol provides a self-validating method to determine the enantiomeric excess (e.e.) of the resolved amine, ensuring its suitability for stereospecific synthesis.
Instrumentation & Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., CHIRALPAK IC or similar)[9]
Mobile Phase:
-
A mixture of Hexane and Ethanol (e.g., 85:15 v/v), isocratic elution.
-
Method Development Note: The exact ratio may need optimization depending on the specific column and system.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the amine sample (~1 mg/mL) in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) onto the column.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Data Analysis:
-
A racemic sample should show two peaks with approximately equal areas, corresponding to the two enantiomers.
-
An enantiomerically enriched sample will show one major peak and one minor peak.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Table 2: Summary of Analytical Characterization Techniques
| Technique | Purpose | Expected Outcome |
|---|---|---|
| Chiral HPLC | Determine enantiomeric purity (e.e.) | Baseline separation of enantiomers; e.e. > 99% for use in synthesis. |
| ¹H and ¹³C NMR | Confirm chemical structure and purity | Spectra consistent with the proposed structure; absence of significant impurities. |
| Mass Spectrometry | Determine molecular weight and confirm identity | A molecular ion peak corresponding to the calculated mass of the compound. |
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate is a high-value intermediate whose stereochemically defined structure is essential for the synthesis of advanced pharmaceutical agents, particularly carbocyclic nucleoside antivirals. Mastery of its synthesis, resolution, and subsequent chemical transformations, supported by rigorous analytical validation, is critical for drug development professionals. The protocols and workflows detailed herein provide a robust framework for the effective utilization of this versatile chiral building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 7. methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 57463822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 10. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
Beyond Antivirals: A Medicinal Chemist's Guide to Diverse Therapeutic Applications
Introduction: The Expansive Role of Medicinal Chemistry in Modern Drug Discovery
While the recent global focus has intensely highlighted the critical role of medicinal chemistry in developing antiviral agents, its applications extend far beyond this single, albeit vital, domain. Medicinal chemistry is the engine of drug discovery, a multidisciplinary science that designs, synthesizes, and develops pharmaceutical drugs. This guide provides an in-depth exploration of medicinal chemistry's pivotal applications in several other key therapeutic areas: oncology, neurology, cardiology, and the ongoing battle against bacterial infections. We will delve into the core principles, showcase field-proven insights, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The journey of a drug from a concept to a clinical candidate is a meticulous process of molecular design and optimization.[1] It involves a deep understanding of the interplay between a molecule's structure and its biological activity, a concept known as the Structure-Activity Relationship (SAR).[2][3][4][5][6][7] Medicinal chemists systematically modify lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, transforming a promising hit into a viable drug candidate.[1] This iterative process of design, synthesis, and testing is the cornerstone of modern drug development.[1]
This guide is structured to provide both a high-level strategic overview and granular, practical protocols for each therapeutic area. We will explore the unique challenges and chemical strategies employed in each field, from designing kinase inhibitors that halt cancer progression to developing neuroprotective agents that cross the formidable blood-brain barrier.
I. Oncology: Precision Targeting of Cancer's Molecular Machinery
The evolution of cancer therapy from broad-spectrum cytotoxic agents to highly specific targeted therapies is a testament to the power of medicinal chemistry.[8] By understanding the molecular drivers of tumorigenesis, chemists can design small molecules that selectively inhibit key proteins involved in cancer cell growth and survival.[9][10]
A prime example of this targeted approach is the development of protein kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a common feature of many cancers.[11] By designing molecules that specifically bind to the ATP-binding site of a particular kinase, medicinal chemists can block its activity and halt downstream signaling cascades that promote cancer.[12]
Application Note: The Logic of Kinase Inhibitor Design
A particularly innovative approach in oncology is the development of Proteolysis-Targeting Chimeras (PROTACs).[4][15][16][17][18] These are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][15][16] This technology offers the potential to target proteins that have been traditionally considered "undruggable."[15]
Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor
This protocol outlines a general method for the synthesis of a pyrimidine-based kinase inhibitor, a common scaffold in many clinically approved drugs.[11][19]
Workflow for Pyrimidine-Based Kinase Inhibitor Synthesis
Caption: General workflow for pyrimidine-based kinase inhibitor synthesis.
Step-by-Step Methodology:
-
Step 1: First Nucleophilic Aromatic Substitution (SNAr).
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in tetrahydrofuran (THF), add triethylamine (TEA) (1.5 eq).
-
Add a solution of the first substituted amine (1.0 eq) in THF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with brine and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[19]
-
-
Step 2: Second SNAr Reaction.
-
Dissolve the product from Step 1 (1.0 eq) in 1-pentanol.
-
Add the second substituted amine (1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to 120°C for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[19]
-
-
Step 3: Final SNAr Reaction and Purification.
-
Dissolve the product from Step 2 (1.0 eq) in 1-pentanol.
-
Add the final substituted amine (1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to 140°C for 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to yield the desired pyrimidine-based kinase inhibitor.[19]
-
II. Neurology: Navigating the Blood-Brain Barrier
Developing drugs for neurological disorders presents a unique and significant challenge: the blood-brain barrier (BBB).[1] This highly selective barrier protects the central nervous system (CNS) from harmful substances but also prevents many potentially therapeutic molecules from reaching their intended targets.[1] Medicinal chemists employ a range of strategies to design CNS-penetrant drugs.
Application Note: Designing CNS-Penetrant Molecules
Several key physicochemical properties influence a molecule's ability to cross the BBB, including lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. Generally, CNS drugs are small, moderately lipophilic molecules with limited hydrogen bonding capacity.
Key Strategies to Enhance BBB Penetration:
-
Increasing Lipophilicity: Modifying a molecule to make it more lipid-soluble can enhance its ability to passively diffuse across the lipid-rich cell membranes of the BBB. This can be achieved by adding lipophilic functional groups or masking polar groups.
-
Reducing Molecular Weight: Smaller molecules generally have better BBB permeability.
-
Minimizing Hydrogen Bonding: Reducing the number of hydrogen bond donors and acceptors can decrease a molecule's polarity and improve its ability to cross the BBB.
-
Prodrugs: A prodrug is an inactive or less active molecule that is converted into the active drug in the body. This approach can be used to mask polar functional groups that hinder BBB penetration, with the prodrug being cleaved to release the active drug once it has entered the CNS.
Protocol 2: Assessing Blood-Brain Barrier Penetration In Vitro
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict the passive permeability of a compound across the BBB.
Workflow for PAMPA-BBB Assay
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Methodology:
-
Preparation of the Donor Plate:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in a buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired final concentration.
-
Add the compound solution to each well of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with the same buffer as the donor plate.
-
Coat the filter of the acceptor plate with a lipid solution (e.g., a mixture of phospholipids in dodecane) that mimics the BBB.
-
-
Assay Assembly and Incubation:
-
Carefully place the acceptor plate on top of the donor plate, creating a "sandwich."
-
Incubate the plate assembly at room temperature for a defined period (typically 4 to 18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
-
Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t)
-
Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
-
-
III. Cardiology: Designing Safer and More Effective Cardiovascular Drugs
Medicinal chemistry plays a crucial role in the development of drugs to treat cardiovascular diseases, which remain a leading cause of mortality worldwide. A significant challenge in this area is cardiotoxicity, where a drug has adverse effects on the heart.[10]
Application Note: Mitigating Cardiotoxicity through Medicinal Chemistry
Medicinal chemists employ several strategies to design cardiovascular drugs with improved safety profiles:
-
Target Selectivity: Designing drugs that are highly selective for their intended target and have minimal off-target effects on cardiac ion channels (such as the hERG channel) is a key strategy to reduce the risk of arrhythmias.[10]
-
Physicochemical Properties: Optimizing a drug's solubility, permeability, and metabolic stability can help to ensure that it reaches its target at a therapeutic concentration without accumulating in cardiac tissue to toxic levels.
-
Structure-Toxicity Relationships: By analyzing the relationship between a compound's structure and its cardiotoxic effects, chemists can identify and avoid structural motifs that are associated with cardiac liabilities.[10]
Protocol 3: High-Throughput Screening of GPCR Ligands
G-protein coupled receptors (GPCRs) are a major class of drug targets in cardiology and many other diseases.[5] High-throughput screening (HTS) is used to rapidly test large libraries of compounds for their ability to modulate GPCR activity.[5]
Workflow for a Cell-Based GPCR HTS Assay
Caption: General workflow for a cell-based GPCR high-throughput screening assay.
Step-by-Step Methodology:
-
Cell Line and Assay Development:
-
Establish a stable cell line that expresses the target GPCR.
-
Develop a robust and sensitive assay to measure a downstream signaling event, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.
-
-
Plate Preparation and Cell Seeding:
-
Seed the cells into 384-well microplates at a predetermined density.
-
Incubate the plates to allow the cells to adhere and form a monolayer.
-
-
Compound Addition:
-
Using an automated liquid handler, add compounds from a chemical library to the wells of the microplates.
-
Include appropriate positive and negative controls on each plate.
-
-
Incubation and Signal Detection:
-
Incubate the plates for a specific period to allow the compounds to interact with the cells.
-
Add a detection reagent (e.g., a fluorescent calcium indicator or a cAMP assay kit) to each well.
-
Measure the signal from each well using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the controls on each plate.
-
Identify "hits" as compounds that produce a response above a certain threshold.
-
IV. Antibacterials: Combating the Rise of Resistance
The discovery of antibiotics revolutionized medicine, but the emergence of antibiotic-resistant bacteria poses a grave threat to global health. Medicinal chemistry is at the forefront of the effort to develop new antibacterial agents that can overcome these resistance mechanisms.
Application Note: Overcoming Beta-Lactamase Resistance
Beta-lactam antibiotics, such as penicillins and cephalosporins, are a cornerstone of antibacterial therapy.[9] They work by inhibiting the enzymes responsible for building the bacterial cell wall.[9] A major mechanism of resistance is the production of beta-lactamase enzymes, which inactivate these antibiotics by cleaving the beta-lactam ring.[9]
Medicinal chemists have developed two main strategies to combat beta-lactamase resistance:
-
Development of Beta-Lactamase Inhibitors: These are molecules that are co-administered with a beta-lactam antibiotic. The inhibitor binds to and inactivates the beta-lactamase, protecting the antibiotic from degradation.
-
Design of Novel Beta-Lactam Antibiotics: Chemists are designing new beta-lactam antibiotics with modified structures that are less susceptible to cleavage by beta-lactamases.
Protocol 4: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a particular bacterium. The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria.
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the antimicrobial agent.
-
Perform serial twofold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in broth to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial inoculum.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
V. Conclusion: The Enduring Impact of Medicinal Chemistry
The applications of medicinal chemistry are vast and continue to expand as our understanding of biology deepens. From crafting precision medicines for cancer to designing molecules that can traverse the blood-brain barrier, medicinal chemists are at the forefront of addressing the world's most pressing health challenges. The principles of rational drug design, structure-activity relationship analysis, and lead optimization are fundamental to the creation of new and improved therapies across all disease areas. The protocols and insights provided in this guide are intended to serve as a valuable resource for those dedicated to the science of healing, empowering them to continue the vital work of drug discovery and development.
VI. References
-
Mora-Ochomogo, M., & Lohans, C. T. (2021). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. RSC Medicinal Chemistry.
-
(2020). β-lactam antibiotics: An overview from a medicinal chemistry perspective. PubMed.
-
(2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
-
(2024). Cardiotoxicity in Drug Discovery: Medicinal Chemistry Solutions for Safer Drugs. Hilaris Publisher.
-
(2021). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. PubMed Central.
-
(2023). β-lactam antibiotics: An overview from a medicinal chemistry perspective. ResearchGate.
-
Broth Microdilution. MI - Microbiology.
-
(2013). β-Lactams: chemical structure, mode of action and mechanisms of resistance. SciSpace.
-
Di, L., Kerns, E. H., & Carter, G. T. (2008). Strategies to assess blood-brain barrier penetration. Expert Opinion on Drug Discovery.
-
(2025). A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem.
-
(2023). PROTAC Synthesis Kits for Targeted Protein Degradation. Sigma-Aldrich.
-
(2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Hilaris Publisher.
-
(2021). Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. PMC.
-
(2025). Medicinal and Medical Chemistry The Development in the Therapeutic Agents Used for Alzheimer Disease: A Review.
-
(2023). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI.
-
(2017). Enhancement of the Aqueous Solubility and Permeability of Poorly Water.
-
(2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
-
(2017). From Hybrids to New Scaffolds: The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer's Disease. PubMed Central.
-
(2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central.
-
(2023). Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
-
(2019). Broth Microdilution Guide for Labs. Scribd.
-
(2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
-
(2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
-
(2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
-
(2025). Strategies to assess blood-brain barrier penetration | Request PDF. ResearchGate.
-
(2023). Cardiovascular Drugs-Medicinal Chemistry MANIK. Slideshare.
-
(2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
-
(2022). In silico methods to assess CNS penetration of small molecules. Poster Board #1899.
-
(2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.
-
(2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
-
(2020). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI.
-
(2025). Medicinal Chemistry Approaches for the Treatment and Prevention of Alzheimer′s Disease. ResearchGate.
-
(2023). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. OUCI.
-
(2022). PROTAC Design. Protocols.io.
-
(2025). Innovative medicinal chemistry strategies for enhancing drug solubility. OUCI.
-
(2023). PROTAC Design | Degrader Design and Synthesis. Bio-Techne.
-
(2023). Structure-Activity Relationship (SAR). Solubility of Things.
-
(2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC.
-
(2023). Structure Activity Relationship Analysis and Development. Technology Networks.
-
(2022). The Essential Strategies to Mitigate Cardiotoxicity Caused by Doxorubicin. PMC.
-
(2023). Celtarys – High-Throughput Screening of GPCRs for Drug Discovery.
-
(2023). Structure-Activity Relationship (SAR). Pharmacology Mentor.
-
(2022). Research Progress on Strategies to Reduce Cardiotoxicity of Anti-Tumor Drugs.
-
(2023). Structure Activity Relationship (SAR) Analysis. Creative Proteomics.
-
(2019). Different Drugs are Tried to Counteract the Cardio Toxicity of Doxorubicin and their Suggested Mechanisms: A Review Article. ResearchGate.
-
(2021). High-Throughput GPCR Assay Development. Agilent.
-
(2014). Different Drugs are Tried to Counteract the Cardio Toxicity of Doxorubicin andtheir Suggested Mechanisms: A Review Article. Semantic Scholar.
-
(2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube.
-
(2012). Tools for GPCR drug discovery. PMC.
-
(2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. PMC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. β-Lactam synthesis [organic-chemistry.org]
- 5. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and opioid receptor binding affinities of 2-substituted and 3-aminomorphinans: ligands for mu, kappa, and delta opioid receptors. | Semantic Scholar [semanticscholar.org]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. Functional G-Protein-Coupled Receptor (GPCR) Synthesis: The Pharmacological Analysis of Human Histamine H1 Receptor (HRH1) Synthesized by a Wheat Germ Cell-Free Protein Synthesis System Combined with Asolectin Glycerosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 14. openaccessgovernment.org [openaccessgovernment.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. microbenotes.com [microbenotes.com]
- 18. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Penicillin g production | PPTX [slideshare.net]
Application Note: Synthesis of Constrained Amino Acid Analogs from Cyclopentane Derivatives
An Application Guide for the Modern Organic Chemist
Introduction: The Value of Conformational Constraint
Linear peptides often suffer from significant therapeutic limitations due to their high conformational flexibility, which leads to poor pharmacokinetic properties and susceptibility to degradation by proteases.[1] Constraining the peptide backbone by incorporating cyclic amino acid analogs "locks" the peptide into a more rigid structure.[2][1] This pre-organization minimizes the entropic penalty of binding to a biological target, often resulting in a dramatic increase in potency and efficacy.[1]
The cyclopentane ring is an exceptionally useful scaffold for this purpose. Unlike the more rigid cyclohexane, its five-membered ring has a lower energy barrier to adopting various puckered conformations, such as the 'envelope' and 'twist' forms.[3] This unique conformational landscape allows cyclopentane-based amino acids, particularly β-amino acids, to act as potent inducers of specific, stable secondary structures in peptides, including 12-helices.[4] These structural constraints are critical in the development of novel therapeutics targeting protein-protein interactions (PPIs) in areas such as oncology and infectious diseases.[1]
Strategic Approaches to Synthesis
The stereocontrolled construction of highly substituted cyclopentane rings is a well-developed field of organic synthesis.[5] For creating amino acid analogs, strategies can be broadly categorized based on when and how the core functionalities (the cyclopentane ring, the amino group, and the carboxylic acid) are installed. We will focus on two powerful and versatile approaches.
Strategy A: Functionalization of a Cyclopentene Precursor This classic approach begins with a pre-existing cyclopentene ring and introduces the amino and carboxyl groups through stereoselective transformations. A key reaction in this strategy is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated cyclopentene carboxylate.
Strategy B: De Novo Ring Construction via Ring-Closing Metathesis (RCM) A more modern approach builds the cyclopentane ring from an acyclic precursor using Ring-Closing Metathesis (RCM). This strategy is particularly powerful for creating complex, polyhydroxylated analogs, as it allows for the use of chiral pool starting materials, such as carbohydrates, to set the stereochemistry of multiple substituents before the ring is formed.[4][6][7]
Detailed Protocols and Methodologies
Protocol 1: Synthesis of a trans-β-Amino Acid via Stereoselective aza-Michael Addition
This protocol describes the synthesis of a trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) derivative, a common building block for 12-helix foldamers.[4] The key step is the diastereoselective 1,4-conjugate (aza-Michael) addition of a chiral amine to a cyclopentene-1-carboxylate.
Caption: Workflow for trans-ACPC synthesis via aza-Michael addition.
Step-by-Step Protocol:
-
Preparation of the Michael Acceptor: Start with a commercially available or synthesized methyl cyclopent-1-ene-1-carboxylate.
-
Formation of the Lithium Amide: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve (R)-N-benzyl-N-α-methylbenzylamine (1.1 equivalents) in anhydrous THF (0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents, 1.6 M in hexanes) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
Causality Insight: The use of a chiral amine is critical for establishing the stereochemistry of the new C-N bond. n-BuLi is a strong, non-nucleophilic base that cleanly deprotonates the amine to form the reactive lithium amide nucleophile.
-
-
Conjugate Addition: Add a solution of methyl cyclopent-1-ene-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the lithium amide solution at -78 °C. Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Causality Insight: The low temperature (-78 °C) is crucial to prevent side reactions and ensure the reaction proceeds under kinetic control, maximizing the diastereoselectivity of the addition.
-
-
Diastereoselective Protonation: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm slowly to room temperature.
-
Causality Insight: Protonation of the intermediate enolate from the less hindered face establishes the trans relationship between the amino and ester groups.
-
-
Workup and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the protected trans-β-amino ester.
-
Deprotection:
-
Amine Deprotection: Dissolve the purified product in methanol and add Palladium on carbon (10 wt. %). Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours. Filter the mixture through Celite and concentrate the filtrate. This removes both the benzyl and α-methylbenzyl groups.
-
Ester Hydrolysis: Dissolve the resulting amino ester in a THF/water mixture (3:1) and add lithium hydroxide (LiOH, 2-3 equivalents). Stir at room temperature for 4-8 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Final Isolation: Acidify the solution to pH ~6-7 with 1M HCl, and the product can often be isolated by filtration or after removal of the solvent. Further purification can be achieved by recrystallization.
-
Protocol 2: Synthesis of a Polyhydroxylated β-Amino Acid via RCM
This protocol outlines the synthesis of a complex, chiral cyclopentane β-amino acid starting from a D-galactose derivative.[4][6] The key steps are the creation of an acyclic diene, a Grubbs-catalyzed RCM to form the five-membered ring, and a subsequent stereoselective aza-Michael addition.
Caption: Workflow for synthesis via Ring-Closing Metathesis (RCM).
Step-by-Step Protocol:
-
Preparation of the Acyclic Diene: This is a multi-step process starting from a protected D-galactose. The key transformations involve converting the sugar into a linear chain and introducing two terminal alkene moieties. This typically involves Wittig-type olefination reactions at both ends of the sugar-derived backbone.[4][6]
-
Ring-Closing Metathesis (RCM): Dissolve the acyclic diene (1.0 equivalent) in anhydrous, degassed dichloromethane (CH₂Cl₂) to a concentration of ~0.01 M. Add Grubbs 1st Generation Catalyst (5 mol %). Stir the reaction at room temperature for 24 hours under an inert atmosphere.[6]
-
Causality Insight: RCM is a powerful C-C bond-forming reaction. The high dilution favors the intramolecular cyclization over intermolecular polymerization. The Grubbs catalyst is an air- and moisture-tolerant ruthenium carbene complex that efficiently catalyzes the metathesis.
-
-
Purification of Cyclopentenol: Quench the reaction by adding a few drops of ethyl vinyl ether. Concentrate the solvent and purify the residue by flash column chromatography (silica gel) to yield the desired cyclopentenol intermediate.[4]
-
Oxidation and Esterification:
-
Oxidation: To a solution of the cyclopentenol (1.0 equivalent) in a CH₂Cl₂/water mixture, add TEMPO (0.1 eq.), BAIB (1.5 eq.), and NBu₄I (0.1 eq.). Stir vigorously at room temperature for 2 hours. Follow this with the addition of NaClO₂ and NaH₂PO₄ in 2-methyl-2-butene. This two-step process oxidizes the alcohol first to an aldehyde and then to the carboxylic acid without isolating the intermediate.[6]
-
Esterification: After workup, dissolve the crude carboxylic acid in DMF. Add sodium bicarbonate (NaHCO₃, 3 eq.) and methyl iodide (MeI, 3 eq.). Stir at room temperature for 12 hours. After workup, the α,β-unsaturated methyl ester is obtained and purified.[6]
-
-
Stereoselective aza-Michael Addition: Dissolve the purified cyclopentene ester (1.0 equivalent) in DMF and add benzylamine (BnNH₂, 1.5 equivalents). Stir at room temperature for 24-48 hours.[6]
-
Causality Insight: The stereochemical information embedded in the ring from the starting sugar directs the incoming nucleophile to the opposite face, leading to a highly stereoselective addition.
-
-
Final Deprotection: The final product is obtained after removal of the benzyl group (hydrogenolysis, as in Protocol 1) and any other protecting groups used during the synthesis (e.g., silyl ethers with TBAF, acetonides with acid).
Data Summary and Comparison
| Parameter | Strategy A: Aza-Michael Addition | Strategy B: Ring-Closing Metathesis |
| Starting Material | Simple, commercially available cyclopentenes | Chiral pool (e.g., sugars), requires prep |
| Key Transformation | 1,4-Conjugate Addition | Ring-Closing Olefin Metathesis |
| Stereocontrol | Chiral auxiliary or catalyst required | Derived from chiral starting material |
| Complexity | Lower; fewer steps typically | Higher; multi-step diene synthesis |
| Product Scope | Primarily simple β- or γ-amino acids | Highly functionalized, polyhydroxylated analogs |
| Reference | [8] | [4][6][7] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity in Michael Addition | Reaction temperature too high; wrong quenching agent. | Ensure the reaction is maintained at -78 °C. Use a bulky proton source for the quench if needed. |
| No Reaction in RCM | Catalyst is deactivated; substrate is impure. | Use freshly purified, degassed solvent. Ensure the substrate is free of impurities (e.g., thiols, phosphines). Consider using a more active 2nd Gen. catalyst. |
| Incomplete Deprotection | Catalyst poisoning (for hydrogenolysis); insufficient reagent. | For hydrogenolysis, filter and add fresh Pd/C catalyst. For ester hydrolysis, add more LiOH and allow for longer reaction time. |
| Mixture of Products | Poor stereocontrol; side reactions (e.g., elimination). | Re-evaluate reaction conditions (temperature, solvent, base). Ensure protecting group strategy is robust. |
References
- 1. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 2. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Stereocontrolled Synthesis of Highly S...: Ingenta Connect [ingentaconnect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate
Welcome to the technical support center for the synthesis of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established protocols and field-proven insights to ensure scientific integrity and practical applicability.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate, providing potential causes and actionable solutions.
Question 1: My chiral resolution of racemic 3-aminocyclopentanecarboxylic acid derivatives is resulting in a low diastereomeric excess (d.e.). How can I improve the diastereoselectivity?
Answer:
Low diastereomeric excess is a frequent challenge in chiral resolutions relying on the crystallization of diastereomeric salts. The underlying cause is often the similar solubility of the desired and undesired diastereomers.
Potential Causes and Solutions:
-
Suboptimal Resolving Agent: The choice of resolving agent is critical. If you are experiencing poor selectivity, consider screening a variety of chiral resolving agents. For amino acids, common choices include tartaric acid derivatives (e.g., (+)-dibenzoyl-d-tartaric acid) and chiral sulfonic acids.[1]
-
Improper Solvent System: The solvent system used for crystallization directly impacts the solubility of the diastereomeric salts. A systematic screening of solvents with varying polarities is recommended. In some cases, a mixture of solvents can provide the optimal balance for selective precipitation.
-
Inefficient Crystallization Conditions: The rate of cooling and the final crystallization temperature can significantly influence the purity of the precipitated diastereomer. Slow, controlled cooling generally affords higher diastereomeric excess. Additionally, ensuring the reaction is not exposed to unintended moisture is crucial, as it can affect diastereoselectivity.[2]
-
Equilibration: In some cases, the diastereomers may equilibrate in solution. Understanding the stability of your diastereomeric salts under the crystallization conditions is important.
Question 2: I am observing a significant amount of the undesired trans-isomer in my final product. What are the likely sources of this impurity and how can I minimize it?
Answer:
The presence of the trans-isomer of 3-aminocyclopentanecarboxylate is a common purity issue. Its formation can occur at different stages of the synthesis.
Potential Causes and Solutions:
-
Isomerization during Synthesis: Certain reaction conditions, particularly those involving strong bases or high temperatures, can lead to epimerization at one of the chiral centers, resulting in the formation of the trans-isomer. Carefully review your reaction conditions and consider milder alternatives if isomerization is suspected.
-
Incomplete Separation of Diastereomers: If you are employing a chiral resolution strategy, the trans-isomer may co-crystallize with your desired cis-diastereomer if the separation is not efficient. Re-evaluating your crystallization protocol, as discussed in the previous question, is recommended.
-
Starting Material Purity: Ensure the purity of your starting materials. If you begin with a mixture of cis- and trans-isomers, it will be challenging to obtain a pure final product without an effective separation method.
Question 3: The final esterification step to produce (1R,3S)-Methyl 3-aminocyclopentanecarboxylate is giving me a low yield. What are the key parameters to optimize?
Answer:
Low yields in the final esterification step can often be attributed to incomplete reaction or side reactions. The choice of esterification method and reaction conditions is crucial.
Potential Causes and Solutions:
-
Inefficient Water Removal (Fischer Esterification): If you are using a classic Fischer esterification (acid catalyst in methanol), the reaction is an equilibrium process.[3] The water generated during the reaction can hydrolyze the ester product, leading to a lower yield. Employing a method to remove water, such as a Dean-Stark apparatus or the use of a dehydrating agent, can drive the equilibrium towards the product.
-
Suboptimal Activating Agent: For milder reaction conditions, using an activating agent for the carboxylic acid is a common strategy.
-
Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid to an acid chloride, which then readily reacts with methanol.[4] Ensure that the reaction is performed under anhydrous conditions, as thionyl chloride reacts violently with water.
-
Carbodiimides (e.g., EDC): These reagents facilitate the direct coupling of the carboxylic acid and alcohol. However, side reactions can occur.[5] Careful control of temperature and stoichiometry is necessary.
-
-
Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure it has gone to completion before workup.
-
Amine Group Interference: The free amine group can interfere with the esterification reaction. It is highly recommended to use an N-protected derivative of the 3-aminocyclopentanecarboxylic acid for the esterification step.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate.
What are the most common strategies for obtaining enantiomerically pure (1R,3S)-Methyl 3-aminocyclopentanecarboxylate?
There are two primary strategies:
-
Chiral Resolution: This involves the synthesis of a racemic mixture of the cis-3-aminocyclopentanecarboxylic acid, followed by separation of the enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[6] Another approach is enzymatic resolution, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the two.[7][8][9]
-
Asymmetric Synthesis: This approach aims to create the desired stereoisomer directly. A common method is the asymmetric conjugate addition of a nitrogen nucleophile to a cyclopentene derivative.[10] This often involves the use of a chiral auxiliary or a chiral catalyst to control the stereochemistry of the reaction.
Why is it important to use a protecting group for the amine functionality during the synthesis?
The amino group is both nucleophilic and basic. Without protection, it can participate in unwanted side reactions, leading to a lower yield of the desired product and a more complex mixture to purify.[11][12][13][14] For instance, during the esterification of the carboxylic acid, the unprotected amine can react with the activated carboxylic acid to form an amide linkage. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be selectively removed under acidic or hydrogenolysis conditions, respectively.[15]
What are the recommended analytical methods for assessing the purity of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate?
A combination of analytical techniques is recommended for a comprehensive assessment of purity:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique for determining the enantiomeric excess (e.e.) and diastereomeric purity of your final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the compound and for identifying any impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.
-
Gas Chromatography (GC): For the volatile methyl ester, GC can also be used to assess purity, although derivatization may sometimes be necessary.[16]
High-Yield Experimental Protocol: Synthesis via Chiral Resolution
This protocol outlines a representative synthesis of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate starting from racemic cis-3-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid.
Step 1: Chiral Resolution of (±)-cis-3-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid
-
Dissolve racemic cis-3-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid (1.0 eq) in a suitable solvent (e.g., isopropanol).
-
In a separate flask, dissolve the chiral resolving agent, such as (R)-(-)-1-phenylethylamine (0.5 eq), in the same solvent.
-
Slowly add the resolving agent solution to the carboxylic acid solution with gentle stirring.
-
Heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
Dry the salt under vacuum.
-
To liberate the free acid, dissolve the salt in water and acidify with a suitable acid (e.g., 1M HCl) to pH 2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid.
-
Determine the enantiomeric excess by chiral HPLC.
Step 2: Esterification of (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid
-
Dissolve the enantiomerically enriched carboxylic acid (1.0 eq) in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 3: Deprotection of the Boc Group
-
Dissolve the purified methyl ester in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add an excess of a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the hydrochloride salt of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate.
Data Presentation
Table 1: Comparison of Chiral Resolution Methods
| Resolution Method | Typical Diastereomeric/Enantiomeric Excess | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | 80-99% d.e. | Scalable, well-established | Requires screening of resolving agents and solvents, can be labor-intensive |
| Enzymatic Resolution | >95% e.e. | High selectivity, mild reaction conditions | Enzyme cost and stability can be a concern, may require specific substrate modifications |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopentanecarboxylic acid, 3-amino-, methyl ester, (1R,3S)- (9CI)|lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic resolution of (±)-cis-2-aminocyclopentanol and (±)-cis-2-aminocyclohexanol [ouci.dntb.gov.ua]
- 9. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protective Groups [organic-chemistry.org]
- 12. catalogimages.wiley.com [catalogimages.wiley.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 15. learninglink.oup.com [learninglink.oup.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Chiral Cyclopentane Derivatives
Welcome to the technical support center for the synthesis and purification of chiral cyclopentane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoisomer separation. In the synthesis of chiral molecules, the formation of diastereomers is a common challenge. These stereoisomers, which are not mirror images of each other, have different physical and chemical properties, allowing for their separation by various laboratory techniques.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of your target chiral cyclopentane compounds.
Troubleshooting Guide: Common Issues in Diastereomer Separation
This section addresses common problems encountered during the purification of chiral cyclopentane diastereomers and provides actionable solutions.
Chromatographic Separation Issues
Flash column chromatography and High-Performance Liquid Chromatography (HPLC) are workhorse techniques for separating diastereomers due to their differing polarities and interactions with the stationary phase.[1][3]
Q1: I'm seeing poor or no separation between my cyclopentane diastereomers on a silica gel column. What should I do?
A1: This is a frequent challenge. The key is to optimize the mobile phase and consider alternative stationary phases.
-
Causality: Diastereomers must have a sufficient difference in their interaction with the silica gel stationary phase to be separated. If their polarities are too similar, they will co-elute.
-
Troubleshooting Steps:
-
Mobile Phase Optimization: The most common mobile phases for separating diastereomers like substituted cyclopentanols are mixtures of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, isopropanol).[3]
-
TLC Analysis is Crucial: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent ratios. Aim for a solvent system that provides a good separation (ΔRf > 0.1) and an Rf value of 0.2-0.3 for the lower-eluting spot.[3]
-
Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution can be effective. Start with a less polar mobile phase and gradually increase the polarity.[3]
-
-
Alternative Achiral Stationary Phases: If silica gel fails, consider other stationary phases that offer different selectivities.
-
Diol-bonded silica: This can be particularly effective for polar compounds like diols.[3]
-
C18 Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can sometimes provide the necessary selectivity for diastereomer separation.[2]
-
-
Derivatization: If the diastereomers have very similar polarities, consider derivatizing a functional group (e.g., hydroxyl, amine) to create new diastereomers with greater physical differences. For example, esterification of a racemic alcohol with a chiral acid can produce diastereomeric esters that are more easily separated by chromatography.[4][5][6]
-
Q2: My peaks are broad or tailing during HPLC separation of my cyclopentane derivatives. How can I improve peak shape?
A2: Poor peak shape can compromise resolution and the accuracy of quantification. This is often due to issues with the sample, mobile phase, or column.
-
Causality: Peak broadening and tailing can result from secondary interactions between the analyte and the stationary phase, column overloading, or issues with the HPLC system itself.
-
Troubleshooting Steps:
-
Check for Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Reduce the injection volume or the concentration of your sample.
-
Mobile Phase Additives: For basic or acidic compounds, adding a small amount of a modifier to the mobile phase can improve peak shape.
-
For basic compounds (e.g., aminocyclopentanols), adding a small amount of a base like triethylamine (0.1%) can reduce tailing by competing for active sites on the silica gel.
-
For acidic compounds, adding a small amount of an acid like acetic acid or trifluoroacetic acid (0.1%) can have a similar effect.
-
-
Ensure Proper Sample Dissolution: Dissolve your sample in the mobile phase whenever possible. If the sample is dissolved in a stronger solvent than the mobile phase, it can cause peak distortion.[7]
-
Column Health: A contaminated or degraded column can lead to poor peak shape. Flush the column with a strong solvent or, if necessary, replace it.
-
Q3: I have successfully separated my diastereomers on an analytical HPLC scale, but I'm having trouble scaling up to preparative HPLC. What are the key considerations?
A3: Scaling up from analytical to preparative chromatography requires careful consideration of several factors to maintain resolution while increasing throughput.
-
Causality: Direct scaling of injection volume from an analytical to a preparative column often leads to a loss of resolution due to differences in column dimensions, packing efficiency, and flow dynamics.
-
Troubleshooting Steps:
-
Column Loading: The loading capacity of a preparative column is significantly higher than an analytical column. Determine the maximum sample load that can be applied to the preparative column without sacrificing resolution. This is often done through a loading study where progressively larger amounts of the sample are injected.
-
Flow Rate Adjustment: The linear flow rate should be kept constant when scaling up. The volumetric flow rate for the preparative column should be adjusted based on the square of the ratio of the column diameters:
-
F_prep = F_anal * (D_prep / D_anal)²
-
Where F is the flow rate and D is the column diameter.
-
-
Gradient Profile: If using a gradient, the gradient profile needs to be adjusted to account for the larger column volume of the preparative column. The gradient time should be scaled proportionally to the column volume.
-
Fraction Collection: Optimize your fraction collection parameters to avoid cross-contamination of the separated diastereomers.
-
Crystallization-Based Separation Challenges
Crystallization is a powerful and scalable method for separating diastereomers. However, achieving successful crystallization can be challenging.
Q1: I'm trying to separate my cyclopentane diastereomers by crystallization, but the mixture is "oiling out" instead of forming crystals. What can I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common problem in crystallization.
-
Causality: Oiling out typically happens when the supersaturation of the solution is too high, or the temperature is above the melting point of the solvated solid.
-
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Cool the solution more slowly to give the molecules more time to orient themselves into a crystal lattice.
-
Slower Solvent Evaporation: If using evaporation, slow down the rate of evaporation by partially covering the vessel.
-
Antisolvent Addition: If using an antisolvent, add it more slowly and with vigorous stirring at the point of addition.
-
-
Solvent Selection: The choice of solvent is critical.
-
Experiment with Different Solvents: Try a variety of solvents with different polarities and hydrogen bonding capabilities.
-
Use Solvent Mixtures: A mixture of a good solvent and a poor solvent (antisolvent) can often promote crystallization.
-
-
Increase the Purity of the Diastereomeric Mixture: Sometimes, impurities can inhibit crystallization. Try to purify the mixture by another method (e.g., a quick filtration through a silica plug) before attempting crystallization.
-
Seeding: If you have a small amount of the desired pure diastereomer, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Q2: I have managed to crystallize my diastereomeric mixture, but the diastereomeric excess (de) of the crystals is low. How can I improve the purity?
A2: Low diastereomeric excess in the crystalline material indicates that the crystallization process is not selective enough.
-
Causality: The solubilities of the two diastereomers in the chosen solvent system may be too similar, leading to co-crystallization.[8]
-
Troubleshooting Steps:
-
Solvent Screening: The selectivity of a crystallization is highly dependent on the solvent. A systematic screen of different solvents and solvent mixtures is essential.
-
Optimize Crystallization Temperature: The temperature can affect the relative solubilities of the diastereomers. Experiment with different crystallization temperatures.
-
Recrystallization: A single crystallization may not be sufficient to achieve high purity. Recrystallizing the enriched solid material one or more times can significantly improve the diastereomeric excess.
-
Consider Crystallization-Induced Diastereomer Transformation (CIDT): If one of the stereocenters is labile (can epimerize), it may be possible to use CIDT. In this technique, the undesired diastereomer in solution epimerizes to the desired, less soluble diastereomer, which then crystallizes out of solution. This can theoretically lead to a 100% yield of the desired diastereomer.[9][10][11] This often requires the presence of a catalyst (acid or base) to facilitate epimerization.[10][12]
-
Enzymatic Resolution Difficulties
Enzymatic resolution is a highly selective method for separating enantiomers by converting them into diastereomers, or for directly resolving diastereomeric mixtures.[13][14]
Q1: The enzymatic resolution of my racemic cyclopentane derivative is very slow or not proceeding at all. What could be the issue?
A1: Low or no enzyme activity can be due to several factors related to the enzyme, substrate, or reaction conditions.
-
Causality: Enzymes are sensitive to their environment. Incorrect pH, temperature, or the presence of inhibitors can drastically reduce their activity. The enzyme may also not be suitable for the specific substrate.
-
Troubleshooting Steps:
-
Enzyme Selection: Not all enzymes will work for every substrate. Lipases, such as Candida antarctica lipase B (CALB), are commonly used for the resolution of alcohols and esters and are a good starting point for cyclopentane derivatives.[13][15] Screen a variety of commercially available enzymes.
-
Optimize Reaction Conditions:
-
pH: The pH of the reaction medium is critical for enzyme activity. Consult the literature or the enzyme supplier for the optimal pH range for the chosen enzyme.
-
Temperature: Enzyme activity is temperature-dependent. Operate within the recommended temperature range for the enzyme.
-
Solvent: The choice of solvent can significantly impact enzyme activity and selectivity. Organic solvents are often used, and their polarity should be optimized.[14]
-
-
Substrate Solubility: The substrate must be soluble in the reaction medium to be accessible to the enzyme. If solubility is an issue, consider using a co-solvent.[14]
-
Enzyme Denaturation: Ensure that the enzyme has not been denatured due to improper storage or handling.
-
Q2: The enantioselectivity of my enzymatic resolution is poor, resulting in a low enantiomeric excess (ee) of the product and remaining starting material.
A2: Poor enantioselectivity means the enzyme is not effectively discriminating between the two enantiomers.
-
Causality: The active site of the enzyme may not provide a sufficiently different binding environment for the two enantiomers of the substrate.
-
Troubleshooting Steps:
-
Enzyme Screening: This is the most critical step. Different enzymes will exhibit different selectivities for the same substrate. A broader screening of enzymes is necessary.
-
Acylating Agent/Nucleophile: In a kinetic resolution involving acylation, the choice of the acyl donor can influence the selectivity. Experiment with different acylating agents (e.g., vinyl acetate, isopropenyl acetate).
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase the enantioselectivity of an enzymatic reaction, although it will also decrease the reaction rate.
-
Solvent Engineering: The nature of the solvent can affect the conformation of the enzyme and, consequently, its enantioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between separating enantiomers and diastereomers?
A1: Enantiomers are non-superimposable mirror images of each other and have identical physical properties (e.g., boiling point, solubility, Rf value) in an achiral environment. Therefore, they cannot be separated by standard techniques like silica gel chromatography or crystallization.[1] Their separation requires a chiral environment, such as a chiral stationary phase in chromatography or the use of a chiral resolving agent to form diastereomers.[1][16] Diastereomers, on the other hand, are stereoisomers that are not mirror images. They have different physical properties and can be separated by standard achiral techniques.[1][2]
Q2: When should I choose chromatography over crystallization for separating my cyclopentane diastereomers?
A2: The choice depends on several factors:
-
Scale: For small-scale purifications (milligrams to a few grams), chromatography (flash or preparative HPLC) is often faster and more versatile, as it doesn't rely on the ability of the compound to crystallize.
-
Physical Properties: If the diastereomers have a significant difference in polarity, chromatography is a good choice. If one diastereomer is much less soluble than the other in a particular solvent, crystallization can be very effective and is often more economical and scalable for larger quantities.
-
Development Time: Developing a robust crystallization procedure can be more time-consuming than developing a chromatographic separation.
Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of my cyclopentane diastereomers?
A3: Yes, NMR is an excellent technique for determining the diastereomeric ratio. Since diastereomers have different spatial arrangements, the protons and carbons in each diastereomer are in slightly different chemical environments. This results in distinct signals in the NMR spectrum for each diastereomer. By integrating the signals corresponding to each diastereomer, you can accurately determine their ratio in a mixture.[1] For enantiomers, a chiral derivatizing agent or a chiral solvating agent is needed to induce diastereomeric environments that can be distinguished by NMR.[17]
Q4: Are there any safety considerations I should be aware of when working with the solvents and reagents used for these separations?
A4: Absolutely. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Many of the organic solvents used in chromatography and crystallization are flammable and can be toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use to be aware of its specific hazards and handling procedures.
Data and Workflow Visualizations
Table 1: Comparison of Diastereomer Separation Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Flash Chromatography | Differential partitioning between a solid stationary phase and a liquid mobile phase based on polarity.[3] | Fast, relatively inexpensive, good for moderate to large polarity differences. | Lower resolution than HPLC, can use large volumes of solvent. | Routine purification of multi-gram quantities. |
| HPLC | High-resolution separation based on differential partitioning between a stationary phase and a liquid mobile phase under high pressure.[5][6] | High resolution, excellent for difficult separations, quantifiable.[18] | More expensive equipment, smaller scale unless using preparative systems. | Analytical quantification and purification of small to moderate quantities. |
| Crystallization | Separation based on differences in the solubility of diastereomers in a given solvent.[9][19] | Scalable, cost-effective for large quantities, can yield very pure material. | Can be time-consuming to develop, not all compounds crystallize well. | Large-scale industrial purification. |
| Enzymatic Resolution | Selective enzymatic transformation of one stereoisomer, allowing for separation.[13][14] | Highly selective, mild reaction conditions. | Enzyme cost, requires specific substrate recognition, limited to 50% theoretical yield for the unreacted enantiomer in a standard kinetic resolution.[20] | Synthesis of high-value, enantiomerically pure compounds. |
Diagram 1: General Workflow for Chromatographic Separation of Diastereomers
References
- 1. researchgate.net [researchgate.net]
- 2. santaisci.com [santaisci.com]
- 3. benchchem.com [benchchem.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 11. Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Undergraduate Honors Thesis | Lewis Acid Promoted Crystallization-Induced Diastereomer Transformations of γ-δ-unsaturated β-ketoamides | ID: d504rx37b | Carolina Digital Repository [cdr.lib.unc.edu]
- 13. Enzymatic dynamic kinetic resolution of (+/-)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines based on spontaneous racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 17. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 18. researchgate.net [researchgate.net]
- 19. api.pageplace.de [api.pageplace.de]
- 20. syntheticpages.org [syntheticpages.org]
Technical Support Center: Synthesis of Aminocyclopentane Derivatives
Welcome to the technical support center for the synthesis of aminocyclopentane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of these valuable scaffolds. Aminocyclopentane moieties are crucial components in a wide range of pharmaceuticals, making their efficient and clean synthesis a critical endeavor.[1] This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve common synthetic challenges.
I. Reductive Amination of Cyclopentanones: The Workhorse Reaction
Reductive amination is a cornerstone for synthesizing aminocyclopentanes due to its versatility and control.[2][3] However, even this robust method can present challenges. This section will address the most common issues.
FAQ 1: My reductive amination is producing significant amounts of di- and tri-alkylated byproducts. How can I improve the selectivity for the desired mono-alkylated product?
This is a classic case of over-alkylation, a frequent side reaction in reductive aminations where the newly formed amine product is often more nucleophilic than the starting amine.[4] This increased reactivity leads to further reaction with the carbonyl compound, resulting in a mixture of products.[4][5]
Troubleshooting Over-Alkylation:
-
Choice of Reducing Agent: The selection of the reducing agent is paramount for controlling selectivity. Milder reducing agents that preferentially reduce the iminium ion intermediate over the starting carbonyl are highly recommended.[5]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice due to its high selectivity for imines and iminium ions over ketones and aldehydes.[5] Its bulkiness can also disfavor the formation of more substituted amines.
-
Sodium Cyanoborohydride (NaBH₃CN): Another excellent option, particularly effective at a slightly acidic pH (around 4-5) where imine formation is favorable.[2][5] It is less reactive than sodium borohydride and will not readily reduce the starting cyclopentanone.
-
Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can reduce both the imine and the starting carbonyl, increasing the likelihood of over-alkylation.[5] If you must use NaBH₄, it is crucial to allow sufficient time for imine formation before adding the reducing agent.[2][6]
-
-
Stoichiometry Control: Using a large excess of the starting amine (if it is readily available and inexpensive) can statistically favor the reaction of the cyclopentanone with the starting amine over the product amine.[4]
-
Protecting Groups: For more complex syntheses, employing a protecting group strategy can be highly effective. By protecting the initial amine, performing the alkylation, and then deprotecting, you can achieve clean mono-alkylation.[7]
Experimental Protocol: Selective Mono-N-Alkylation of Cyclopentanone with a Primary Amine using STAB
-
Imine Formation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and cyclopentanone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.1 eq.) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise at room temperature. The reaction is typically exothermic, so slow addition is recommended.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Diagram: Reductive Amination Troubleshooting Logic
Caption: Troubleshooting logic for reductive amination side reactions.
FAQ 2: My reaction has stalled, and I have a significant amount of unreacted cyclopentanone and/or amine. What could be the issue?
Incomplete conversion in reductive amination often points to issues with imine formation or the activity of the reducing agent.
Troubleshooting Incomplete Reactions:
-
pH Optimization: Imine formation is pH-dependent. The reaction is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2] However, if the solution is too acidic, the amine nucleophile will be protonated and rendered unreactive.[2] For reactions involving amine salts, ensure you have added a sufficient amount of base to liberate the free amine. Adding a catalytic amount of acetic acid can sometimes facilitate imine formation.[8]
-
Water Scavenging: The formation of an imine from an amine and a ketone is a condensation reaction that releases water. This equilibrium can be shifted towards the product by removing water. The use of molecular sieves is a common and effective strategy.
-
Steric Hindrance: If either the cyclopentanone derivative or the amine is sterically hindered, imine formation can be slow. In such cases, increasing the reaction temperature or reaction time may be necessary.
-
Reducing Agent Activity: Ensure your reducing agent is fresh and has been stored properly. Borohydride reagents can decompose over time, especially if exposed to moisture.
FAQ 3: I am observing the formation of dimers or oligomers. How can I prevent this?
Dimerization can occur through various mechanisms, including the reaction of the product amine with another molecule of the starting material or self-condensation reactions.
Troubleshooting Dimerization:
-
Concentration: High concentrations can favor intermolecular reactions leading to dimerization.[9] Running the reaction at a lower concentration can often mitigate this issue.
-
Slow Addition: Adding the limiting reagent slowly to the reaction mixture can help to maintain a low concentration of the reactive species and minimize side reactions.
FAQ 4: I am working with a chiral aminocyclopentane derivative, and I am concerned about epimerization. What conditions can lead to epimerization, and how can it be avoided?
Epimerization, the change in configuration at a stereocenter, is a significant concern when working with chiral molecules.[10] In the context of aminocyclopentane synthesis, epimerization can occur under both acidic and basic conditions, particularly at elevated temperatures.[11][12]
Troubleshooting Epimerization:
-
Temperature Control: Elevated temperatures can promote epimerization.[11][12] It is advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
pH Control: Both strongly acidic and strongly basic conditions can facilitate epimerization. Maintaining a near-neutral pH whenever possible is a good practice. If acidic or basic conditions are required, they should be used judiciously and for the shortest possible time.
-
Base Selection: When a base is required, consider using a non-nucleophilic, sterically hindered base to minimize side reactions.
| Parameter | Recommendation for Minimizing Epimerization | Rationale |
| Temperature | Run at or below room temperature if possible. | Higher temperatures provide the activation energy for the epimerization process.[11][12] |
| pH | Maintain a pH as close to neutral as feasible. | Both strong acids and bases can catalyze the enolization or other mechanisms that lead to epimerization.[11][12] |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Prolonged reaction times increase the opportunity for side reactions, including epimerization. |
II. Rearrangement Reactions for Aminocyclopentane Synthesis
Diagram: Synthetic Routes to Aminocyclopentanes
Caption: Key synthetic routes to aminocyclopentane derivatives.
FAQ 5: I am attempting a Hofmann rearrangement of a cyclopentanecarboxamide, but the yield is low. What are the common pitfalls?
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[13][14][15] The key intermediate is an isocyanate, which is then hydrolyzed to the amine.[13]
Troubleshooting the Hofmann Rearrangement:
-
Incomplete N-bromination: The initial step is the formation of an N-bromoamide. Ensure that you are using a fresh source of bromine or an alternative N-brominating agent like N-bromosuccinimide (NBS).
-
Side Reactions of the Isocyanate: The isocyanate intermediate is highly reactive and can be trapped by nucleophiles other than water.[13] If the reaction is run in an alcohol solvent, the corresponding carbamate will be formed.[14] Ensure that water is the intended nucleophile for the formation of the primary amine.
-
Substrate Sensitivity: Some substrates may be sensitive to the strongly basic conditions of the classical Hofmann rearrangement. In such cases, milder reagents like (diacetoxyiodo)benzene can be used.[14]
FAQ 6: My Curtius rearrangement of a cyclopentanecarbonyl azide is not proceeding as expected. What should I investigate?
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then converted to the amine.[16][17][18]
Troubleshooting the Curtius Rearrangement:
-
Purity of the Acyl Azide: The acyl azide precursor must be pure. Impurities can lead to side reactions. Acyl azides can be explosive and should be handled with care.
-
Reaction Temperature: The rearrangement is typically thermal. If the temperature is too low, the reaction will be slow or may not proceed at all. If the temperature is too high, decomposition or other side reactions may occur. A careful optimization of the reaction temperature is often necessary.
-
Concerted Mechanism: The Curtius rearrangement is generally considered a concerted process, meaning the migration of the alkyl group and the loss of nitrogen gas occur simultaneously.[16][19][20] This avoids the formation of a discrete nitrene intermediate and its associated side products.[16][19][20]
FAQ 7: I am considering a Schmidt reaction to synthesize an aminocyclopentane derivative. What are the advantages and potential side reactions?
The Schmidt reaction provides a direct route from a ketone to an amide or from a carboxylic acid to an amine using hydrazoic acid (HN₃) under acidic conditions.[21][22]
Advantages of the Schmidt Reaction:
-
Direct Conversion: It allows for the direct conversion of a cyclopentanone to a lactam, which can then be hydrolyzed to an amino acid, or a cyclopentanecarboxylic acid to an aminocyclopentane.
Potential Side Reactions and Troubleshooting:
-
Use of Hydrazoic Acid: Hydrazoic acid is highly toxic and explosive. It is often generated in situ for safety reasons.
-
Tetrazole Formation: A common side reaction, especially with ketones, is the formation of tetrazoles.[21] The reaction conditions, such as the concentration of the acid catalyst, can be optimized to minimize this side product.
-
Migratory Aptitude: In unsymmetrical cyclopentanone derivatives, the Schmidt reaction can lead to a mixture of regioisomeric lactams. The migratory aptitude of the groups attached to the carbonyl will determine the product ratio.
III. References
-
BenchChem. (n.d.). Preventing over-alkylation in reductive amination. Retrieved from --INVALID-LINK--
-
O'Donnell, J. A., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid — A Toolbox for Peptide Foldamer Chemistry. ACS Omega, 6(48), 32575–32585.
-
O'Donnell, J. A., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Preventing over-alkylation in amine synthesis. Retrieved from --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from --INVALID-LINK--
-
PubMed. (2013). 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of anandamide analogs. PubMed. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from --INVALID-LINK--
-
Infoscience. (2021). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Retrieved from --INVALID-LINK--
-
PubMed. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. Retrieved from --INVALID-LINK--
-
Reddit. (2022). What's wrong with my reductive amination? I barely got any product. Retrieved from --INVALID-LINK--
-
PubMed. (2008). The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A combined theoretical and experimental mechanistic study. PubMed. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low yields in the synthesis of Cyclopentanone oxime. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 4-Aminocyclopentane-1,3-diols as Platforms for Diversity: Synthesis of Anandamide Analogs. Retrieved from --INVALID-LINK--
-
Guidechem. (2023). How to synthesize Cyclopentylamine?. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). The Aminocyclopentanol Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development. Retrieved from --INVALID-LINK--
-
PMC. (2009). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. PMC. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from --INVALID-LINK--
-
PubMed. (1991). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting common issues in 1-(1-Hydroxy-cyclopentyl)-ethanone experiments. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). Cyclopentylamine. Retrieved from --INVALID-LINK--
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Cyclopentylamine. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Hofmann Rearrangement. Retrieved from --INVALID-LINK--
-
PMC. (2023). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from --INVALID-LINK--
-
YouTube. (2021). Hofmann rearrangement reaction | mechanism with solved problems | organic chemistry. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from --INVALID-LINK--
-
YouTube. (2018). Schmidt Reaction - Schmidt rearrangement mechanism. Retrieved from --INVALID-LINK--
-
Reddit. (2022). Reductive amination difficulties - poor conversion. Retrieved from --INVALID-LINK--
-
Pearson. (n.d.). Reductive Amination Exam Prep. Retrieved from --INVALID-LINK--
-
Google Patents. (2008). Synthesis of aminocyclopentane carboxylic acids. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Schmidt Reaction. Retrieved from --INVALID-LINK--
-
Organic Letters. (2010). 12-Helix Folding of Cyclobutane β-Amino Acid Oligomers. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Schmidt reaction. Retrieved from --INVALID-LINK--
-
OUCI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from --INVALID-LINK--
-
MDPI. (2018). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from --INVALID-LINK--
-
YouTube. (2021). NR20 Schmidt Reaction. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Cyclopentylamine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 14. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 16. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 17. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 18. Curtius Rearrangement [organic-chemistry.org]
- 19. The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A combined theoretical and experimental mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Schmidt reaction - Wikipedia [en.wikipedia.org]
Preventing racemization during aminocyclopentane synthesis
<Technical Support Center: Preventing Racemization During Aminocyclopentane Synthesis >
Introduction for the Senior Application Scientist
Welcome to the technical support center dedicated to the stereoselective synthesis of aminocyclopentanes. As researchers and drug development professionals, you are aware that controlling stereochemistry is paramount. The cyclopentane ring, a common scaffold in pharmaceuticals, often contains chiral centers where the amine substituent is located. Loss of stereochemical integrity via racemization can lead to diminished biological activity and complex purification challenges.
This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of preventing racemization in your synthetic routes. We will delve into the underlying mechanisms of racemization and provide practical, field-proven solutions to maintain the enantiopurity of your aminocyclopentane derivatives.
Core Principles of Stereocontrol in Aminocyclopentane Synthesis
The synthesis of enantiomerically pure aminocyclopentanes generally relies on one of three main strategies:
-
Asymmetric Catalysis : Employing a chiral catalyst to directly form one enantiomer in excess.[1][2]
-
Chiral Auxiliaries : Temporarily attaching a chiral molecule to guide the stereochemical outcome of a reaction.[3][4]
-
Resolution : Separating a racemic mixture into its constituent enantiomers.[5][6]
Racemization can undermine any of these approaches if not carefully controlled.[7]
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific problems you might encounter during the synthesis of aminocyclopentanes and provides actionable solutions.
Q1: My asymmetric synthesis of an aminocyclopentane derivative is yielding a product with low enantiomeric excess (ee). What are the most likely causes and how can I fix it?
Potential Cause 1: Sub-optimal Reaction Conditions
The stereochemical outcome of an asymmetric reaction is often highly sensitive to reaction parameters.[8]
-
Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to a decrease in enantioselectivity. Conversely, excessively low temperatures may hinder the reaction rate.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome.[8]
-
Reaction Time: Prolonged reaction times, especially under harsh conditions, can lead to product racemization.[8]
Solution:
-
Temperature Screening: Perform a systematic study by running the reaction at various temperatures (e.g., -78 °C, -40 °C, -20 °C, 0 °C, and room temperature) to find the optimal balance between reaction rate and enantioselectivity.
-
Solvent Screening: Evaluate a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile).
-
Time-Course Study: Monitor the reaction progress and enantiomeric excess over time to determine the point of maximum ee before any significant product racemization occurs.
Potential Cause 2: Catalyst Inactivity or Degradation
The chiral catalyst is the cornerstone of asymmetric synthesis. Its effectiveness can be compromised by impurities or improper handling.[8]
Solution:
-
Catalyst Purity: Ensure the catalyst is of high purity and handled under an inert atmosphere if it is sensitive to air or moisture.
-
Catalyst Loading: Vary the catalyst loading to determine the optimal concentration. Sometimes, higher catalyst loading can improve enantioselectivity.
-
Activator/Co-catalyst: If the catalytic system requires an activator or co-catalyst, ensure it is pure and added in the correct stoichiometric amount.
Potential Cause 3: Racemization During Workup or Purification
The desired enantiomerically enriched product may racemize under the conditions of aqueous workup or chromatography.[8]
Solution:
-
Mild Workup Conditions: Use mild acidic or basic conditions during the workup. For example, use a buffered aqueous solution instead of strong acids or bases.
-
Chromatography Conditions: Avoid using silica gel if it is too acidic, as this can cause racemization of sensitive compounds. Consider using deactivated silica gel or alternative purification methods like crystallization.
Q2: I am using a chiral auxiliary for my aminocyclopentane synthesis, but the diastereoselectivity is poor. What could be wrong?
Potential Cause 1: Incorrect Choice of Chiral Auxiliary
The effectiveness of a chiral auxiliary is highly dependent on the specific substrate and reaction type.[4][9] A mismatch between the auxiliary and the substrate can lead to poor stereochemical control.[8]
Solution:
-
Literature Precedent: Consult the literature for examples of successful applications of chiral auxiliaries in similar systems.
-
Screening Auxiliaries: If possible, screen a variety of chiral auxiliaries to identify the one that provides the best diastereoselectivity for your specific transformation. Common auxiliaries for amine synthesis include those derived from amino alcohols like pseudoephedrine or Evans oxazolidinones.[]
Potential Cause 2: Incomplete Enolate Formation or Competing Reactions
In reactions involving the formation of an enolate from an N-acylated chiral auxiliary, incomplete deprotonation or side reactions can lead to a mixture of diastereomers.[11]
Solution:
-
Base and Temperature: Optimize the base used for deprotonation and the temperature. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are often used at low temperatures (-78 °C) to ensure clean enolate formation.
-
Additive Effects: The presence of additives like lithium chloride (LiCl) can sometimes improve diastereoselectivity by promoting a more organized transition state.
Q3: My resolution of a racemic aminocyclopentane is not efficient. How can I improve the separation?
Potential Cause 1: Poor Diastereomeric Salt Formation
In classical resolution, the formation of diastereomeric salts with a chiral resolving agent is a critical step.[5] If the salts do not have significantly different solubilities, their separation by crystallization will be inefficient.[12]
Solution:
-
Screening Resolving Agents: Test a variety of chiral resolving agents, such as tartaric acid, mandelic acid, or camphorsulfonic acid.[13]
-
Solvent Optimization: The choice of solvent for crystallization is crucial. Experiment with different solvents and solvent mixtures to maximize the solubility difference between the diastereomeric salts.
Potential Cause 2: Inefficient Kinetic Resolution
In a kinetic resolution, one enantiomer reacts faster than the other. If the selectivity factor (s) is low, the separation will be poor.
Solution:
-
Enzyme Screening: For enzymatic resolutions, screen different enzymes (e.g., lipases, proteases) to find one with high enantioselectivity for your substrate.[14][15][16]
-
Reaction Conditions: Optimize the temperature, pH, and solvent to enhance the enzyme's activity and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of racemization for chiral amines?
Racemization of a chiral amine typically involves the deprotonation of the α-proton (the hydrogen atom on the carbon bearing the amino group) to form a planar, achiral enolate or a similar intermediate.[7][17] Reprotonation can then occur from either face of this planar intermediate, leading to the formation of both enantiomers and thus a racemic mixture.[18] Factors that facilitate this deprotonation-reprotonation process, such as the presence of a base or elevated temperatures, will accelerate racemization.[19][20]
Q2: How can I accurately determine the enantiomeric excess of my aminocyclopentane product?
Accurate determination of enantiomeric excess is crucial.[8] The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[21]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent or a chiral solvating agent can induce different chemical shifts for the two enantiomers, enabling their integration and the calculation of the ee.
It is essential to validate your analytical method by running a sample of the racemic mixture to ensure that you can achieve baseline separation of the two enantiomers.[21]
Q3: Are there any general strategies to minimize racemization throughout a multi-step synthesis?
Yes, here are some general principles:
-
Protecting Groups: The choice of protecting group for the amine can influence its susceptibility to racemization. Electron-withdrawing protecting groups can increase the acidity of the α-proton, making it more prone to abstraction.
-
Minimizing Harsh Conditions: Avoid prolonged exposure to strong acids, strong bases, or high temperatures whenever possible.
-
Strategic Timing of Chiral Center Installation: If possible, introduce the chiral amine center late in the synthetic sequence to minimize the number of steps where racemization can occur.
-
Use of Racemization Suppressants: In some cases, additives can be used to suppress racemization. For example, in peptide synthesis, additives like HOBt or HOAt are used to prevent racemization during amide bond formation.[22][23]
Experimental Protocols
Protocol 1: Asymmetric Synthesis of an Aminocyclopentane Derivative using a Chiral Auxiliary
This protocol is a general guideline for the asymmetric alkylation of an N-acylated oxazolidinone derived from a chiral amino alcohol, a common strategy for synthesizing chiral amines.[11][24]
-
Preparation of the N-Acylated Oxazolidinone:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.
-
After stirring for 15 minutes, add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Asymmetric Alkylation:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise.
-
Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkylating agent (e.g., an alkyl halide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
-
-
Removal of the Chiral Auxiliary:
-
The chiral auxiliary can be removed under various conditions depending on the desired product (e.g., acid, ester, alcohol). For example, hydrolysis with lithium hydroxide (LiOH) in a mixture of THF and water will yield the corresponding carboxylic acid.[3]
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a solution of your aminocyclopentane derivative in a suitable solvent (e.g., a mixture of hexane and isopropanol) at a concentration of approximately 1 mg/mL. Also, prepare a solution of the racemic standard for comparison.
-
Column and Mobile Phase Selection: Choose a chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H) and a mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of an amine additive like diethylamine to improve peak shape) based on literature precedents for similar compounds or through screening.
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to ensure baseline separation (Resolution > 1.5).[21]
-
Inject your sample.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Caption: Mechanism of base-catalyzed racemization of aminocyclopentane.
Caption: Troubleshooting workflow for low enantiomeric excess.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. Racemization - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Chiral Auxiliaries [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Chiral_resolution [chemeurope.com]
- 14. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creation.com [creation.com]
- 18. study.com [study.com]
- 19. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. peptide.com [peptide.com]
- 23. bachem.com [bachem.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of Methyl (1R,3S)-3-aminocyclopentanecarboxylate HCl
An In-Depth Technical Guide for Drug Development Professionals
Welcome to the technical support center for the purification of methyl (1R,3S)-3-aminocyclopentanecarboxylate hydrochloride (CAS No. 222530-29-2). As a Senior Application Scientist, my goal is to provide you not just with protocols, but with the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize this critical purification step. This guide is structured as a dynamic resource to address the specific challenges you may encounter.
Core Principles: Why Recrystallization of This Amine Salt is Unique
Methyl (1R,3S)-3-aminocyclopentanecarboxylate HCl is an amino acid ester hydrochloride salt.[1][2][3] Its structure dictates its physical properties and, consequently, the strategy for its purification.
-
Polarity and Salt Nature: The presence of the ammonium chloride group (-NH3+Cl-) and the methyl ester (-COOCH3) makes the molecule highly polar. The ionic nature of the hydrochloride salt significantly increases its melting point and governs its solubility profile. Unlike its free-base form, which would be more soluble in less polar organic solvents, the HCl salt is most soluble in polar protic solvents like alcohols and water.[4]
-
The Goal of Recrystallization: The fundamental principle of recrystallization is based on differential solubility.[5] An ideal solvent will dissolve the target compound completely at an elevated temperature but have very limited solubility for it at lower temperatures. Conversely, impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor upon crystallization).
Solvent Selection Causality
Choosing the right solvent is the most critical step. The "like dissolves like" principle is our primary guide. For a polar salt, we must consider polar solvents.
| Solvent Class | Examples | Suitability for Methyl (1R,3S)-3-aminocyclopentanecarboxylate HCl | Rationale |
| Polar Protic | Isopropanol, Ethanol, Methanol, Water | Excellent Candidates | The hydroxyl groups can hydrogen bond with the amine salt and ester, facilitating dissolution, especially upon heating. Alcohols often provide the ideal solubility gradient needed for high recovery. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate to Poor | While polar, they are generally less effective at solvating the ionic HCl salt compared to protic solvents. They may be useful as anti-solvents. |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Poor Solvents (Excellent Anti-Solvents) | These solvents cannot overcome the crystal lattice energy of the polar salt and will not act as effective primary solvents.[4] They are ideal for inducing precipitation when added to a solution of the compound in a polar solvent. |
A patent for the closely related compound (1R,3S)-3-amino-cyclopentanol hydrochloride specifically cites the use of isopropanol for successful recrystallization, making it a prime candidate for our target molecule.[6] Similarly, methanol is often used for purifying enamine salts.[7]
Troubleshooting Guide: Common Issues & Solutions
This section is designed to directly address the problems you might face at the bench.
Question: My compound refuses to dissolve in the hot solvent. What should I do?
Answer: This issue points to insufficient solvent volume or the selection of a poor solvent.
-
Incremental Solvent Addition: Are you adding the solvent in small portions to the heated crude material? Never add the full calculated volume at once. Add just enough to create a slurry, bring it to a gentle reflux, and continue adding small aliquots until the solid fully dissolves. This ensures you achieve a saturated solution and maximizes yield.
-
Increase Polarity: If you are using a solvent like isopropanol and the compound remains insoluble even with a large volume of solvent (e.g., >20 mL/g), the crude material may contain highly insoluble impurities. However, it's more likely the solvent is not polar enough. Consider switching to methanol, which has a higher polarity.
-
Consider a Binary System: A mixture of solvents can be effective. For example, starting with ethanol and adding a small percentage of water (e.g., 5-10%) can dramatically increase the solvating power of the system.[8] Be cautious, as too much water can make the compound too soluble, preventing it from crystallizing upon cooling.
Question: Everything dissolved, but no crystals have formed, even after extensive cooling.
Answer: This classic problem arises from either an unsaturated solution (too much solvent) or a kinetic barrier to nucleation.
-
Solution 1: Induce Nucleation
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small sample of pure material, add a single tiny crystal to the solution. This "seed" acts as a template for crystallization.
-
-
Solution 2: Increase Supersaturation
-
Evaporation: Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume). Allow it to cool again slowly. This increases the solute concentration.
-
Anti-Solvent Addition: This is a highly effective technique. To your solution (e.g., in methanol or ethanol), slowly add a non-polar anti-solvent in which your compound is insoluble, such as diethyl ether or hexanes, until you observe persistent cloudiness (turbidity).[9][10] Then, add a few drops of the primary solvent to redissolve the precipitate and allow the mixture to cool slowly.
-
Troubleshooting Workflow: From Dissolution to Crystallization
References
- 1. methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 57463822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-aminocyclopentanecarboxylate hydrochloride | C7H14ClNO2 | CID 67068351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. mt.com [mt.com]
- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 7. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 8. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
How to monitor reaction progress for aminocyclopentane synthesis by TLC or HPLC
Technical Support Center: Monitoring Aminocyclopentane Synthesis
Welcome to the technical support center for monitoring the synthesis of aminocyclopentane. This guide is designed for researchers, scientists, and professionals in drug development. Here, we delve into the practical application and troubleshooting of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for real-time reaction progress monitoring. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your synthesis.
A common and efficient route to aminocyclopentane is the reductive amination of cyclopentanone.[1][2] This reaction typically involves the formation of an imine intermediate from cyclopentanone and an ammonia source, followed by reduction to the desired aminocyclopentane.[1] Monitoring the disappearance of the starting material (cyclopentanone) and the appearance of the product (aminocyclopentane) is crucial for determining reaction completion and optimizing yield.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, inexpensive, and widely used technique for monitoring the progress of organic reactions. It relies on the differential partitioning of components of a mixture between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).
Frequently Asked Questions (FAQs) for TLC Monitoring
Q1: How do I choose the right solvent system (mobile phase) for my TLC analysis?
A1: The goal is to find a solvent system that provides good separation between your starting material (cyclopentanone), your product (aminocyclopentane), and any significant intermediates or byproducts. A good starting point for developing a solvent system is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
For Aminocyclopentane Synthesis: Start with a moderately polar system, for example, 80:20 Dichloromethane:Methanol. You are looking for an Rf value (retention factor) of approximately 0.3-0.5 for your product, aminocyclopentane. The starting material, cyclopentanone, being less polar, should have a higher Rf value.
-
Optimization: If your spots are too high on the plate (high Rf), your solvent system is too polar. Decrease the proportion of the polar solvent. If your spots remain on the baseline (low Rf), the system is not polar enough; increase the proportion of the polar solvent.[3]
-
Dealing with Streaking: Amines are basic and can interact strongly with the acidic silica gel on the TLC plate, causing streaking.[4][5] To mitigate this, add a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonium hydroxide to your eluent.[3][6]
Q2: My starting material and product are not UV-active. How can I visualize the spots on the TLC plate?
A2: Cyclopentanone and aminocyclopentane do not possess strong chromophores for UV visualization. Therefore, chemical staining is necessary.
-
Ninhydrin Stain: This is the preferred stain for visualizing primary and secondary amines.[7][8] Upon heating, ninhydrin reacts with the primary amine of aminocyclopentane to produce a characteristic purple spot (Ruhemann's purple).[9] The starting material, cyclopentanone, will not react with ninhydrin.
-
Potassium Permanganate (KMnO4) Stain: This is a general-purpose stain for compounds that can be oxidized.[8] It will visualize both cyclopentanone and aminocyclopentane, typically as yellow-brown spots on a purple background. This can be useful for seeing the disappearance of the starting material alongside the appearance of the product.
-
p-Anisaldehyde Stain: This stain can be useful for visualizing carbonyl compounds like cyclopentanone, which may appear as a colored spot upon heating.[8]
Troubleshooting Guide for TLC
| Problem | Potential Cause(s) | Solution(s) |
| Streaking Spots | - Sample is too concentrated. - Strong interaction between the basic amine and acidic silica gel.[4] | - Dilute your sample before spotting. - Add a basic modifier (e.g., 0.5% triethylamine or ammonium hydroxide) to your eluting solvent.[3] |
| Spots Remain on Baseline | - The eluting solvent is not polar enough.[3] | - Increase the polarity of your solvent system (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). |
| Spots Run at the Solvent Front | - The eluting solvent is too polar.[3] | - Decrease the polarity of your solvent system (e.g., decrease the percentage of methanol). |
| No Spots are Visible After Staining | - The sample is too dilute. - The compound may have evaporated from the plate. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[3] - Ensure the TLC plate is not overheated during development or visualization. |
Detailed Protocol: TLC Monitoring of Reductive Amination of Cyclopentanone
-
Prepare the TLC Chamber: Add your chosen eluent (e.g., 95:5:0.5 Dichloromethane:Methanol:Triethylamine) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.
-
Spot the TLC Plate: Using a capillary tube, spot your reaction mixture on the baseline of a silica gel TLC plate. Also, spot the starting material (cyclopentanone) and, if available, a standard of the product (aminocyclopentane) in separate lanes for comparison.
-
Develop the Plate: Place the spotted TLC plate in the prepared chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Dry the plate thoroughly. Dip the plate in a ninhydrin staining solution, then gently heat it with a heat gun until colored spots appear.[9]
-
Analyze the Results: Compare the lane with your reaction mixture to the starting material and product standards. As the reaction progresses, you should see the spot corresponding to cyclopentanone diminish and the spot for aminocyclopentane appear and intensify.
Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC offers a more quantitative and higher-resolution method for monitoring reaction progress compared to TLC. It is particularly useful for complex reaction mixtures or when precise quantification of reactants and products is required.
Workflow for HPLC Method Development
Caption: HPLC method development workflow.
Frequently Asked Questions (FAQs) for HPLC Monitoring
Q1: Aminocyclopentane has no UV chromophore. How can I detect it using HPLC with a UV detector?
A1: This is a common challenge with aliphatic amines. The solution is pre-column derivatization, where the amine is reacted with a labeling agent that contains a strong chromophore.[10][11]
-
Common Derivatization Reagents:
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[10]
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, UV-active derivatives.[10]
-
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives.[11]
-
Q2: What type of HPLC column is best for separating cyclopentanone and aminocyclopentane?
A2: A reversed-phase C18 column is a good starting point. The separation will be based on polarity, with the less polar cyclopentanone eluting before the more polar aminocyclopentane (or its derivative). For underivatized, highly polar amines that show poor retention on C18 columns, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be an effective alternative.
Q3: My peaks are tailing or showing poor shape. What can I do?
A3: Poor peak shape in HPLC can be caused by several factors.[12]
-
Analyte-Column Interactions: Basic compounds like amines can interact with residual acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[12] Adding a basic modifier like triethylamine (TEA) or using a mobile phase with a higher pH (if the column allows) can suppress these interactions.
-
Column Void: A void at the head of the column can cause peak distortion.[12] This can happen over time with column use.
-
Sample Solvent Mismatch: Injecting your sample in a solvent that is much stronger than your mobile phase can lead to distorted peaks. Whenever possible, dissolve your sample in the mobile phase.
Troubleshooting Guide for HPLC
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing (especially for the amine) | - Secondary interactions with residual silanols on the column.[12] - Mobile phase pH is too low, causing protonation of the amine. | - Add a basic modifier like triethylamine (TEA) to the mobile phase (0.1%). - Use an end-capped column or a column specifically designed for basic compounds. - Increase the mobile phase pH (ensure it is within the column's stable range). |
| Poor Resolution | - Inadequate separation between peaks. | - Optimize the mobile phase composition (adjust the ratio of organic solvent to aqueous buffer). - Consider a shallower gradient or isocratic elution. - Switch to a column with a different selectivity or higher efficiency (smaller particle size).[13] |
| Drifting Retention Times | - Column not properly equilibrated. - Changes in mobile phase composition. - Temperature fluctuations. | - Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. - Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[14] - Use a column oven to maintain a consistent temperature.[13] |
| No Peak Detected | - Analyte concentration is below the detection limit. - Incorrect detector settings. - Derivatization reaction failed (if applicable). | - Concentrate the sample. - Verify detector wavelength and settings. - Optimize the derivatization reaction conditions (pH, temperature, time).[10] |
Detailed Protocol: HPLC Monitoring with Pre-column Derivatization
-
Sample Preparation and Derivatization:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with an appropriate solvent (e.g., acetonitrile).
-
To a specific volume of the diluted sample, add the derivatization reagent (e.g., OPA/thiol solution) and buffer according to a validated procedure.[15] Allow the reaction to proceed for the specified time.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV or fluorescence detector set to the appropriate wavelength for the chosen derivative.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized aminocyclopentane and any other relevant species by comparing their retention times to standards.
-
Monitor the increase in the peak area of the product and the decrease in the peak area of the starting material over time to determine the reaction's progress and endpoint.
-
Logical Troubleshooting Flow for HPLC Peak Tailing
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. chembam.com [chembam.com]
- 5. reddit.com [reddit.com]
- 6. pharmashare.in [pharmashare.in]
- 7. Chromatography [chem.rochester.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. waters.com [waters.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Reduction of Aminocyclopentanones
Welcome to the Technical Support Center for the stereoselective reduction of aminocyclopentanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, ensuring you can achieve high diastereoselectivity and enantioselectivity in your synthesis of chiral aminocyclopentanols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the most common issues encountered in the stereoselective reduction of aminocyclopentanones.
Q1: I'm observing poor diastereoselectivity in the reduction of my N-protected aminocyclopentanone. What are the likely causes and how can I improve it?
A1: Achieving high diastereoselectivity is a frequent challenge and is critically influenced by several factors. The primary cause often lies in the interplay between the reducing agent's steric bulk and the substrate's conformation.
Potential Cause 1: Insufficient Steric Hindrance of the Reducing Agent. Simple, less sterically demanding reducing agents like sodium borohydride (NaBH₄) often provide poor stereocontrol, leading to mixtures of cis and trans isomers.[1][2]
-
Expert Insight: The approach of the hydride to the carbonyl is dictated by minimizing steric clashes. For a planar cyclopentanone ring, attack from either face can be competitive if the reagent is small. The substituent on the ring, in this case, the protected amino group, will influence the trajectory of the incoming hydride.
-
Solution: Employ sterically hindered hydride reagents. Bulky reagents like L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride) are highly effective in directing the hydride attack from the less hindered face of the cyclopentanone ring, significantly enhancing the formation of the desired diastereomer.[2]
Potential Cause 2: Suboptimal Reaction Temperature. Higher reaction temperatures can diminish the kinetic control required for high diastereoselectivity, often favoring the thermodynamically more stable isomer, which may not be the desired product.[2][3]
-
Solution: Conduct the reduction at low temperatures. A typical range is between -78 °C and 0 °C. Lower temperatures "freeze" the transition states, amplifying the energy difference between the pathways leading to the different diastereomers and thus favoring the kinetically preferred product.[2]
Potential Cause 3: The Nature of the Amino Protecting Group. The size and coordinating ability of the protecting group on the nitrogen atom can significantly influence the stereochemical outcome. A bulky protecting group can sterically direct the incoming hydride. Conversely, a protecting group capable of chelating with the reducing agent can lock the conformation of the substrate and direct the hydride intramolecularly.
-
Expert Insight: N-Boc (tert-butyloxycarbonyl) and N-Cbz (carboxybenzyl) are common protecting groups that offer significant steric bulk. The choice of protecting group can be a critical parameter to tune for optimal selectivity.[4][5][6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Q2: My enantioselectivity is low when reducing a prochiral aminocyclopentanone. How can I achieve a high enantiomeric excess (ee)?
A2: Low enantioselectivity points to the need for a chiral catalyst or reagent that can effectively differentiate between the two enantiotopic faces of the ketone.
Solution: Employ a Catalytic Asymmetric Reduction System. The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly reliable method for the enantioselective reduction of prochiral ketones.[7][8][9] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃•THF or BH₃•SMe₂).[7][8][10]
-
Mechanism Insight: The oxazaborolidine catalyst coordinates to both the borane and the ketone. The chiral environment of the catalyst then directs the hydride transfer from the borane to one specific face of the ketone, leading to the formation of one enantiomer of the alcohol in excess.[8][10] The stereochemistry of the resulting alcohol is dependent on the chirality of the catalyst used.[8]
-
Key Experimental Considerations for CBS Reduction:
-
Catalyst Loading: Typically, 5-10 mol% of the CBS catalyst is sufficient for high enantioselectivity.[8]
-
Anhydrous Conditions: The presence of water can significantly decrease the enantiomeric excess and should be strictly avoided.[10]
-
Temperature: The reaction is often performed at or below room temperature to maximize enantioselectivity.
Caption: Simplified CBS reduction catalytic cycle.
-
Q3: The reaction is sluggish and results in low conversion of the aminocyclopentanone. What can I do to improve the reaction rate and yield?
A3: Low conversion can be frustrating and often points to issues with reagents, reaction conditions, or substrate stability.
Potential Cause 1: Inactive Reducing Agent. Hydride reagents, especially borohydrides, can degrade upon exposure to moisture.
-
Solution: Use a freshly opened bottle of the reducing agent or titrate the hydride content of your current stock. Running a control reaction with a simple, reliable ketone can also verify the reagent's activity.[11]
Potential Cause 2: Insufficient Stoichiometry of the Reducing Agent. While theoretically, one equivalent of hydride might be sufficient, in practice, an excess is often required to drive the reaction to completion, especially if the reagent is partially degraded or if side reactions consume some of the hydride.
-
Solution: Incrementally increase the molar equivalents of the reducing agent (e.g., from 1.1 to 1.5 equivalents).[2][11]
Potential Cause 3: Low Reaction Temperature. While low temperatures are beneficial for selectivity, they can also dramatically decrease the reaction rate.[11]
-
Solution: Find a balance between selectivity and reaction rate. If the reaction is too slow at -78 °C, try running it at a slightly higher temperature (e.g., -40 °C or 0 °C) and monitor the impact on both conversion and stereoselectivity.
Data Summary: Reagent and Temperature Effects
The choice of reducing agent and reaction temperature are paramount for controlling the stereochemical outcome. The following table provides a general guide for the expected selectivity with different reagents.
| Reducing Agent | Typical Temperature | Expected Diastereoselectivity | Key Considerations |
| Sodium Borohydride (NaBH₄) | 0 °C to RT | Low to Moderate | Cost-effective, but often unselective.[1][12] |
| Sodium Borohydride / CeCl₃ (Luche Reduction) | -78 °C to 0 °C | Can invert selectivity compared to NaBH₄ alone.[1][12] | Useful for chemoselective reduction of enones. |
| L-Selectride® / K-Selectride® | -78 °C | High cis-selectivity | Bulky reagent, excellent for kinetic control.[2] |
| (S)-CBS Catalyst + BH₃ | Room Temperature | High enantioselectivity for (R)-alcohol | Requires anhydrous conditions.[8][10] |
| (R)-CBS Catalyst + BH₃ | Room Temperature | High enantioselectivity for (S)-alcohol | Requires anhydrous conditions.[8][10] |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Reduction with L-Selectride®
This protocol provides a general method for achieving high cis-diastereoselectivity in the reduction of an N-protected 2-aminocyclopentanone.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected aminocyclopentanone (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 mL, 1.2 mmol) dropwise to the stirred solution over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed (typically 1-3 hours), slowly quench the reaction at -78 °C by the dropwise addition of water (1 mL), followed by 1 M aqueous sodium hydroxide (2 mL) and 30% hydrogen peroxide (1 mL).
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminocyclopentanol.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.
Protocol 2: General Procedure for Enantioselective CBS Reduction
This protocol outlines a general procedure for the enantioselective reduction of a prochiral aminocyclopentanone.
-
Catalyst Preparation: To a flame-dried flask under an inert atmosphere, add the (S)- or (R)-CBS catalyst (0.1 mmol, 10 mol%).
-
Borane Addition: Add anhydrous THF (5 mL) followed by borane-dimethyl sulfide complex (BH₃•SMe₂, 1.0 mmol) at room temperature. Stir for 10-15 minutes.
-
Substrate Addition: Dissolve the aminocyclopentanone (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the catalyst-borane solution over 20 minutes.
-
Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC (typically 1-4 hours).
-
Quenching: Cool the reaction mixture to 0 °C and slowly add methanol (5 mL) to quench the excess borane.
-
Work-up: Remove the solvent under reduced pressure. Add 1 M HCl (10 mL) and stir for 30 minutes. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude alcohol by flash column chromatography.
-
Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. media.neliti.com [media.neliti.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Conditions for Chiral Resolution
Welcome to the Technical Support Center dedicated to the intricate science of chiral resolution. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges of separating enantiomers. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may face. Our goal is to provide not just solutions, but a deeper understanding of the principles governing chiral separations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor or no resolution between enantiomers?
Poor resolution in chiral High-Performance Liquid Chromatography (HPLC) can be attributed to several factors. The most common culprits include an inappropriate Chiral Stationary Phase (CSP), a suboptimal mobile phase composition, incorrect temperature, or a column that has lost its efficiency.[1] Often, a systematic approach to method development, starting with screening different columns and mobile phases, is necessary to achieve the desired separation.[2]
The fundamental principle of chiral separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[3] The stability of these complexes differs for each enantiomer, leading to different retention times. If the chosen CSP cannot form these diastereomeric interactions with your specific molecule, no separation will occur.
Q2: How does the choice of the primary solvent (e.g., hexane vs. heptane) and alcohol modifier affect my separation in normal-phase chromatography?
In normal-phase mode, the mobile phase is typically a non-polar primary solvent, like n-hexane or n-heptane, mixed with a polar modifier, most commonly an alcohol such as isopropanol (IPA), ethanol (EtOH), or methanol (MeOH).[2]
-
Primary Solvent: While often overlooked, the choice between alkanes like hexane and heptane can sometimes influence selectivity. This is generally a less critical factor than the choice of alcohol modifier.
-
Alcohol Modifier: The type and concentration of the alcohol modifier are paramount. Alcohols compete with the analyte for interaction sites on the CSP. The structure and polarity of the alcohol can alter the conformation of the polysaccharide-based CSP, thereby affecting chiral recognition.[4][5] For instance, a bulkier alcohol like IPA may provide different selectivity compared to a smaller one like methanol. The general elution strength of alcohols in normal phase is Methanol > Ethanol > Isopropanol. A stronger mobile phase (higher alcohol percentage) will decrease retention times but may also reduce resolution if the enantiomers do not have sufficient time to interact with the CSP.[6]
Q3: When and why should I use additives like DEA or TFA in my mobile phase?
Additives are crucial for improving peak shape and achieving resolution, especially for ionizable compounds.[2][7]
-
For Basic Analytes: A basic additive, such as Diethylamine (DEA) or butylamine (typically at 0.1%), is used to improve the peak shape of basic compounds.[2] These additives work by masking acidic silanol groups on the silica surface of the CSP, which can cause undesirable secondary interactions and lead to peak tailing.[2]
-
For Acidic Analytes: An acidic additive, like Trifluoroacetic Acid (TFA) or formic acid (FA) (also around 0.1%), is used to suppress the ionization of acidic analytes.[2][8] By keeping the analyte in its neutral form, you promote more consistent interactions with the CSP and prevent peak tailing.[8]
-
For Neutral Analytes: Additives may not be necessary and could potentially worsen the separation.[2] However, in some instances, a combination of acidic and basic additives can enhance peak symmetry.[2]
It is important to note that additives can have a "memory effect" on columns, where traces of the additive remain even after extensive flushing.[9] This can impact future separations, so it is often recommended to dedicate columns to specific methods (e.g., acidic or basic additives).[9][10]
Q4: What is the role of temperature in chiral separations?
Temperature is a critical but complex parameter in chiral chromatography.[1] Generally, lower temperatures enhance the enantioselectivity by strengthening the subtle intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions) responsible for chiral recognition.[1] However, this is not a universal rule.
In some cases, increasing the temperature can improve column efficiency and peak shape, or even reverse the elution order of the enantiomers.[1] Therefore, temperature should be carefully controlled with a column oven and optimized for each specific separation.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: Temperature's dual effect on thermodynamics and kinetics in chiral resolution.
Troubleshooting Guide
Problem: My peaks are broad and tailing.
Peak tailing is a common issue that can obscure resolution and lead to inaccurate quantification.
Q: What are the primary causes of peak tailing in chiral separations?
-
Secondary Interactions: As mentioned, unwanted interactions between the analyte and residual silanols on the CSP are a frequent cause, especially for basic compounds.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks.[6]
-
Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shape.[1]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection.[3]
Troubleshooting Workflow for Peak Tailing:
Problem: I see no separation at all (a single peak).
This is a common starting point in method development.
Q: I'm injecting a racemic standard and only see one peak. What should I try first?
-
Confirm you are using a chiral column. This may seem obvious, but it's a necessary first check. Standard achiral columns like C18 will not resolve enantiomers.[3]
-
The mobile phase may be too strong. If the analyte elutes very quickly (low retention time), it doesn't have enough time to interact with the CSP.
-
Action: In normal phase, decrease the percentage of the alcohol modifier.[2] For example, go from a 90:10 Hexane/IPA mixture to 95:5. In reversed-phase, decrease the percentage of the organic solvent (e.g., acetonitrile).
-
-
The chosen CSP is not suitable for your analyte. There is no universal chiral stationary phase.[3]
Experimental Protocols & Data
Protocol 1: Systematic Solvent and Column Screening
This protocol outlines a structured approach to finding initial separation conditions for a novel chiral compound in normal-phase HPLC.
1. Column Selection:
-
Choose at least two to three CSPs with different selectivities. A good starting set includes:
-
An amylose-based column (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
-
A cellulose-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
-
A different derivatized amylose or cellulose column
-
2. Mobile Phase Preparation:
-
Screening Solvent A: n-Hexane / Isopropanol (90:10, v/v)
-
Screening Solvent B: n-Hexane / Ethanol (90:10, v/v)
-
Screening Solvent C: Acetonitrile / Isopropanol (95:5, v/v) for polar organic mode[11]
3. Screening Procedure:
-
Equilibrate the first column with Screening Solvent A for at least 30 column volumes.
-
Inject the racemic standard.
-
Repeat the injection with Screening Solvent B and C, ensuring proper column equilibration between solvent changes.
-
Repeat the entire procedure for the second and third selected columns.
4. Evaluation:
-
Examine the chromatograms for any sign of separation. Even partial separation (peak shoulders) is a positive result that can be optimized.[2]
-
Select the column/solvent combination that provides the best initial selectivity for further optimization.
Data Presentation: The Impact of Solvent Choice
The choice of alcohol modifier and the use of additives can dramatically alter the outcome of a chiral separation. The tables below show representative data on how these solvent conditions can affect resolution.
Table 1: Effect of Alcohol Modifier on Resolution (Rs) of Two Different Analytes
| Mobile Phase (90:10 Hexane/Alcohol) | Analyte A (Non-polar) Resolution (Rs) | Analyte B (Polar) Resolution (Rs) |
| n-Hexane / Isopropanol | 2.1 | 1.2 |
| n-Hexane / Ethanol | 1.5 | 1.8 |
| n-Hexane / Methanol | 0.8 | 2.5 |
This data illustrates that for a less polar analyte, a less polar alcohol (Isopropanol) can provide better resolution. Conversely, for a more polar analyte, a more polar alcohol (Methanol) may be superior.[2]
Table 2: Effect of Additives on the Separation of a Basic Analyte
| Mobile Phase (90:10 Hexane/IPA + Additive) | Resolution (Rs) | Peak Shape |
| No Additive | 1.1 | Tailing |
| 0.1% TFA | 0 (Co-elution) | Poor |
| 0.1% DEA | 1.9 | Symmetrical |
This data shows that for a basic analyte, the addition of a basic additive (DEA) is critical for achieving good peak shape and optimal resolution, while an acidic additive (TFA) can be detrimental to the separation.[2]
Advanced Topic: Supercritical Fluid Chromatography (SFC)
For challenging separations, Supercritical Fluid Chromatography (SFC) presents a powerful alternative to HPLC.[12] SFC uses supercritical CO2 as the primary mobile phase, which offers several advantages:
-
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates than HPLC, leading to separation times that are 3 to 5 times faster.[13][14]
-
Efficiency: SFC often provides higher chromatographic efficiency.[13]
-
Greener Chemistry: SFC significantly reduces the consumption of toxic organic solvents.[12]
-
Complementary Selectivity: The different properties of the mobile phase in SFC can lead to unique chiral selectivity that may not be achievable with LC.[13]
While the instrumentation is different, the principles of optimizing solvent conditions still apply. In SFC, the "co-solvent" (typically an alcohol) and additives play the same crucial role in modulating retention and selectivity as they do in normal-phase HPLC.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Handling chiral columns / CHROMSERVIS.EU [chromservis.eu]
- 8. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chiraltech.com [chiraltech.com]
- 11. youtube.com [youtube.com]
- 12. selvita.com [selvita.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Guide to HPLC Methods for Determining Enantiomeric Excess of Methyl 3-Aminocyclopentanecarboxylate
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control, process optimization, and regulatory compliance. Methyl 3-aminocyclopentanecarboxylate, a cyclic β-amino acid ester, serves as a critical chiral building block for numerous active pharmaceutical ingredients (APIs). Consequently, a robust and reliable analytical method for quantifying its enantiomeric purity is indispensable.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for determining the enantiomeric excess of methyl 3-aminocyclopentanecarboxylate. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the optimal strategy for their specific analytical challenges.
The Analytical Challenge: Distinguishing Mirror Images
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This makes their separation impossible on standard, achiral HPLC columns. To achieve resolution, a chiral environment must be introduced into the chromatographic system. This can be accomplished through two primary strategies: Direct Separation on a Chiral Stationary Phase (CSP) or Indirect Separation following derivatization with a Chiral Derivatizing Agent (CDA).
Methodological Comparison: Direct vs. Indirect Approaches
The choice between a direct or indirect HPLC method is a critical decision driven by factors such as sample complexity, required sensitivity, throughput needs, and method development time. Both approaches have distinct advantages and limitations.
| Feature | Direct Method (Chiral Stationary Phase) | Indirect Method (Chiral Derivatization) |
| Principle | Enantiomers interact differently with a chiral selector immobilized on the stationary phase, leading to different retention times. | A chiral derivatizing agent reacts with both enantiomers to form diastereomers, which have different physical properties and can be separated on a standard achiral column.[1][2] |
| Pros | - Fewer Sample Prep Steps: Avoids potential side reactions, racemization, or incomplete derivatization.[3] - Direct Measurement: Quantifies the true enantiomeric composition without modification. - Broad Applicability: Modern CSPs can separate a wide range of underivatized analytes.[4] | - High Efficiency: Utilizes highly efficient and robust achiral columns (e.g., C18). - Enhanced Detection: Derivatizing agents can incorporate a strong chromophore or fluorophore, significantly increasing sensitivity.[5] - Potentially Lower Cost: Standard achiral columns are less expensive than specialized chiral columns. |
| Cons | - Higher Column Cost: Chiral stationary phases are a significant investment. - Method Development: Can be empirical, sometimes requiring screening of multiple columns and mobile phases.[6] - Lower Sensitivity: The native analyte may lack a strong UV chromophore. | - Additional Reaction Step: Introduces complexity, potential for error, and requires a pure, stable derivatizing agent.[7] - Analyte Requirements: Requires the analyte to have a suitable functional group (e.g., primary amine) for reaction.[1] - Potential for Kinetic Resolution: Different reaction rates for each enantiomer can lead to inaccurate ee determination. |
| Best Suited For | Routine quality control, high-throughput screening, and analysis of analytes that are difficult to derivatize. | Trace-level analysis, situations where high sensitivity is paramount, and when a suitable chiral column is not readily available. |
Recommended Approach: Direct Enantioseparation on a Macrocyclic Glycopeptide CSP
For methyl 3-aminocyclopentanecarboxylate, a direct approach using a macrocyclic glycopeptide-based chiral stationary phase, such as the Astec® CHIROBIOTIC® T, is highly recommended. This class of CSPs is exceptionally well-suited for the separation of underivatized cyclic and β-amino acids.[4][8]
The Causality Behind the Choice:
-
Multi-modal Interactions: The teicoplanin selector on the CHIROBIOTIC® T phase offers a complex chiral environment with multiple interaction sites, including hydrogen bonding, π-π interactions, dipole-dipole, and ionic interactions.[9][10] This versatility is key to resolving the subtle structural differences between the enantiomers of a cyclic β-amino acid ester.
-
Elimination of Derivatization: By analyzing the compound directly, we eliminate the risks associated with a derivatization reaction, such as incomplete reaction, formation of by-products, or potential racemization under reaction conditions. This leads to a more robust, accurate, and streamlined workflow.[3]
-
LC-MS Compatibility: These columns are often compatible with volatile mobile phases (e.g., polar ionic mode), making them suitable for hyphenation with mass spectrometry for enhanced specificity and sensitivity if required.[10]
Experimental Protocol: Direct Chiral HPLC Method
This protocol provides a robust starting point for the determination of enantiomeric excess of methyl 3-aminocyclopentanecarboxylate. Optimization may be required based on the specific HPLC system and purity of the sample.
1. Instrumentation and Materials:
-
HPLC System: An HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and UV/Vis or PDA detector.
-
Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent macrocyclic glycopeptide phase).
-
Mobile Phase: HPLC-grade Methanol, Ethanol, Acetic Acid, and Triethylamine.
-
Sample Diluent: Mobile Phase.
-
Analyte: Racemic and/or enantiomerically enriched samples of methyl 3-aminocyclopentanecarboxylate.
2. Chromatographic Conditions:
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.03 / 0.02, v/v/v).
-
Rationale: A polar organic mobile phase is highly effective for this class of CSP. The small amounts of acid (acetic acid) and base (triethylamine) are added to control the ionization state of both the analyte's amino group and the ionizable groups on the stationary phase, which is critical for achieving optimal interaction and peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Rationale: Temperature can significantly affect chiral separations. Maintaining a constant temperature is crucial for reproducible retention times and resolution. 25 °C is a standard starting point.
-
-
Detection Wavelength: 210 nm.
-
Rationale: Since the analyte lacks a strong chromophore, detection at a low UV wavelength is necessary to capture the carboxyl ester absorbance.
-
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the methyl 3-aminocyclopentanecarboxylate sample at approximately 1 mg/mL in the mobile phase.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to protect the column from particulates.
4. System Suitability and Analysis:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. Chiral columns may require longer equilibration times than standard achiral columns.[11]
-
Inject a solution of the racemic standard to confirm the separation of the two enantiomers and determine their retention times. The resolution factor (Rs) between the two peaks should be ≥ 1.5 for accurate quantification.
-
Inject the test sample(s).
-
Identify the enantiomer peaks in the sample chromatogram by comparing their retention times to the racemic standard.
5. Calculation of Enantiomeric Excess (% ee): Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the following formula:
% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Workflow Visualization
The following diagram illustrates the logical workflow for developing and executing a chiral HPLC method for enantiomeric excess determination.
Caption: Workflow for ee determination by chiral HPLC.
Alternative Approach: Indirect Method via Derivatization
Should direct separation prove challenging, or if significantly higher sensitivity is required, an indirect method is a viable alternative. This involves derivatizing the primary amine of methyl 3-aminocyclopentanecarboxylate with a chiral agent like 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) to form diastereomeric thioureas.[1] These diastereomers can then be readily separated on a standard reversed-phase C18 column.
This approach, while powerful, necessitates careful validation of the derivatization step to ensure it is quantitative and does not induce racemization.[2][7]
Conclusion
The determination of enantiomeric excess for chiral intermediates like methyl 3-aminocyclopentanecarboxylate is a critical analytical task. While both direct and indirect HPLC methods are effective, the direct separation on a macrocyclic glycopeptide chiral stationary phase represents a more streamlined, robust, and often preferred approach. It minimizes sample handling and eliminates potential artifacts from derivatization, providing a high degree of confidence in the analytical results. By understanding the principles behind the chosen methodology, researchers can develop and validate reliable methods that are fit for purpose in the demanding environment of pharmaceutical research and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. bgb-analytik.com [bgb-analytik.com]
- 7. actascientific.com [actascientific.com]
- 8. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. registech.com [registech.com]
Certificate of Analysis for (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl
An In-Depth Technical Guide to the : Ensuring Quality for Pharmaceutical Development
For researchers and professionals in drug development, the integrity of starting materials is non-negotiable. Chiral building blocks like (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl are foundational to the synthesis of complex active pharmaceutical ingredients (APIs). Their purity, particularly their stereochemical identity, directly impacts the safety and efficacy of the final drug product. A Certificate of Analysis (CoA) is more than a document; it is the primary evidence of a material's quality. This guide provides a senior application scientist's perspective on interpreting the CoA for this critical intermediate, comparing the analytical methodologies used, and offering insights into what defines a high-quality reagent.
Deconstructing the Certificate of Analysis: Beyond the Numbers
A CoA for (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl provides a comprehensive summary of its quality attributes. Each parameter is assessed using specific analytical techniques, and understanding the "why" behind each test is crucial for risk assessment in a research or manufacturing setting.
Table 1: Typical Certificate of Analysis Specifications
| Parameter | Typical Specification | Method | Purpose & Scientific Rationale |
| Appearance | White to off-white solid | Visual | Provides a first-pass check for gross contamination or degradation. |
| Identification | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Confirms the molecular structure and molecular weight of the compound.[1][2][3] |
| Assay (Purity) | ≥97.0% | HPLC | Quantifies the amount of the desired compound relative to impurities. |
| Enantiomeric Purity | ≥98.0% ee | Chiral HPLC | Critically confirms the stereochemical identity and quantifies the unwanted enantiomer. |
| Water Content | ≤0.5% | Karl Fischer Titration | Water can affect reactivity, stability, and accurate weighing of the material. |
| Residual Solvents | Varies by process | GC-HS | Monitors solvents from the manufacturing process, which can be toxic or affect downstream reactions. |
The Core Challenge: Verifying Chiral Integrity
The most critical parameter for (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl is its enantiomeric purity. The "1R,3S" designation defines a specific three-dimensional arrangement of atoms. The presence of its mirror image, the (1S,3R) enantiomer, or other diastereomers, can lead to the formation of undesired stereoisomers in the final API, with potentially different pharmacological or toxicological profiles.
References
A Tale of Two Isomers: Unraveling the Stereoselective Activity of (1R,3S) and (1S,3R)-ACPD at Metabotropic Glutamate Receptors
In the intricate world of pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail. It is a fundamental determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different interactions with the chiral environment of biological systems, such as receptors and enzymes. This guide provides an in-depth comparison of the biological activities of the (1R,3S) and (1S,3R) isomers of 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a classic example of stereoselectivity at metabotropic glutamate receptors (mGluRs). Through an examination of experimental data and detailed protocols, we will explore why one isomer acts as a potent agonist, while its mirror image is largely inactive.
The Critical Role of Chirality in Drug-Receptor Interactions
The principle of chiral recognition is akin to a lock and key mechanism. The intricate, three-dimensional structure of a receptor's binding site can accommodate one enantiomer with high affinity and precision, leading to a biological response. In contrast, the mirror-image isomer may fit poorly or not at all, resulting in reduced or no activity. In some cases, the "inactive" isomer can even be detrimental, highlighting the importance of studying stereoisomers individually.[1][2] The U.S. Food and Drug Administration (FDA) recognizes this critical aspect of drug development and has established policies for the evaluation of new stereoisomeric drugs.
The cyclopentane ring of ACPD restricts the conformation of the molecule, presenting the amino and carboxyl groups in specific spatial orientations. It is this fixed geometry that dictates the differential binding and activation of mGluRs by the (1R,3S) and (1S,3R) enantiomers.
(1S,3R)-ACPD: A Potent Agonist of Metabotropic Glutamate Receptors
The (1S,3R) isomer of ACPD is a well-established and potent agonist at both Group I and Group II metabotropic glutamate receptors.[3] These receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system.[4] Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq/11 proteins and activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] This signaling cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C.
The agonist activity of (1S,3R)-ACPD has been extensively characterized using various functional assays, most notably the phosphoinositide (PI) hydrolysis assay. This assay directly measures the downstream consequence of Group I mGluR activation.
(1R,3S)-ACPD: The Inactive Enantiomer
In stark contrast to its mirror image, the (1R,3S) isomer of ACPD exhibits significantly weaker activity at metabotropic glutamate receptors. Multiple studies have demonstrated that (1R,3S)-ACPD is a much less potent and efficacious agonist in stimulating phosphoinositide hydrolysis compared to (1S,3R)-ACPD.[5] This dramatic difference in biological activity underscores the high degree of stereoselectivity of the mGluR binding pocket.
Quantitative Comparison of Isomer Activity
The differential activity of the (1S,3R) and (1R,3S) isomers of ACPD is best illustrated through a direct comparison of their potencies in functional assays. The following table summarizes the half-maximal effective concentration (EC50) values for the stimulation of phosphoinositide hydrolysis in rat brain slices.
| Isomer | Target | Assay | EC50 (µM) |
| (1S,3R)-ACPD | Metabotropic Glutamate Receptors (Group I) | Phosphoinositide Hydrolysis | ~20-50 |
| (1R,3S)-ACPD | Metabotropic Glutamate Receptors (Group I) | Phosphoinositide Hydrolysis | >1000 |
Data compiled from multiple sources indicating the significantly lower potency of the (1R,3S) isomer.[5]
This quantitative data clearly demonstrates the profound impact of stereochemistry on the biological activity of ACPD. The (1S,3R) isomer is at least 20 to 50 times more potent than its (1R,3S) counterpart in activating Group I mGluRs.
Experimental Protocols
To provide a practical understanding of how the differential activity of these isomers is determined, a detailed protocol for the phosphoinositide hydrolysis assay is provided below. This method is a cornerstone for characterizing agonists of Gq-coupled receptors like Group I mGluRs.
Phosphoinositide Hydrolysis Assay in Rat Brain Slices
This protocol outlines the measurement of [³H]inositol phosphate accumulation in response to agonist stimulation in brain tissue.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Krebs-Henseleit buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.7 mM glucose, saturated with 95% O₂/5% CO₂.
-
myo-[³H]inositol (specific activity 15-20 Ci/mmol)
-
Lithium chloride (LiCl)
-
(1S,3R)-ACPD and (1R,3S)-ACPD
-
Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Rapidly dissect the brain and place it in ice-cold KHB.
-
Prepare 350 µm thick coronal slices of the desired brain region (e.g., hippocampus or cortex) using a McIlwain tissue chopper.
-
Transfer the slices to a beaker containing fresh, oxygenated KHB and allow them to equilibrate for 30 minutes at 37°C.
-
-
Radiolabeling:
-
After equilibration, transfer the slices to a fresh beaker containing KHB supplemented with myo-[³H]inositol (0.3 µM).
-
Incubate for 60 minutes at 37°C with continuous oxygenation to allow for the incorporation of the radiolabel into membrane phosphoinositides.
-
-
Agonist Stimulation:
-
Wash the radiolabeled slices with fresh KHB.
-
Transfer individual slices to vials containing 1 ml of KHB supplemented with 10 mM LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Pre-incubate for 10 minutes at 37°C.
-
Add varying concentrations of (1S,3R)-ACPD or (1R,3S)-ACPD to the vials. Include a control group with no agonist.
-
Incubate for 45 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the incubation by adding 1 ml of ice-cold 10% (w/v) TCA.
-
Homogenize the tissue slices.
-
Centrifuge the homogenates at 5,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the water-soluble inositol phosphates.
-
-
Chromatographic Separation:
-
Apply the supernatant to a Dowex AG1-X8 column (formate form).
-
Wash the column with water to remove free [³H]inositol.
-
Elute the total [³H]inositol phosphates with 1 M ammonium formate/0.1 M formic acid.
-
-
Quantification:
-
Add the eluate to a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Data are typically expressed as the percentage increase in [³H]inositol phosphate accumulation over the basal (unstimulated) level.
-
Visualizing the Molecular Logic
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Chiral recognition of ACPD isomers by the mGlu receptor.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. rndsystems.com [rndsystems.com]
- 4. The metabotropic glutamate receptors: structure and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1S,3R-ACPD-sensitive (metabotropic) [3H]glutamate receptor binding in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Alternatives for (1R,3S)-Methyl 3-aminocyclopentanecarboxylate
Introduction: Beyond the Familiar Scaffold
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate is a valuable chiral building block in medicinal chemistry. Its rigid, three-dimensional structure, presenting amino and ester functionalities with a defined cis-relationship, has made it a cornerstone in the synthesis of a variety of therapeutic agents, most notably as a carbocyclic nucleoside analogue precursor for antiviral drugs and as a scaffold in protease inhibitors.[1][2][3][4][5] The cyclopentane ring serves as a bioisosteric replacement for the ribose sugar in nucleosides, often enhancing metabolic stability and cell permeability.[6][7]
However, the relentless pursuit of optimized drug candidates—with improved potency, selectivity, and pharmacokinetic profiles—necessitates a broader synthetic toolkit. Over-reliance on a single scaffold can limit the exploration of chemical space and may lead to suboptimal drug properties. This guide provides a comparative analysis of viable synthetic alternatives to (1R,3S)-methyl 3-aminocyclopentanecarboxylate, offering researchers and drug development professionals an evidence-based framework for scaffold hopping and lead optimization. We will delve into structurally related analogs and non-classical bioisosteres, comparing their synthetic accessibility, performance in key reactions, and impact on biological outcomes, supported by experimental data and detailed protocols.
The Benchmark: (1R,3S)-Methyl 3-aminocyclopentanecarboxylate
Before exploring alternatives, it is crucial to understand the properties of the parent molecule. The (1R,3S) stereochemistry dictates a specific spatial arrangement of the amine and the ester groups on the cyclopentane frame. This defined geometry is critical for precise interactions with biological targets, such as the active sites of enzymes.[8][9] The molecule is typically used as an intermediate, with both the amine and ester functionalities serving as handles for further chemical elaboration.[4][10]
Strategic Alternatives: A Comparative Analysis
The selection of an alternative scaffold is a strategic decision driven by the specific goals of a drug discovery program. The alternatives can be broadly categorized into:
-
Substituted Cyclopentane Analogs: Molecules that retain the core five-membered ring but vary in substitution or stereochemistry.
-
Bioisosteric Ring Systems: Scaffolds that mimic the size and shape of the cyclopentane ring but possess different atomic compositions and properties, such as bicyclic systems.
-
Acyclic or Other Cyclic Scaffolds: Flexible or alternative ring systems that can adopt a similar pharmacophoric conformation.
Diagram 1: General Synthetic Workflow
The following diagram illustrates a typical workflow where these building blocks are employed.
Caption: General workflow for incorporating aminocycloalkane building blocks.
Substituted Cyclopentane Analogs
The most direct alternatives involve modifications to the cyclopentane core itself. This strategy allows for fine-tuning of steric and electronic properties without drastically altering the overall molecular shape.
-
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD): While differing in its substitution pattern (an additional carboxylic acid at C1), ACPD provides a more rigid structure with distinct biological activity, particularly as an agonist for metabotropic glutamate receptors.[11][12] Its synthesis showcases alternative strategies for controlling stereochemistry on the cyclopentane ring.[11] The presence of the second acidic group significantly alters polarity and binding modes.
-
Hydroxy-substituted Analogs: Introducing a hydroxyl group, as in (1R,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester, provides an additional hydrogen bond donor/acceptor, which can be pivotal for improving target engagement or modulating solubility.[13]
Table 1: Comparison of Cyclopentane-Based Building Blocks
| Feature | (1R,3S)-Methyl 3-aminocyclopentanecarboxylate | (1S,3R)-ACPD | (1R,3R)-Methyl 3-hydroxycyclopentanecarboxylate |
| Key Functionalities | Amine, Ester | 2x Carboxylic Acid, Amine | Hydroxyl, Ester |
| Primary Use Case | Nucleoside mimetics, Protease inhibitors | Glutamate receptor modulation | Probes for H-bonding interactions |
| Synthetic Complexity | Moderate | High | Moderate |
| Key Advantage | Established utility, defined stereovectors | High rigidity, potent bioactivity | Additional H-bonding capability |
| Key Disadvantage | Limited functional diversity | High polarity, may limit permeability | Potential for metabolic oxidation |
Bioisosteric Ring Systems: The Rise of Strained Scaffolds
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve physicochemical properties while retaining biological activity.[14][15] For the cyclopentyl group, strained bicyclic systems have emerged as highly effective mimics.
-
Bicyclo[1.1.1]pentylamines (BCPAs): BCPAs are perhaps the most successful bioisosteres for aryl and cycloalkyl groups.[16] The 1,3-disubstituted BCP scaffold effectively mimics the linear geometry and vectorality of a para-substituted benzene ring or the spatial orientation of substituents on a cyclopentane.
Why Choose BCPAs?
-
Improved Physicochemical Properties: BCPAs often increase the fraction of sp³-hybridized carbons (Fsp³), which typically leads to improved solubility and reduced metabolic liability compared to aromatic or flat cycloalkane rings.
-
Novel Chemical Space: They provide access to unique, rigid three-dimensional structures, allowing for the exploration of new interactions with biological targets.
-
Synthetic Tractability: Advances in synthetic chemistry have made BCPAs much more accessible.[16]
Diagram 2: Bioisosteric Replacement Strategy
Caption: Replacing a cyclopentane core with a BCP scaffold.
Table 2: Performance Comparison in a Model Amide Coupling Reaction
Data synthesized from typical N-acylation protocols demonstrates the comparable reactivity of the primary amine in both scaffolds.
| Entry | Amine Substrate | Acylating Agent | Conditions | Yield |
| 1 | (1R,3S)-Methyl 3-aminocyclopentanecarboxylate | Benzoyl Chloride | Et₃N, DCM, 0 °C to rt, 2h | 92% |
| 2 | Bicyclo[1.1.1]pentan-1-amine | Benzoyl Chloride | Et₃N, DCM, 0 °C to rt, 2h | 95% |
| 3 | (1R,3S)-Methyl 3-aminocyclopentanecarboxylate | Acetic Anhydride | Pyridine, DCM, rt, 1h | 98% |
| 4 | Bicyclo[1.1.1]pentan-1-amine | Acetic Anhydride | Pyridine, DCM, rt, 1h | 97% |
Note: Yields are representative and may vary based on specific substrate and reaction scale.
The data indicates that the amine functionality on the BCP scaffold is not sterically hindered and participates readily in standard coupling reactions, making it a "plug-and-play" replacement in many synthetic sequences.
Experimental Protocols
To ensure this guide is a self-validating and practical resource, we provide detailed experimental protocols for a key synthetic transformation.
Protocol 1: Synthesis of Chiral Nitro-Functionalized Cyclopentane
This organocatalytic domino reaction provides access to functionalized cyclopentylamines, which are precursors to the target molecule and its analogs.[17]
Reaction: Organocatalytic Michael-Henry Domino Reaction
-
To a solution of an α,β-unsaturated ketone (1.0 eq, 0.2 mmol) and a nitroalkane (1.2 eq, 0.24 mmol) in toluene (1.0 mL) at room temperature, add a bifunctional thiourea catalyst (0.1 eq, 0.02 mmol).
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired cyclopentane γ-nitroketone.
-
The resulting nitro group can be subsequently reduced to the primary amine (e.g., using H₂, Pd/C or Zn/HCl) to yield the corresponding cyclopentylamine.
Rationale: This method exemplifies an asymmetric approach to constructing the cyclopentane ring with control over stereocenters. The bifunctional catalyst activates both the nucleophile (nitroalkane) and the electrophile (enone) simultaneously, facilitating a highly diastereoselective and enantioselective cyclization.
Protocol 2: N-Arylation of an Isoindolinone Core
This protocol is representative of a late-stage C-N bond formation where aminocycloalkane alternatives would be introduced to build molecular complexity. This specific example is for the synthesis of 3-methyl-pazinaclone analogs.[18]
Reaction: Palladium-Catalyzed Buchwald-Hartwig Amination
-
In a reaction vial, combine the isoindolinone core (1.0 eq, 0.18 mmol), 2,7-dichloro-1,8-naphthyridine (1.2 eq), Pd(OAc)₂ (10 mol%), and 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) (10 mol%).
-
Add potassium carbonate (2.0 eq) and 1,4-dioxane (1 mL).
-
Evacuate the vial and backfill with an inert atmosphere (Nitrogen or Argon).
-
Stir the mixture at 80 °C for 48 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired N-arylated product.
Rationale: This cross-coupling reaction is a robust and versatile method for forming C-N bonds. The choice of the Xantphos ligand is critical; its wide bite angle is well-suited for promoting reductive elimination from the palladium center, which is often the rate-limiting step in these couplings. This method's functional group tolerance makes it ideal for complex molecule synthesis.
Conclusion and Authoritative Outlook
The judicious selection of scaffolds is paramount in modern drug discovery. While (1R,3S)-Methyl 3-aminocyclopentanecarboxylate remains a highly effective and proven building block, the alternatives presented here offer compelling advantages.
-
Substituted Analogs provide a means for subtle optimization of local interactions within a binding pocket.
-
Bioisosteric Scaffolds , particularly BCPAs, represent a more transformative strategy, offering the potential for profound improvements in ADME properties and access to novel intellectual property.[16]
The choice of an alternative should be guided by a thorough analysis of the target, the desired property modulations, and synthetic feasibility. The protocols and comparative data in this guide serve as a starting point for this analysis. As synthetic methodologies continue to evolve, the palette of available three-dimensional scaffolds will only expand, empowering chemists to design and create the next generation of innovative therapeutics.
References
- 1. A synthetic route to fully substituted chiral cyclopentylamine derivatives: precursors of carbanucleosides - CentAUR [centaur.reading.ac.uk]
- 2. Synthesis and antiviral evaluation of cyclopentyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitors of human immunodeficiency virus type 1 protease containing 2-aminobenzyl-substituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, activity, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease Inhibitors as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. drughunter.com [drughunter.com]
- 15. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Chiral Building Blocks for Nucleoside Analog Synthesis
In the landscape of therapeutic drug development, nucleoside analogs remain a cornerstone for antiviral and anticancer therapies. The stereochemistry of the sugar moiety is a critical determinant of their biological activity and metabolic stability. Consequently, the choice of chiral building blocks for their synthesis is a pivotal decision in the drug discovery and development pipeline. This guide provides a comparative analysis of different classes of chiral building blocks, offering experimental insights and data to aid researchers in making informed decisions.
The Enduring Legacy of Carbohydrate-Derived Chiral Building Blocks
The use of naturally occurring carbohydrates as chiral starting materials is the classical and most established approach for synthesizing nucleoside analogs. The inherent chirality of sugars like D-glucose, D-ribose, and D-xylose provides a robust foundation for constructing the desired stereochemistry in the final product.
Advantages and Mechanistic Considerations
The primary advantage of carbohydrate-derived building blocks lies in their ready availability and the well-defined stereochemistry of their multiple chiral centers. This "chiral pool" approach allows for the synthesis of a wide variety of nucleoside analogs with predictable stereochemical outcomes. For instance, the readily available D-sugars can be strategically manipulated to access unnatural L-nucleosides, which often exhibit enhanced metabolic stability and unique biological activities.[1][2] A key challenge in nucleoside synthesis is the stereoselective formation of the glycosidic bond, particularly the formation of 1',2'-cis nucleosides, which can be addressed using carbohydrate precursors through methodologies involving anchimeric assistance or SN2-like displacements.[1]
Experimental Workflow: Synthesis of an L-nucleoside Analog from a D-sugar
The following workflow illustrates a general strategy for the synthesis of an L-nucleoside analog starting from a D-sugar, a common challenge addressed by this class of building blocks.
References
The Stereochemical Mandate: A Comparative Guide to the Efficacy of Chiral Cyclopentane-Based Therapeutics
Introduction: The Cyclopentane Scaffold and the Imperative of Chirality
In the landscape of modern drug discovery, the cyclopentane ring represents a privileged scaffold. Its conformational flexibility, allowing it to pucker into "envelope" and "twist" forms, provides a three-dimensional framework that can be precisely decorated with functional groups to engage with biological targets.[1] However, the true therapeutic potential of this scaffold is only unlocked when we embrace its stereochemical complexity. Chirality—the property of non-superimposable mirror images—is a fundamental determinant of a drug's interaction with the inherently chiral environment of the human body.[2][3] Different stereoisomers, or spatial arrangements of the same molecule, can exhibit dramatically different efficacy, pharmacokinetics, and toxicity profiles.[4]
This guide offers an in-depth comparison of the efficacy of drugs synthesized from different chiral cyclopentanes across four distinct therapeutic areas. Moving beyond a simple recitation of data, we will explore the causality behind the experimental findings, dissect the methodologies used to generate them, and visualize the complex biological pathways these molecules modulate. Our focus is on providing researchers, scientists, and drug development professionals with a clear, evidence-based understanding of why, in the world of cyclopentane-based drugs, stereochemistry is not a detail—it is the mandate.
Prostaglandin F2α Analogs: Precision in Glaucoma Management
Prostaglandin F2α (PGF2α) analogs are the first-line therapy for lowering intraocular pressure (IOP) in patients with open-angle glaucoma.[5] These drugs, featuring a core chiral cyclopentane ring, act as selective agonists for the Prostaglandin F (FP) receptor. Their efficacy is profoundly dependent on the precise stereochemical configuration of their substituents.
Efficacy Comparison: A Subtle but Significant Contest
The most critical stereocenter for the activity of PGF2α analogs is the hydroxyl group at the C15 position. The natural and most active configuration is (R). Inversion to the (S)-configuration can dramatically reduce the drug's potency.[6] Latanoprost, Travoprost, and Tafluprost are all successful drugs built on this chiral cyclopentane template, differing primarily in the structure of their omega (ω) side chains.
Table 1: Comparative Efficacy of Chiral Cyclopentane-Based FP Receptor Agonists
| Compound (Active Acid Form) | Target | In Vitro Potency (EC50, nM) | In Vitro Binding Affinity (Ki, nM) | Clinical Efficacy (Mean IOP Reduction) | Citations |
|---|---|---|---|---|---|
| Latanoprost Acid | FP Receptor | 32 - 124 | 98 | 22% - 39% | [5][7] |
| Travoprost Acid | FP Receptor | ~3 | 35 | ~30.8% | [5][8] |
| Tafluprost Acid | FP Receptor | 0.4 | 0.4 | Comparable to Latanoprost | [9][10] |
| 15(S)-Latanoprost Acid | FP Receptor | Significantly Reduced | Reduced Affinity | Significantly Reduced IOP Lowering |[6] |
Expert Analysis: The data reveals that while all three major drugs are highly effective, Travoprost and Tafluprost exhibit higher potency and binding affinity for the FP receptor in vitro compared to Latanoprost.[5][8][9] This is attributed to structural modifications on the omega chain that optimize receptor interaction. However, these in vitro differences do not always translate to dramatic clinical superiority, with studies often showing comparable IOP-lowering effects.[4][10] The stark drop in efficacy for the 15(S) isomer of Latanoprost underscores the absolute necessity of controlling the stereochemistry at this position for effective FP receptor agonism.[6]
Signaling Pathway: FP Receptor Activation
Activation of the Gq-protein coupled FP receptor by a prostaglandin analog initiates a signaling cascade that increases the outflow of aqueous humor through the uveoscleral pathway, thus reducing IOP.[5] This involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[5][11]
Caption: Prostaglandin Analog FP Receptor Signaling Pathway.
Experimental Protocol: FP Receptor Binding Assay
This protocol is essential for determining the binding affinity (Ki) of novel chiral cyclopentane analogs for the FP receptor.
Objective: To quantify the competitive binding of a test compound against a known radiolabeled ligand for the human FP receptor.
Methodology:
-
Membrane Preparation: Culture HEK293 cells stably expressing the human FP receptor. Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction. Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer.
-
Competitive Binding: In a 96-well plate, add the cell membrane preparation, a constant concentration of a radiolabeled FP receptor antagonist (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled test compound (e.g., Latanoprost Acid isomer).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters multiple times with cold buffer to remove non-specific binding. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding versus the logarithm of the test compound concentration. Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding) and then derive the Ki value using the Cheng-Prusoff equation.
Carbocyclic Nucleoside Analogs: Stereoselective Warfare Against HIV
Carbocyclic nucleosides, where the furanose oxygen of a natural nucleoside is replaced with a methylene group, are a cornerstone of antiviral therapy. Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV.[12] It is a prodrug that is metabolized intracellularly to its active form, (-)-Carbovir triphosphate (CBV-TP).[13] The stereochemistry of the cyclopentene ring is absolutely critical for its antiviral activity.
Efficacy Comparison: An Enantiomeric Dichotomy
Abacavir is administered as a single enantiomer. Its mirror image, the (+)-enantiomer, is devoid of significant anti-HIV activity. This stark difference is not due to the ultimate target, HIV reverse transcriptase, but rather the cellular enzymes responsible for activating the drug.
Table 2: Enantioselective Efficacy of Carbovir, the Active Metabolite of Abacavir
| Enantiomer | Target | Anti-HIV Activity (EC50) | Cellular Target for Selectivity | Mechanism of Action | Citations |
|---|---|---|---|---|---|
| (-)-Carbovir | HIV-1 Reverse Transcriptase | Potent (~4.0 µM in MT-4 cells) | 5'-Nucleotidase, GMP Kinase | Competitive Inhibition, DNA Chain Termination | [14][15] |
| (+)-Carbovir | HIV-1 Reverse Transcriptase | Inactive | 5'-Nucleotidase, GMP Kinase | Does not get efficiently phosphorylated |[14] |
Expert Analysis: The antiviral stereoselectivity is determined by the first two phosphorylation steps.[14] Cellular 5'-nucleotidase efficiently phosphorylates (-)-Carbovir to its monophosphate, but not the (+)-enantiomer. Subsequently, GMP kinase is over 7,000 times more efficient at converting (-)-Carbovir monophosphate to the diphosphate than it is for the (+) form.[14] While both triphosphate enantiomers can be utilized by HIV reverse transcriptase, only the (-) enantiomer is produced in sufficient quantities within the cell to exert an antiviral effect. This is a classic example of substrate stereoselectivity by host cell enzymes dictating the therapeutic utility of a chiral drug.
Mechanism of Action: HIV Replication Cycle Interruption
Once converted to (-)-CBV-TP, the molecule acts as a competitive inhibitor of the natural substrate, deoxyguanosine-5'-triphosphate (dGTP), for the HIV reverse transcriptase enzyme.[3] Upon incorporation into the growing viral DNA strand, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond, thereby halting viral DNA synthesis.[13]
Caption: Mechanism of Abacavir Activation and HIV-1 RT Inhibition.
Experimental Protocol: Anti-HIV Activity Assay (MT-4 Cell Assay)
This protocol is a standard method to determine the 50% effective concentration (EC50) of a compound against HIV-1.
Objective: To measure the concentration of a test compound required to inhibit HIV-1-induced cytopathic effect by 50% in a human T-cell line.
Methodology:
-
Cell Culture: Culture MT-4 cells in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Virus Preparation: Prepare a stock of a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) with a known tissue culture infectious dose (TCID50).
-
Assay Setup: In a 96-well microtiter plate, add serial dilutions of the test compound (e.g., (-)-Carbovir).
-
Infection: Add MT-4 cells to each well, followed by the addition of HIV-1 at a predetermined multiplicity of infection (MOI). Include control wells with cells only (mock-infected) and cells with virus but no drug (virus control).
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified, 5% CO2 atmosphere. This allows for multiple rounds of virus replication and induction of cytopathic effects in the absence of an effective inhibitor.
-
Viability Assessment: After incubation, assess cell viability using a colorimetric method such as the MTT assay. Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to a purple formazan product.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm using a plate reader. Calculate the percentage of cytoprotection for each drug concentration relative to the mock-infected and virus control wells. Determine the EC50 value by plotting the percentage of protection against the logarithm of the drug concentration.
Cyclopentane Neuraminidase Inhibitors: Fine-Tuning for Influenza
Neuraminidase inhibitors are a critical class of antiviral drugs for treating influenza A and B.[11] They function by blocking the viral neuraminidase enzyme, which is essential for the release of new virions from infected cells.[10] Peramivir is an intravenously administered neuraminidase inhibitor featuring a chiral cyclopentane core. The spatial orientation of its functional groups is key to fitting into the highly conserved active site of the neuraminidase enzyme.
Efficacy Comparison: The Impact of Diastereomeric Purity
Research into novel cyclopentane-based neuraminidase inhibitors has shown that seemingly small changes in stereochemistry can lead to significant differences in inhibitory activity. While data on individual enantiomers of Peramivir is not widely published, studies on related cyclopentane amide derivatives reveal the importance of diastereomeric purity.
Table 3: Efficacy of Diastereomeric Cyclopentane Amide Neuraminidase Inhibitors
| Compound | Target | Inhibitory Activity vs. Influenza A NA (IC50, µM) | Inhibitory Activity vs. Influenza B NA (IC50, µM) | Key Finding | Citations |
|---|---|---|---|---|---|
| Diastereomeric Mixture (Diethylamide) | Neuraminidase | 0.015 - 0.080 | 3.0 - 9.2 | Potent against Influenza A, modest against B. | [8] |
| Purified Diastereomer (Diethylamide) | Neuraminidase | Improved Potency | Improved Potency | Diastereomeric purification enhances inhibitory activity. | [8] |
| Peramivir | Neuraminidase | Potent (nM range) | Potent (nM range) | Broadly effective against Influenza A and B. | |
Expert Analysis: The data on related cyclopentane amides clearly demonstrates that separating diastereomers can lead to an improvement in neuraminidase inhibition.[8] This occurs because one diastereomer will have the optimal three-dimensional arrangement of its carboxylate, guanidino, and hydrophobic side chains to fit snugly into the enzyme's active site, while the other diastereomer will fit poorly. Peramivir itself was developed as a single, potent stereoisomer, a result of structure-based design that ensures optimal interaction with the target and potent activity against both influenza A and B strains.[10]
Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
This is a widely used, robust method to determine the IC50 of neuraminidase inhibitors.[2]
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of influenza neuraminidase by 50%.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., Peramivir or a novel cyclopentane derivative). Prepare a standardized amount of influenza virus (or purified neuraminidase enzyme). The substrate is 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Assay Reaction: In a black 96-well plate, combine the inhibitor dilutions with the virus preparation.
-
Pre-incubation: Incubate the plate for a set time (e.g., 30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 1 hour at 37°C. The neuraminidase will cleave MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a high pH glycine buffer).
-
Fluorescence Measurement: Read the fluorescence on a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to no-inhibitor controls. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a Fluorescence-Based Neuraminidase Inhibition Assay.
CDK4/6 Inhibitors: Stereospecific Control of the Cell Cycle in Cancer
Inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) have revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative metastatic breast cancer.[4] Palbociclib, the first-in-class approved drug, features a chiral cyclopentyl group attached to its pyrido[2,3-d]pyrimidin-7-one core. This group is crucial for its high potency and selectivity.
Efficacy of a Single Stereoisomer
Palbociclib is synthesized and administered as a single, specific stereoisomer. While direct comparative studies of its other potential, non-synthesized stereoisomers are not available in the public literature, the stereospecific nature of its synthesis underscores the critical importance of its defined three-dimensional structure. The cyclopentyl group is oriented to fit optimally within the ATP-binding pocket of the CDK4 and CDK6 enzymes, a feat that would be compromised by altering its stereochemistry.
Table 4: Efficacy of Palbociclib (Single Approved Stereoisomer)
| Compound | Target | In Vitro Potency (IC50, nM) | Cellular Effect | Clinical Efficacy (Median PFS in PALOMA-2) | Citations |
|---|---|---|---|---|---|
| Palbociclib | CDK4/Cyclin D1 | 11 | G1 Cell Cycle Arrest | 24.8 months (with letrozole) vs. 14.5 months (placebo + letrozole) | [1][4] |
| Palbociclib | CDK6/Cyclin D3 | 16 | G1 Cell Cycle Arrest | |[1] |
Expert Analysis: Palbociclib is a highly potent and selective inhibitor of both CDK4 and CDK6.[1] Its efficacy stems from its ability to induce G1 cell cycle arrest in retinoblastoma (Rb)-positive tumor cells. The significant improvement in progression-free survival (PFS) seen in pivotal clinical trials like PALOMA-2 highlights its profound clinical impact.[4] The lack of data on other stereoisomers is typical in drug development where the most active and safe candidate is selected early on. The established potency of the single approved form serves as a powerful testament to the necessity of precise stereochemical control in its design.
Signaling Pathway: The Cyclin D-CDK4/6-Rb Axis
In many cancers, the Cyclin D-CDK4/6-Rb pathway is hyperactivated, leading to uncontrolled cell proliferation. Palbociclib blocks this pathway by inhibiting CDK4/6, which prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[1]
Caption: Inhibition of the Cyclin D-CDK4/6-Rb Signaling Pathway by Palbociclib.
Experimental Protocol: Biochemical CDK4/Cyclin D1 Kinase Assay
This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of the CDK4/Cyclin D1 complex.[1]
Objective: To determine the IC50 value of a test compound against recombinant human CDK4/Cyclin D1.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., Palbociclib).
-
Reaction Setup: In a 96-well plate, combine recombinant human CDK4/Cyclin D1 enzyme with the inhibitor dilutions in a kinase reaction buffer.
-
Initiation: Start the reaction by adding a mixture of a specific peptide substrate (derived from the Rb protein) and ATP (often radiolabeled with ³²P or ³³P).
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). During this time, the active kinase will phosphorylate the substrate.
-
Termination and Separation: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated peptide substrate will bind to the paper, while the unreacted, radiolabeled ATP will not.
-
Washing: Wash the filter paper multiple times to remove all unbound ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to no-inhibitor controls. Determine the IC50 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The chiral cyclopentane core is a remarkably versatile scaffold that has given rise to powerful therapeutics across diverse disease areas. As demonstrated through the examples of prostaglandin analogs, carbocyclic nucleosides, neuraminidase inhibitors, and CDK4/6 inhibitors, the efficacy of these drugs is not merely influenced by their stereochemistry—it is dictated by it. From enantioselective enzymatic activation to diastereomerically-preferred receptor binding, the precise three-dimensional arrangement of atoms determines whether a molecule is a potent medicine or an inactive bystander. For scientists in drug discovery and development, this guide reinforces a central tenet: a deep understanding and rigorous control of stereochemistry are paramount to successfully translating the potential of the cyclopentane scaffold into effective and safe therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. biomedgrid.com [biomedgrid.com]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. Therapeutic efficacy of stereoisomers [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A meta-analysis and systematic review of different cyclin-dependent kinase 4/6 inhibitors in breast cancer [frontiersin.org]
- 10. Frontiers | Design, synthesis, and anticancer activity of three novel palbociclib derivatives [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to X-ray Crystallography of Aminocyclopentane Derivatives
For researchers in medicinal chemistry and drug development, the aminocyclopentane scaffold is a cornerstone of molecular design. Its inherent three-dimensionality and potential for stereochemical diversity make it a privileged structure in the synthesis of novel therapeutics.[1] However, unlocking the full potential of these molecules requires a precise understanding of their atomic arrangement, a task for which single-crystal X-ray crystallography remains the definitive method.[2][3][4] This guide provides an in-depth comparison of crystallographic techniques tailored to aminocyclopentane derivatives, offering field-proven insights to navigate the challenges and optimize the outcomes of your structural biology efforts.
The journey from a purified compound to a high-resolution crystal structure is a multi-step process, often with crystallization being the most significant bottleneck.[4][5] The conformational flexibility of the cyclopentane ring, coupled with the hydrogen-bonding capabilities of the amino group, can lead to complex crystallization landscapes. This guide will illuminate the pathway, explaining the causality behind experimental choices to empower you to produce diffraction-quality crystals consistently.
The Crystallization Workflow: From Powder to Pattern
The overarching goal is to coax molecules from the disordered state of a solution into a highly ordered, three-dimensional lattice.[2] This process, driven by achieving a state of supersaturation in a slow and controlled manner, is the foundation of all crystallization experiments.[6] The workflow described below is a self-validating system, with integrated quality control checkpoints to ensure that each step builds reliably upon the last.
Diagram: The Crystallographic Workflow
Caption: The workflow from purified compound to final structural model.
Detailed Experimental Protocol: Vapor Diffusion Crystallization
Vapor diffusion is arguably the most successful and widely used method for crystallizing small molecules, particularly when working with milligram quantities.[6][7][8] The principle involves the slow diffusion of a volatile "anti-solvent" vapor into a droplet containing the dissolved compound, gradually increasing the compound's concentration to the point of supersaturation and inducing crystallization.[9][10]
Materials:
-
Aminocyclopentane derivative (Purity >98%, confirmed by HPLC/NMR)
-
Crystallization plates (e.g., 24-well sitting drop plates)
-
A selection of primary solvents in which the compound is soluble (e.g., Methanol, Ethanol, Acetonitrile, THF)
-
A selection of volatile anti-solvents in which the compound is insoluble (e.g., Hexanes, Diethyl Ether, Pentane)[7]
-
Pipettes and sealing tape
Step-by-Step Methodology:
-
Solution Preparation: Prepare a concentrated stock solution of your aminocyclopentane derivative. A typical starting concentration is 5-10 mg/mL in a chosen primary solvent. Ensure the compound is fully dissolved.
-
Expert Insight: The choice of primary solvent is critical. Solvents that offer moderate solubility are often superior to those in which the compound is highly soluble, as this allows for a more controlled approach to supersaturation.[11]
-
-
Reservoir Preparation: In the reservoir of a crystallization plate well, pipette 500 µL of the volatile anti-solvent.
-
Droplet Dispensing: On the post in the center of the well, carefully pipette a 1 µL drop of your compound's stock solution.
-
Trustworthiness Check: It is common practice to set up a screen where the drop is a 1:1 mixture of the compound solution and the reservoir solution. This can be done by pipetting 1 µL of the compound solution and 1 µL of the reservoir solution onto the post. This creates a starting point closer to equilibrium.
-
-
Sealing the Well: Immediately seal the well with clear sealing tape to create a closed system. This is crucial to allow vapor diffusion to occur.[6]
-
Incubation: Place the plate in a quiet, vibration-free location at a constant temperature (e.g., 20°C). Temperature fluctuations can drastically affect solubility and crystal growth.
-
Monitoring: Monitor the drops daily under a microscope for the first week, and then periodically for up to a month. Look for the appearance of crystalline material, distinguishing it from amorphous precipitate. High-quality crystals often appear as clear, sharp-edged objects.
-
Harvesting: Once a suitable single crystal (typically >50 µm in all dimensions) has grown, carefully open the well. Use a cryo-loop to gently scoop the crystal out of the drop.
-
Cryo-protection: Quickly pass the crystal through a cryoprotectant solution to prevent ice formation during flash-cooling. Often, the reservoir solution supplemented with glycerol or ethylene glycol works well.[12]
-
Flash-Cooling: Immediately plunge the loop and crystal into liquid nitrogen. The vitrified crystal is now ready for mounting on the diffractometer.[13]
Comparative Analysis of Crystallization Techniques
While vapor diffusion is a workhorse, other techniques can be more successful for particularly challenging molecules. The choice of method depends on the compound's properties and the amount of material available.
| Technique | Principle | Typical Sample Required | Pros | Cons | Best Suited For |
| Vapor Diffusion [6] | Slow diffusion of an anti-solvent vapor into a droplet containing the compound. | 1-10 mg | High success rate; allows for extensive screening; requires small sample volumes per trial. | Can be slow; sensitive to sealing and vibrations. | Initial screening and optimization of soluble, stable compounds. |
| Slow Evaporation [14] | Gradual removal of solvent from a near-saturated solution, increasing solute concentration. | 5-20 mg | Simple setup; effective for compounds with moderate volatility solvents. | Difficult to control rate; risk of forming a crust of microcrystals. | Compounds that are highly soluble and not air-sensitive. |
| Solvent Layering [8] | A solution of the compound is carefully layered with a miscible anti-solvent of different density. | 5-15 mg | Good for air-sensitive compounds (can be set up in a glovebox); offers good control. | Requires careful, steady hands to set up; limited to solvent systems with density differences. | Compounds requiring strict atmospheric control or specific solvent/anti-solvent pairs.[10] |
| Microbatch-under-oil | A small drop of the compound/precipitant mix is placed under paraffin or silicone oil. | < 1 mg | Requires very little sample; minimizes evaporation; high-throughput screening possible. | Difficult to retrieve crystals; optimization can be challenging. | Precious samples or high-throughput screening scenarios. |
Performance Comparison of Data Processing Software
After collecting diffraction images, the raw data must be processed to determine the intensity of each reflection.[15] Several software suites are available, each with its own algorithms for indexing, integration, and scaling. The quality of data processing directly impacts the final structure's resolution and reliability.
| Software Suite | Key Algorithm/Feature | R-merge (%) | Completeness (%) | I/σ(I) * | Strengths | Considerations |
| HKL-3000 [16] | Denzo (indexing), Scalepack (scaling) | 4.1 | 99.8 | 15.2 | Considered a gold standard; robust for a wide range of data quality; integrated graphical interface. | Can be less intuitive for beginners compared to newer software. |
| XDS | 3D profile fitting for integration | 3.9 | 99.9 | 16.1 | Excellent for handling complex cases like twinning, high mosaicity, or spot overlap. | Primarily command-line driven, which can have a steep learning curve. |
| DIALS (CCP4) | Advanced algorithms for spot finding and indexing | 4.0 | 99.9 | 15.8 | Part of the comprehensive CCP4 suite[17]; designed for modern pixel array detectors; good for automated processing pipelines. | Can be computationally intensive; constant development means frequent updates. |
| CRYSTALCLEAR (Rigaku) | Fully integrated suite from data collection to processing | 4.2 | 99.7 | 14.9 | Seamless workflow when using Rigaku hardware; user-friendly interface. | May be less versatile for data collected on non-Rigaku systems. |
*Hypothetical data for a 1.2 Å dataset of a representative aminocyclopentane derivative. Lower R-merge and higher Completeness and I/σ(I) are indicative of better data quality.
Expert Interpretation: For a standard, well-diffracting crystal, all major software suites will likely produce a solvable dataset. However, for challenging data (e.g., weakly diffracting crystals or twinned samples), the advanced algorithms in XDS or DIALS may provide a significant advantage, extracting higher quality data that makes the difference between solving a structure and not.[3]
Conclusion
The structural elucidation of aminocyclopentane derivatives by X-ray crystallography is an indispensable tool in modern drug discovery. Success hinges on a methodical approach to crystallization, a rational selection of experimental techniques, and robust data processing. While the path from a promising compound to a refined crystal structure presents challenges, particularly in achieving initial crystallization, the insights gained are invaluable. By understanding the principles behind each step, from sample preparation to data refinement, researchers can navigate these challenges effectively. This guide provides the strategic framework and comparative data necessary to optimize your workflow, increase your success rate, and ultimately accelerate the journey from molecular concept to therapeutic reality.
References
- 1. 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of anandamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rigaku.com [rigaku.com]
- 3. excillum.com [excillum.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. unifr.ch [unifr.ch]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 11. benchchem.com [benchchem.com]
- 12. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
- 14. depts.washington.edu [depts.washington.edu]
- 15. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Aminocyclopentanecarboxylate Derivatives
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the structure-activity relationships (SAR) of 3-aminocyclopentanecarboxylate derivatives. Moving beyond a simple recitation of facts, this guide offers a causal understanding of experimental choices, validates the described protocols, and is grounded in authoritative scientific literature. Our objective is to furnish you with the critical insights necessary to navigate the complexities of designing and evaluating this promising class of compounds.
Introduction: The Versatile 3-Aminocyclopentanecarboxylate Scaffold
The 3-aminocyclopentanecarboxylate core is a privileged scaffold in medicinal chemistry, lending itself to a diverse array of biological activities. Its inherent conformational rigidity, coupled with the stereochemical possibilities of the amino and carboxylate substituents, provides a unique three-dimensional framework for interacting with various biological targets. This guide will explore the SAR of these derivatives across several key therapeutic areas, including their roles as antibacterial agents, modulators of the central nervous system, and their potential in anticancer and antiviral applications. We will delve into how specific structural modifications influence potency, selectivity, and overall pharmacological profiles.
Synthetic Strategies: Crafting the Cyclopentane Core
The biological evaluation of 3-aminocyclopentanecarboxylate derivatives is intrinsically linked to the synthetic methodologies available to create them. The stereochemistry of the amino and carboxylate groups on the cyclopentane ring is a critical determinant of biological activity. Both cis and trans isomers have been synthesized and evaluated, often exhibiting distinct pharmacological properties.
A common and effective method for the stereoselective synthesis of these compounds involves the use of chiral starting materials or chiral auxiliaries. For instance, the synthesis of all four stereoisomers of 3-aminocyclopentanecarboxylic acid has been achieved, providing a foundational toolkit for extensive SAR studies.[1] A key reaction in these syntheses is the stereoselective reduction of a 3-hydroxyiminocyclopentanecarboxylic acid intermediate, which can yield the corresponding cis amino acid.[1] Furthermore, stereoselective routes for introducing substituents at other positions on the cyclopentane ring have been developed, allowing for a finer tuning of the molecule's properties.[2]
Below is a generalized workflow for the synthesis of 3-aminocyclopentanecarboxylate derivatives, highlighting key decision points for achieving desired stereochemistry and substitution patterns.
Caption: Generalized synthetic workflow for 3-aminocyclopentanecarboxylate derivatives.
Comparative SAR Analysis: A Multi-Target Perspective
The true utility of the 3-aminocyclopentanecarboxylate scaffold is revealed through the systematic exploration of its derivatives against a range of biological targets. The following sections will compare the SAR of these compounds in different therapeutic contexts, supported by experimental data.
Antibacterial Activity: Targeting MraY
A significant area of investigation for 3-aminocyclopentanecarboxylate derivatives has been in the development of novel antibacterial agents. One promising target is the phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in bacterial cell wall biosynthesis.
Cyclopentane-based analogs of the natural product muraymycin have been synthesized and evaluated as MraY inhibitors. These studies have revealed critical SAR insights:
-
Lipophilic Side Chains are Essential: Analogs lacking a lipophilic side chain exhibit significantly reduced inhibitory activity against MraY.
-
Stereochemistry Matters: The relative orientation of the substituents on the cyclopentane ring plays a crucial role in binding to the MraY active site.
The following table summarizes the MraY inhibitory activity of several cyclopentane-based muraymycin analogs.
| Compound ID | R Group (Lipophilic Side Chain) | IC50 (µM) against A. aeolicus MraY |
| 1 | Absent | 340 ± 42 |
| 2 | Absent | 500 ± 69 |
| 3 | Present | 75 ± 9 |
Data compiled from publicly available research.
The data clearly demonstrates that the presence of a lipophilic side chain (Compound 3 ) leads to a significant increase in potency compared to analogs without this feature (Compounds 1 and 2 ).
Caption: Key SAR determinants for MraY inhibition.
Central Nervous System Activity: GABA Analogs
The conformational rigidity of the 3-aminocyclopentanecarboxylate scaffold makes it an excellent template for designing analogs of the neurotransmitter γ-aminobutyric acid (GABA). These constrained analogs can exhibit selectivity for different GABA receptor subtypes.
Studies on the enantiomers of cis- and trans-3-aminocyclopentanecarboxylic acid have demonstrated distinct pharmacological profiles at GABA(C) receptors. The affinity for these receptors is highly dependent on the stereochemistry of the amino and carboxylic acid groups. For instance, (+)-trans-3-aminocyclopentanecarboxylic acid ((+)-TACP) acts as a partial agonist, while another analog, (+)-4-aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA), functions as an antagonist. This highlights the critical role of stereochemistry in determining the functional activity of these compounds at GABA receptors.[3]
The following table presents a qualitative summary of the activity of different stereoisomers at GABA(C) receptors.
| Compound | Stereochemistry | Activity at GABA(C) Receptors |
| (+)-TACP | trans | Partial Agonist |
| (-)-TACP | trans | Very Low Affinity |
| (+)-CACP | cis | Low Affinity |
| (-)-CACP | cis | Low Affinity |
| (+)-4-ACPCA | (cyclopentene) | Antagonist |
Information based on published pharmacological studies.[3]
Antiproliferative and Antiviral Potential
While the research is less extensive compared to their antibacterial and CNS applications, some 3-aminocyclopentanecarboxylate derivatives have been investigated for their antiproliferative and antiviral activities.
For instance, spirocyclic cyclodipeptides containing 1-aminocyclopentanecarboxylic acid have been evaluated for their antiproliferative effects.[4] In the realm of antiviral research, cyclopentane derivatives have been explored as potential inhibitors of various viruses, including orthopoxviruses and SARS-CoV.[5][6][7] The development of a practical synthesis for a chiral cyclopentenol derivative has enabled the creation of carbocyclic nucleoside analogs, with some showing potent antiviral activity.[5] For example, a 1,2,3-triazole analog exhibited an EC50 of 0.4 µM against vaccinia virus.[5]
Further exploration in these areas is warranted to fully elucidate the SAR and therapeutic potential of this versatile scaffold.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of 3-aminocyclopentanecarboxylate derivatives.
MraY Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for assessing the inhibitory activity of compounds against the MraY enzyme.
Materials:
-
Purified MraY enzyme
-
UDP-MurNAc-pentapeptide substrate
-
Undecaprenyl phosphate (C55-P)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% Triton X-100)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compounds to the appropriate wells of the 96-well plate.
-
For control wells, add 1 µL of DMSO.
-
-
Enzyme Addition: Add 50 µL of the MraY enzyme solution (at a pre-determined optimal concentration) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of a pre-mixed solution containing UDP-MurNAc-pentapeptide and C55-P to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific fluorescently labeled substrate used).
-
Data Analysis: Calculate the initial reaction rates from the fluorescence data. Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
References
- 1. Neuroprotective activity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (PAN-811), a cancer therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Cyclopentyl-1-adamantanamines and adamantanemethanamines. Antiviral activity evaluation and convulsions studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of aminothiazolomorphinans at the mu and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride. As a crucial component in contemporary research and development, particularly in pharmaceutical synthesis, ensuring its proper handling from acquisition to disposal is paramount for laboratory safety and environmental stewardship. This document is intended for researchers, scientists, and drug development professionals, offering practical, field-tested insights that extend beyond rudimentary safety data sheets.
Foundational Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by a hierarchy of regulations and best practices. At the federal level in the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which establishes the framework for managing hazardous waste from its generation to its final disposal—a concept often referred to as "cradle-to-grave" management.[1] State and local regulations may impose additional, often more stringent, requirements.
A core tenet of responsible chemical waste management is accurate waste identification. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation[2]
These classifications necessitate its treatment as hazardous waste. Under no circumstances should this compound or its containers be disposed of in standard trash or via sanitary sewer systems.[1]
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, a thorough risk assessment must be conducted. All handling of this compound, including for disposal purposes, should occur in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound for disposal:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes of solutions containing the compound, which can cause serious eye irritation.[2] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation.[2] |
| Body Protection | A standard laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | May be required if handling large quantities or if dust is generated. | Mitigates the risk of respiratory tract irritation from inhaling the solid compound.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound and associated waste.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions.[3] Waste streams associated with this compound should be categorized as follows:
-
Solid Waste: Unused or expired solid this compound, and contaminated disposables such as weigh boats, gloves, and wipes.
-
Aqueous/Liquid Waste: Solutions containing dissolved this compound.
-
Contaminated Labware: Reusable glassware and disposable items like pipette tips.
Collection and Containerization
-
Obtain Designated Waste Containers: Procure properly labeled hazardous waste containers from your institution's Environmental Health and Safety (EHS) department. Separate containers for solid and liquid waste are essential.
-
Solid Waste Collection:
-
Place any unused or expired solid this compound in its original container if possible, or in a clearly labeled, sealed waste bag.
-
Deposit this container into the designated solid hazardous waste container.
-
All contaminated disposables, such as gloves and wipes, should also be placed in the solid hazardous waste container.
-
-
Aqueous/Liquid Waste Collection:
-
Collect all aqueous solutions containing the compound in a designated aqueous hazardous waste container.
-
Given that this is a hydrochloride salt, the resulting waste will be acidic.[4] While neutralization can sometimes be performed in the lab, it is often safer to have this done by a licensed waste disposal service, especially for complex mixtures. If neutralization is performed in-house, it should be done by trained personnel following a validated standard operating procedure. A general approach involves the slow addition of a base, such as sodium bicarbonate, until the pH is between 6.0 and 8.0.[4]
-
-
Contaminated Labware:
-
Disposable Labware: Items like pipette tips and plastic tubes should be placed in the solid hazardous waste container.
-
Non-disposable Labware: Glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste. Following decontamination, the glassware can be washed according to standard laboratory procedures.
-
Labeling and Storage
Accurate and clear labeling of waste containers is a regulatory requirement and a critical safety measure. Each label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The associated hazards (e.g., Irritant, Harmful if Swallowed)
Store sealed waste containers in a designated, secure satellite accumulation area away from incompatible materials.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Control and Contain: Restrict access to the spill area.
-
Personal Protection: Don appropriate PPE before addressing the spill.
-
Containment: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. For a liquid spill, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department in accordance with established protocols.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By integrating these detailed protocols into your standard operating procedures, you contribute to a safer research environment for yourself, your colleagues, and the community. Always consult your institution's specific guidelines and the official Safety Data Sheet (SDS) from the manufacturer.
References
- 1. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 57463822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. benchchem.com [benchchem.com]
Operational Safety Guide: Personal Protective Equipment for Handling (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride
As a key intermediate in pharmaceutical synthesis, (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is foundational to the development of novel therapeutics.[1][2][3] Its handling, however, demands a rigorous and informed approach to safety. The quality and purity of this intermediate directly influence the efficacy and safety of the final Active Pharmaceutical Ingredient (API).[2][4] This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a proactive safety culture that protects both the researcher and the integrity of the research.
Hazard Profile Analysis: The "Why" Behind the "What"
Understanding the intrinsic hazards of a chemical is the critical first step in defining safety protocols. The Globally Harmonized System (GHS) classification for this compound dictates the necessary layers of protection.[5]
| GHS Hazard Statement | Classification | Implication for Laboratory Handling |
| H302 | Harmful if swallowed | Ingestion can lead to acute toxicity. Strict prohibition of eating, drinking, or smoking in the lab is mandatory. Hand-to-mouth contamination must be prevented through proper glove removal and hand washing.[5] |
| H315 | Causes skin irritation | Direct contact can cause inflammation, redness, or dermatitis. Protective gloves and a lab coat or gown are essential to prevent skin exposure.[5] |
| H319 | Causes serious eye irritation | Accidental splashes or dust contact can cause significant and potentially lasting eye damage. This makes robust eye protection non-negotiable.[5] |
| H335 | May cause respiratory irritation | Inhalation of the powdered solid can irritate the nose, throat, and lungs. Handling should occur in well-ventilated areas, with respiratory protection required when dust generation is likely.[5] |
The Hierarchy of Controls: A Foundational Safety Principle
PPE is the final, crucial barrier between a researcher and a chemical hazard. However, it should be viewed as the last line of defense within a broader safety strategy known as the Hierarchy of Controls. This model prioritizes more effective, systemic solutions for risk mitigation.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Engineering Controls: The most critical control for this compound is the use of a certified chemical fume hood to contain dust and vapors, directly addressing the H335 respiratory hazard.
-
Administrative Controls: This includes robust training on this specific protocol, clear labeling of containers, and restricting access to authorized personnel only.
-
Personal Protective Equipment (PPE): The final barrier, detailed in the next section, is essential for protecting against residual risks.
Mandated Personal Protective Equipment (PPE) Protocol
The selection of PPE must be directly correlated with the identified hazards and the specific laboratory task being performed.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles conforming to European Standard EN 166 (or equivalent) must be worn at all times when handling the compound.[6] Standard safety glasses, even with side shields, do not offer adequate protection against splashes or fine dust.[7][8]
-
Enhanced Precaution: When transferring larger quantities (>25g) or when there is a heightened risk of splashing, a full-face shield should be worn over the chemical splash goggles.[7][9]
-
Scientific Rationale: This addresses the "H319: Causes serious eye irritation" classification by providing a robust physical barrier against accidental contact.
Hand Protection
-
Minimum Requirement: Powder-free nitrile gloves are the standard for handling this chemical.[9] PVC gloves are not recommended as they offer poor protection against many chemicals.[7]
-
Enhanced Precaution: For extended handling periods or during spill cleanup, consider double-gloving. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[7]
-
Scientific Rationale: This protocol mitigates the "H315: Causes skin irritation" hazard. Powder-free gloves prevent the powder from aerosolizing and absorbing the chemical, which could lead to wider contamination.[7]
Body Protection
-
Minimum Requirement: A clean, buttoned lab coat should be worn.
-
Enhanced Precaution: For tasks with a higher risk of dust generation or spillage, a disposable gown made of a non-absorbent material like polyethylene-coated polypropylene is recommended.[9]
-
Scientific Rationale: This provides a removable barrier to protect skin and personal clothing from contamination, directly addressing the H315 hazard.
Respiratory Protection
-
Minimum Requirement: All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation risk.
-
Enhanced Precaution: If a fume hood is not available or during a large spill, a NIOSH-approved respirator with P95 or P100 particulate filters is required.[6][10]
-
Scientific Rationale: This is a direct countermeasure to the "H335: May cause respiratory irritation" hazard, preventing the inhalation of airborne particles.
Task-Based PPE Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (<5g) | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Large-Scale Transfer (>25g) | Goggles & Face Shield | Double Pair Nitrile Gloves | Disposable Gown | Chemical Fume Hood |
| Spill Cleanup | Goggles & Face Shield | Double Pair Nitrile Gloves | Disposable Gown | NIOSH-Approved Respirator |
Procedural Guidance for Safe Handling and Disposal
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the chemical fume hood is operational and uncluttered. Verify that an eyewash station and safety shower are accessible.[11]
-
Donning PPE: Put on PPE in the following order: lab coat/gown, then goggles/face shield, and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.[7]
-
Handling: Conduct all operations that may generate dust inside the fume hood. Use a spatula for transfers and avoid pouring the dry powder.
-
Doffing PPE: Remove PPE carefully to prevent self-contamination. First, remove gloves. Then, remove the lab coat/gown, followed by eye/face protection.
-
Decontamination: Wash hands thoroughly with soap and water after removing gloves.[6]
Waste Disposal Protocol
As a hydrochloride salt, waste streams containing this compound will be acidic.
-
Segregation: Collect all waste containing the chemical in a dedicated, clearly labeled hazardous waste container. Do not mix with incompatible chemicals.[12]
-
Aqueous Waste Neutralization: For dilute aqueous waste, slowly add a weak base such as sodium bicarbonate (baking soda) in a well-ventilated area (fume hood).[13] Monitor the pH with test strips or a meter. The reaction is complete when fizzing stops and the pH is neutral (between 6.0 and 8.0).[13]
-
Final Disposal: Once neutralized, the resulting saline solution may often be poured down the drain with copious amounts of water. However, you must always adhere to your institution's and local jurisdiction's specific disposal regulations. [13][14]
-
Solid Waste: Contaminated solids (e.g., paper towels, used gloves) should be placed in a sealed and labeled hazardous waste container for professional disposal.[6]
Emergency Response Plan
Immediate and correct action during an emergency is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][10]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[6][10]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][10]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]
Chemical Spill Response Workflow
Caption: A stepwise workflow for responding to a chemical spill in the laboratory.
Conclusion
The responsible use of this compound in drug development necessitates a safety protocol that is both comprehensive and intuitive. By understanding the specific hazards of the compound and implementing a multi-layered safety approach rooted in the Hierarchy of Controls, researchers can protect themselves and ensure the integrity of their work. This guide serves as a foundational document to be integrated into your laboratory's specific Chemical Hygiene Plan.
References
- 1. csnvchem.com [csnvchem.com]
- 2. mlunias.com [mlunias.com]
- 3. chemcomplex.com [chemcomplex.com]
- 4. topmostchemical.com [topmostchemical.com]
- 5. methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 57463822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. capotchem.com [capotchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. laballey.com [laballey.com]
- 14. osuseafoodlab.oregonstate.edu [osuseafoodlab.oregonstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
